molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No.: B1631114
CAS No.: 99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-ethyl-6-nitrophenol is a useful research compound. Its molecular formula is C8H7Cl2NO3 and its molecular weight is 236.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-ethyl-6-nitrophenol
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InChI

InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCECQSAPGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40888783
Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99817-36-4
Record name 2,4-Dichloro-3-ethyl-6-nitrophenol
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name 2,4-dichloro-3-ethyl-6-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. The information is presented to not only detail its properties but also to explain the underlying chemical principles that govern its behavior, ensuring a thorough and practical understanding for laboratory applications.

Introduction and Molecular Overview

This compound is a polysubstituted phenol featuring a complex arrangement of functional groups that define its chemical identity and utility. The molecule consists of a phenol backbone with two chlorine atoms at positions 2 and 4, an ethyl group at position 3, and a nitro group at position 6. This specific substitution pattern makes it a valuable intermediate, particularly in the synthesis of agricultural chemicals like herbicides and insecticides, as well as in the development of dyes and pigments.[1] The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the hydroxyl and ethyl groups, creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

Molecular Structure:

  • Formula: C₈H₇Cl₂NO₃[1][2][3][4][5]

  • Molecular Weight: 236.05 g/mol [1][2][3][4][5]

  • IUPAC Name: this compound[2]

  • SMILES: CCc1c(Cl)cc(--INVALID-LINK--[O-])c(O)c1Cl[2]

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is not explicitly detailed in a single standard procedure in readily available literature. However, a logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution on a phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, while the ethyl group is a weakly activating, ortho, para-director. Conversely, the chloro and nitro groups are deactivating.

The most plausible synthetic strategy involves a multi-step process starting from a simpler precursor, likely 3-ethylphenol. The sequence of chlorination and nitration is critical to achieving the desired 2,4,6-substitution pattern while accommodating the directing effects of the substituents. A potential pathway would involve initial chlorination followed by nitration.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Nitration A 3-Ethylphenol B 2,4-Dichloro-3-ethylphenol A->B Electrophilic Aromatic Substitution C This compound B->C Electrophilic Aromatic Substitution R1 Reagent: Sulfuryl Chloride (SO₂Cl₂) R1->B R2 Reagent: Dilute Nitric Acid (HNO₃) in Acetic Acid R2->C

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

The following protocol is a scientifically grounded, hypothetical procedure for the synthesis.

Step 1: Dichlorination of 3-Ethylphenol

  • Rationale: The hydroxyl and ethyl groups are ortho, para-directing. Introducing chlorine first will yield a mix of isomers, but the 2,4-dichloro-3-ethylphenol intermediate is the target. Sulfuryl chloride is an effective and manageable chlorinating agent for phenols.[6]

  • Procedure:

    • In a fume hood, charge a round-bottom flask with 3-ethylphenol (1.0 eq).

    • Add a suitable solvent such as dichloromethane or carbon tetrachloride.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise while maintaining the temperature. The reaction is exothermic and releases HCl and SO₂ gas, requiring a gas trap.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding cold water.

    • Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to isolate 2,4-dichloro-3-ethylphenol.

Step 2: Nitration of 2,4-Dichloro-3-ethylphenol

  • Rationale: The nitration of phenols must be performed under controlled conditions to avoid oxidation and the formation of polysubstituted byproducts.[7] Using dilute nitric acid in a solvent like glacial acetic acid at low temperatures allows for controlled mononitration.[8][9] The remaining activated position on the ring is ortho to the powerful hydroxyl directing group (position 6).

  • Procedure:

    • Dissolve the purified 2,4-dichloro-3-ethylphenol (1.0 eq) in glacial acetic acid in a three-necked flask.

    • Cool the solution to 8-10°C using an ice-salt bath.

    • Add dilute nitric acid (1.1 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 15°C.

    • Stir the mixture at this temperature for several hours until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture over crushed ice and water, which should precipitate the crude product.

    • Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical Properties

The physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and application development.

PropertyValueSource(s)
CAS Number 99817-36-4[2][3]
Appearance Solid[2]
Melting Point 49-51°C[1][10]
Boiling Point (Predicted) 291.0 ± 35.0 °C at 760 mmHg[1][10]
Density (Predicted) 1.509 ± 0.06 g/cm³[1][10]
Solubility Soluble in Methanol[10]
Storage Temperature Room Temperature, Inert Atmosphere[1][10]

Spectroscopic Characterization Profile

While specific spectra for this compound are not widely published, a detailed profile can be predicted based on the constituent functional groups. Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized product. For comparison, data for the related compound 2,4-dichloro-6-nitrophenol is often used as a reference.[11][12][13]

TechniqueExpected Features
¹H NMR - Aromatic Proton: A single singlet in the aromatic region (δ 7.5-8.5 ppm) for the proton at C5. - Phenolic Proton: A broad singlet (δ 5-12 ppm), which is D₂O exchangeable. - Ethyl Group: A quartet (δ ~2.7 ppm, -CH₂) and a triplet (δ ~1.2 ppm, -CH₃).
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). Carbons attached to electronegative groups (Cl, O, N) will be downfield. - Ethyl Group: Two signals in the aliphatic region (δ ~20-30 ppm for -CH₂ and δ ~10-15 ppm for -CH₃).
FT-IR (cm⁻¹) - O-H Stretch: Broad peak around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. - NO₂ Stretch: Two strong, sharp peaks; asymmetric at ~1520-1560 cm⁻¹ and symmetric at ~1340-1380 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: Strong peaks in the 600-800 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z 235, with characteristic isotopic peaks for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M⁺). - Fragmentation: Loss of NO₂, OH, Cl, and ethyl fragments would be expected.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its functional groups.

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions such as etherification (Williamson ether synthesis) or esterification.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using reducing agents like Sn/HCl or H₂/Pd-C. This transformation is a key step in creating more complex derivatives.

  • Aromatic Ring: The ring is heavily substituted and deactivated, making further electrophilic substitution challenging.

  • Applications: Primarily, this compound serves as a building block. Its structure is tailored for use as an intermediate in producing agrochemicals and dyes.[1] The presence of chloro and nitro groups is often associated with biocidal or herbicidal activity.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements:

  • Toxic if swallowed (H301).[14][15]

  • May cause an allergic skin reaction (H317).[14][15]

  • Causes serious eye damage (H318).[14][15]

  • Very toxic to aquatic life with long-lasting effects (H410).[14][15]

Safe Handling Protocol

Safe_Handling Start Handling Protocol Start PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat Start->PPE Ventilation Work in a certified chemical fume hood. PPE->Ventilation Handling Avoid creating dust. Do not eat, drink, or smoke. Ventilation->Handling Spill In Case of Spill: Collect spillage immediately. Avoid release to the environment. Handling->Spill If spill occurs Exposure In Case of Exposure: IF IN EYES: Rinse with water for several minutes. IF ON SKIN: Wash with plenty of water. IF SWALLOWED: Get immediate medical help. Handling->Exposure If exposure occurs Storage Store locked up in a well-ventilated, dry place away from incompatible materials. Handling->Storage Disposal Dispose of contents/container to an approved waste disposal facility. Storage->Disposal

Caption: Workflow for the safe handling and disposal of the compound.

First Aid Measures:

  • If Swallowed: Get emergency medical help immediately.[15]

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.[15]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[14][15]

Conclusion

This compound is a highly functionalized molecule with significant industrial relevance as a chemical intermediate. Its synthesis requires a controlled, multi-step approach leveraging the principles of electrophilic aromatic substitution. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe use in research and development. The hazardous nature of the compound necessitates strict adherence to safety protocols to mitigate risks to personnel and the environment.

References

An In-Depth Technical Guide to 2,4-Dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-ethyl-6-nitrophenol, a substituted nitrophenol with potential applications in various scientific fields. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and explores its known and potential biological activities. While primarily recognized as an intermediate in the chemical industry, its structural motifs suggest avenues for further investigation in medicinal chemistry and drug discovery. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic and research potential of this compound.

Introduction

This compound is a multifaceted aromatic compound characterized by the presence of nitro, chloro, and ethyl functional groups on a phenol backbone. These substituents significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules. Although its primary documented use is in the manufacturing of agricultural chemicals and as a component in color photographic developers, the inherent reactivity of its functional groups presents intriguing possibilities for its application in drug development and as a research tool in chemical biology.

Substituted nitrophenols, as a class, are known to possess a wide range of biological activities. The nitro group, an electron-withdrawing moiety, can play a crucial role in various biological processes and is a key component in several existing therapeutic agents. This guide will provide a detailed examination of this compound, from its fundamental properties to potential avenues for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 99817-36-4[1]
Molecular Formula C₈H Cl₂NO₃[1]
Molecular Weight 236.05 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystalTCI Chemicals
Melting Point 46.0 to 50.0 °CTCI Chemicals
Boiling Point 291.0 ± 35.0 °C (Predicted)ChemicalBook
Density 1.509 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in MethanolChemicalBook
InChI InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3[1]
SMILES CCc1c(Cl)cc([O-])c(O)c1Cl[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving chlorination and hydrolysis. The following protocol is based on established methodologies for the preparation of substituted nitrophenols.

Synthesis Workflow

Synthesis_Workflow A 1-Ethyl-4-nitrobenzene B Chlorination A->B Cl2, Catalyst C Trichloroethylnitrobenzene Intermediate B->C D Hydrolysis C->D Base (e.g., NaOH) E Acidification D->E Acid (e.g., H2SO4) F This compound E->F

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Materials:

  • 1-Ethyl-4-nitrobenzene

  • Chlorine gas

  • Catalyst (e.g., iron(III) chloride)

  • Sodium hydroxide

  • Sulfuric acid

  • Organic solvent (e.g., chloroform)

  • Water

Procedure:

  • Chlorination: In a suitable reaction vessel, dissolve 1-ethyl-4-nitrobenzene in an appropriate solvent. Add a catalytic amount of iron(III) chloride. Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by gas chromatography (GC). The reaction should be continued until the desired level of chlorination is achieved, aiming for the formation of trichloroethylnitrobenzene intermediates.

  • Hydrolysis: After the chlorination is complete, carefully quench the reaction and remove the catalyst. The crude chlorinated mixture is then subjected to hydrolysis. Add a solution of sodium hydroxide and heat the mixture under reflux. The hydrolysis converts the chlorinated intermediate to the corresponding phenoxide.

  • Acidification and Isolation: Cool the reaction mixture and acidify with sulfuric acid to a pH of approximately 1. This will precipitate the this compound. The crude product can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield the final product of high purity.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is scarce in publicly available literature, the biological activities of structurally related nitrophenols and chlorophenols provide a basis for predicting its potential pharmacological profile.

Inferred Mechanisms of Action from Structural Analogs
  • Uncoupling of Oxidative Phosphorylation: Nitrophenols are well-known uncouplers of oxidative phosphorylation.[2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis. This property is responsible for the toxicity of many nitrophenols but can also be harnessed for therapeutic purposes, for instance, in the context of metabolic disorders. The presence of the nitro group in this compound suggests it may exhibit similar activity.

Oxidative_Phosphorylation_Uncoupling cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump H_gradient Proton Gradient (High H+) H_pump->H_gradient ATP_synthase ATP Synthase ATP_production ATP Production ATP_synthase->ATP_production H_gradient->ATP_synthase Nitrophenol This compound Nitrophenol->H_gradient Dissipates Gradient

Caption: Proposed mechanism of uncoupling oxidative phosphorylation.

  • Antimicrobial Activity: Many halogenated and nitrated phenolic compounds exhibit antimicrobial properties.[3] The lipophilicity imparted by the chloro and ethyl groups, combined with the electron-withdrawing nature of the nitro group, may enable this compound to disrupt microbial cell membranes or inhibit essential enzymatic processes. Further screening against a panel of bacterial and fungal strains is warranted.

Potential Therapeutic Areas for Investigation

Given the potential mechanisms of action, this compound could be investigated for its utility in the following areas:

  • Metabolic Diseases: The potential to modulate cellular metabolism makes this compound and its derivatives interesting candidates for research into conditions such as obesity and type 2 diabetes.

  • Infectious Diseases: As a potential antimicrobial agent, it could be a starting point for the development of new antibiotics or antifungals, particularly in the context of rising antimicrobial resistance.

  • Oncology: The disruption of cellular energy metabolism is a strategy being explored in cancer therapy. The potential of this compound to interfere with mitochondrial function could be investigated in cancer cell lines.

Analytical Methodologies

The characterization and quantification of this compound require robust analytical methods.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acidic modifier like formic acid) would likely provide good separation and quantification. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV-vis scan.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. Standard derivatizing agents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be employed. The mass spectrum would provide valuable structural information and a highly specific method for identification and quantification.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The chemical shifts and coupling constants of the aromatic protons and the ethyl group will provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, the C=C stretches of the aromatic ring, and the N-O stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, which is useful for structural confirmation.

Safety and Handling

Hazard Statements:

  • Toxic if swallowed.[4]

  • Causes serious eye damage.[4]

  • May cause an allergic skin reaction.[4]

  • Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Avoid release to the environment.

It is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion and Future Directions

This compound is a chemical entity with established utility as a synthetic intermediate. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and analysis. The true potential of this compound, however, may lie in its yet-to-be-explored biological activities.

For researchers in drug development and chemical biology, this compound represents a starting point for the design and synthesis of novel bioactive molecules. Future research should focus on:

  • Systematic biological screening: Evaluating the compound against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic applications.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its biological activity and reduce potential toxicity.

  • Toxicological evaluation: Conducting thorough in vitro and in vivo toxicological studies to assess its safety profile.

By systematically exploring the properties and potential of this compound, the scientific community can unlock new opportunities for innovation in medicine and beyond.

References

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  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • U.S. Environmental Protection Agency. (1990). Health and Environmental Effects Profile for 2-Nitrophenol and 4-Nitrophenol.
  • ResearchGate. (n.d.). A practical synthesis of this compound via TCIA. Retrieved from [Link]

  • Global Substance Registration System. This compound. Retrieved from [Link]

  • Google Patents. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • Agency for Toxic Substances and Disease Registry. (2001).
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. In Toxicological Profile for Nitrophenols.
  • National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Nitrophenols. In Toxicological Profile for Nitrophenols.
  • U.S. Environmental Protection Agency. (2000).
  • U.S. Environmental Protection Agency. (1992).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11871, 2,4-Dichloro-6-nitrophenol. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Mitro, S., & Wyrwas, B. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 14(12), 1502.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20513932, 2,4-Dichloro-3-nitrophenol. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols.
  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234).
  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-3-ethyl-6-nitrophenol: Current Knowledge and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Therefore, this guide is structured to provide a robust theoretical and methodological framework for a researcher or drug development professional to approach the synthesis, characterization, and further investigation of this compound. It combines information on closely related analogs with established principles of organic chemistry and analytical techniques to offer a predictive and practical guide. The causality behind experimental choices is explained based on the reactivity of substituted nitrophenols.

Introduction and Strategic Importance

2,4-Dichloro-3-ethyl-6-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides, as well as in the development of dyes and pigments.[1] Its molecular architecture, featuring a phenol ring with chloro, ethyl, and nitro functional groups, suggests a rich chemical reactivity and potential for further derivatization in drug discovery and materials science. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and potential biological activity.

This guide will provide a comprehensive overview of the known properties, a proposed synthetic pathway with detailed considerations, a framework for its structural elucidation using modern spectroscopic techniques, and a discussion of its potential reactivity and safety considerations.

Physicochemical and Toxicological Profile

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1 .

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₃[1]
Molecular Weight 236.05 g/mol [1]
CAS Number 99817-36-4[1]
Melting Point 49-51°C[1]
Boiling Point 291°C at 760 mmHg (Predicted)[1]
Density 1.509 ± 0.06 g/cm³ (Predicted)[1]
Appearance Light yellow to yellow-orange powder/crystal[2]

Toxicological Summary:

The toxicological profile of this compound is not extensively studied. However, based on data for related chlorinated nitrophenols, it should be handled with significant caution. It is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[2] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[2] The primary mechanism of toxicity for many nitrophenols involves the uncoupling of oxidative phosphorylation. Chlorinated phenols are known to be readily absorbed through the gastrointestinal tract and can be mild hepatotoxins.

Proposed Synthesis and Mechanistic Considerations

A patented method for the synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols provides a foundational workflow for producing the ethyl-substituted target compound.[3] The proposed multi-step synthesis, starting from 4-ethylnitrobenzene, is outlined below. The rationale behind each step is grounded in the principles of electrophilic aromatic substitution and the directing effects of the substituents.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Ethylnitrobenzene Step1 Chlorination Start->Step1 Cl₂, Catalyst Intermediate1 Polychlorinated 4-ethylnitrobenzene Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Aqueous Base Product This compound Step2->Product Step3 Purification (Recrystallization) Product->Step3 FinalProduct Pure Product Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is an expanded and detailed interpretation of the patented method, incorporating best practices for laboratory synthesis.

Step 1: Chlorination of 4-Ethylnitrobenzene

  • Objective: To introduce chlorine atoms onto the aromatic ring of 4-ethylnitrobenzene. The nitro group is a meta-director and a deactivator, while the ethyl group is an ortho-, para-director and an activator. The interplay of these directing effects and the reaction conditions will determine the final chlorination pattern.

  • Reagents and Equipment:

    • 4-Ethylnitrobenzene

    • Chlorine gas (Cl₂)

    • Catalyst (e.g., FeCl₃ or AlCl₃)

    • Solvent (e.g., dichloromethane or carbon tetrachloride)

    • Reaction vessel with a gas inlet, stirrer, and a system to neutralize excess chlorine gas (e.g., a sodium hydroxide scrubber).

  • Procedure:

    • In a well-ventilated fume hood, dissolve 4-ethylnitrobenzene and the catalyst in the chosen solvent within the reaction vessel.

    • Cool the mixture to a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction.

    • Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by gas chromatography (GC) to follow the formation of polychlorinated products.

    • Continue the chlorination until the desired degree of polychlorination is achieved, as indicated by GC analysis.

    • Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

    • Quench the reaction by carefully adding water. Separate the organic layer, wash with a dilute solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polychlorinated 4-ethylnitrobenzene intermediate.

Step 2: Hydrolysis to this compound

  • Objective: To hydrolyze one of the chlorine atoms, likely at a position activated by the nitro group, to a hydroxyl group, forming the phenol.

  • Reagents and Equipment:

    • Crude polychlorinated 4-ethylnitrobenzene

    • Aqueous base (e.g., sodium hydroxide or potassium hydroxide)

    • Co-solvent (e.g., ethanol or methanol) to improve solubility

    • Reflux apparatus

  • Procedure:

    • Dissolve the crude intermediate in the co-solvent and add the aqueous base.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC) or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the phenolic product.

    • Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

Step 3: Purification by Recrystallization

  • Objective: To purify the crude product by removing unreacted starting materials and side products.

  • Reagents and Equipment:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol/water, acetic acid/water, or hexane)

    • Erlenmeyer flasks, heating source, and filtration apparatus.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

    • Hot-filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value (49-51°C) indicates high purity.

Structural Elucidation: A Predictive and Comparative Approach

In the absence of experimental spectra for the title compound, a combination of predictive tools and comparison with the known spectra of the closely related analog, 2,4-dichloro-6-nitrophenol, can provide a robust framework for its characterization.

Predicted Spectroscopic Data

Table 2: Predicted and Comparative Spectroscopic Data

TechniquePredicted Data for this compoundExperimental Data for 2,4-dichloro-6-nitrophenol (for comparison)
¹H NMR Ethyl group: Triplet (CH₃) ~1.2 ppm, Quartet (CH₂) ~2.7 ppm. Aromatic proton: Singlet ~7.5-8.0 ppm. Phenolic proton: Broad singlet, variable chemical shift.Aromatic protons: Two doublets between 7.5 and 8.5 ppm. Phenolic proton: Broad singlet.[4]
¹³C NMR Ethyl group: ~15 ppm (CH₃), ~25 ppm (CH₂). Aromatic carbons: Signals between 110 and 160 ppm. Carbons attached to chlorine and the nitro group will be significantly shifted.Signals in the aromatic region (110-160 ppm).[4]
IR (Infrared) O-H stretch: Broad band ~3200-3500 cm⁻¹. C-H stretch (aromatic & aliphatic): ~2850-3100 cm⁻¹. NO₂ stretch (asymmetric & symmetric): ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-Cl stretch: ~600-800 cm⁻¹.Similar characteristic peaks for O-H, NO₂, C=C, and C-Cl bonds would be expected.[4][5]
Mass Spec. Molecular ion (M⁺): m/z 235 and 237 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation: Loss of NO₂, ethyl group, and chlorine atoms.Molecular ion (M⁺): m/z 207 and 209.[6]
Analytical Workflow for Structural Confirmation

Analytical_Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Confirm proton and carbon environments IR Infrared (IR) Spectroscopy Start->IR Identify functional groups MS Mass Spectrometry (MS) Start->MS Determine molecular weight and fragmentation pattern Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Analytical workflow for the structural confirmation of the synthesized product.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is governed by the interplay of its functional groups:

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity will be influenced by the electron-withdrawing nitro and chloro groups.

  • Aromatic Ring: The electron-withdrawing nature of the nitro and chloro substituents deactivates the ring towards further electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly displacement of the chlorine atoms, may be possible under forcing conditions, especially for the chlorine atom ortho or para to the nitro group.

  • Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule, opening up avenues for the synthesis of a wide range of derivatives, such as amides and sulfonamides.

  • Ethyl Group: The ethyl group can potentially undergo free-radical halogenation at the benzylic position under appropriate conditions.

Conclusion

While a complete experimental profile of this compound is not yet publicly available, this guide provides a comprehensive framework for its synthesis, purification, and characterization. The proposed protocols, grounded in established chemical principles and data from closely related analogs, offer a solid starting point for researchers and drug development professionals. The elucidation of its definitive molecular structure through the analytical workflow outlined herein will be a critical step in unlocking its full potential as a versatile chemical intermediate.

References

  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
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  • National Center for Biotechnology Information. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central.
  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
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  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product.
  • SpectraBase. (n.d.). 2,4-Dichloro-6-nitro-phenol - Optional[MS (GC)] - Spectrum.
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol.
  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
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A Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth examination of the physical and chemical characteristics of 2,4-Dichloro-3-ethyl-6-nitrophenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes critical data with practical insights into its handling, application, and analysis.

Compound Identification and Structure

This compound is a substituted nitrophenol with the CAS Registry Number 99817-36-4.[1][2][3][4] Its molecular structure, featuring a phenol ring substituted with two chlorine atoms, an ethyl group, and a nitro group, dictates its chemical reactivity and physical properties.

  • Molecular Formula: C₈H₇Cl₂NO₃[1][2][3][5]

  • Molecular Weight: 236.05 g/mol [1][2][3][5][6]

  • Common Synonyms: 2-NITRO-4,6-DICHLORO-5-ETHYLPHENOL; 6-NITRO-2,4-DICHLORO-3-ETHYLPHENOL[1]

  • Appearance: Typically supplied as a light yellow to orange powder or crystalline solid.[1]

G A 1. Weigh ~10 mg of Compound on Analytical Balance B 2. Quantitatively Transfer to 10 mL Volumetric Flask A->B C 3. Add ~7 mL of Methanol B->C D 4. Sonicate for 5-10 min until Fully Dissolved C->D E 5. Equilibrate to Room Temperature D->E F 6. Dilute to Volume (10 mL) with Methanol E->F G 7. Cap and Invert 20x to Homogenize F->G H 8. Transfer to Labeled Vial for Storage G->H

Caption: Workflow for preparing a standard stock solution.

References

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2,4-Dichloro-3-ethyl-6-nitrophenol solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-ethyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 99817-36-4), a key intermediate in the synthesis of agricultural chemicals and color film developers.[1][2] Due to the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides robust, step-by-step experimental protocols for its determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide empowers researchers to generate high-quality, reliable solubility data essential for process development, formulation, and quality control. We present detailed procedures for the equilibrium shake-flask method, followed by solute quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Profile

This compound is a substituted nitrophenol whose utility in chemical synthesis is significant.[1] A thorough understanding of its solubility is a critical prerequisite for optimizing reaction conditions, designing purification strategies, and developing formulations. Solubility dictates the choice of solvent systems, affects reaction kinetics, and is a cornerstone of process scale-up and safety.

The molecular structure, featuring a phenolic hydroxyl group, two chlorine atoms, an ethyl group, and a nitro group, governs its physicochemical behavior. These functional groups create a molecule with a distinct combination of hydrophobicity and potential for hydrogen bonding, leading to a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99817-36-4[3][4]
Molecular Formula C₈H₇Cl₂NO₃[5][6]
Molecular Weight 236.05 g/mol [5][6]
Appearance Light yellow to orange powder/crystal[2]
Melting Point 49-51 °C[3][5]
Boiling Point (Predicted) 291.0 ± 35.0 °C[3]
Density (Predicted) 1.509 ± 0.06 g/cm³[3][5]
pKa (Predicted) 4.82 ± 0.50[4]

Guiding Principles: Predicting Solubility

While specific quantitative data is scarce, a robust solubility profile can be predicted by understanding the underlying chemical principles and by extrapolation from structurally analogous compounds.

Causality Behind Solubility Behavior
  • Solvent Polarity: The principle of "like dissolves like" is paramount. The presence of a polar hydroxyl (-OH) and nitro (-NO₂) group suggests solubility in polar solvents. However, the dichlorinated benzene ring and the ethyl group confer significant non-polar, lipophilic character. Therefore, the compound is expected to be most soluble in solvents of intermediate to high polarity that can interact with both the polar and non-polar regions of the molecule.

  • Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are thus expected to be effective at solvating the molecule.[7]

  • Effect of pH: The predicted pKa of ~4.82 indicates that the phenolic proton is acidic.[4] In aqueous solutions with a pH above the pKa, the hydroxyl group will deprotonate to form the phenolate anion. This ionization dramatically increases the polarity of the molecule, thereby increasing its solubility in water.[1] Conversely, in acidic conditions (pH < pKa), the compound will remain in its less soluble, protonated form.

  • Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.

Extrapolation from Analogous Compounds

The solubility behavior of related nitrophenols provides a strong basis for prediction:

  • 2,4-Dichloro-6-nitrophenol: This structural isomer is known to be poorly soluble in water but has a better solubility profile in organic solvents like ethanol, methanol, and acetone.[1]

  • 4-Nitrophenol: Exhibits limited water solubility but is more soluble in organic solvents such as ethanol and acetone.[8][9]

  • General Nitrophenols: Are typically very soluble in polar organic solvents like ethanol, ether, and acetone.[7][10]

Based on these principles, the following qualitative solubility profile for this compound can be anticipated.

Table 2: Predicted Qualitative Solubility Profile

SolventPolarity TypePredicted SolubilityRationale
Water Polar ProticLowThe large, hydrophobic dichlorinated aromatic ring outweighs the polarity of the -OH and -NO₂ groups.
Methanol Polar ProticHighConfirmed in literature.[3][4] Excellent hydrogen bonding capability.
Ethanol Polar ProticHighSimilar to methanol, capable of strong hydrogen bonding and solvating the ethyl group.[10]
Acetone Polar AproticHighPolar aprotic nature effectively dissolves a wide range of nitrophenols.[10]
Ethyl Acetate Moderately PolarModerate to HighGood balance of polarity to interact with the functional groups without being repelled by the non-polar regions.[9]
Dichloromethane (DCM) Non-polarModerateThe chlorinated nature of the solvent can effectively interact with the dichlorinated ring.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA powerful, highly polar aprotic solvent known for dissolving a vast range of organic compounds.[7]
Hexane Non-polarLowLacks the polarity required to overcome the crystal lattice energy and solvate the polar -OH and -NO₂ groups.[10]

Experimental Workflow for Solubility Determination

A self-validating and robust protocol is essential for generating trustworthy data. The most common and reliable approach is the isothermal equilibrium shake-flask method . This involves creating a saturated solution, ensuring equilibrium has been reached, separating the solid and liquid phases, and accurately quantifying the concentration of the dissolved solute in the supernatant.

Overall Experimental Workflow Diagram

The logical flow of the solubility determination process is outlined below. This workflow ensures that each step is performed in a sequence that guarantees the integrity of the final measurement.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification & Analysis A 1. Select Solvent & Temperature B 2. Add Excess Solute to Solvent A->B Creates Slurry C 3. Agitate at Constant Temperature (e.g., 24-72 hours) B->C Ensures Saturation D 4. Allow Sedimentation C->D Achieves Equilibrium E 5. Withdraw Supernatant D->E Isolates Saturated Solution F 6. Filter Supernatant (e.g., 0.22 µm Syringe Filter) E->F Removes Particulates G 7. Dilute Sample for Analysis F->G Prepares for Measurement H 8. Quantify Concentration (UV-Vis or HPLC) G->H Generates Raw Data I 9. Calculate Solubility H->I Final Result

Caption: High-level workflow for determining equilibrium solubility.

Protocol 1: Saturated Solution Preparation (Shake-Flask Method)

Expertise & Causality: This method is the gold standard because it ensures true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing the most accurate measure of solubility. The agitation period is critical and must be long enough to overcome any kinetic barriers to dissolution.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

  • Equilibration: Place the container in a constant-temperature environment (e.g., an incubator shaker or a water bath) set to the desired experimental temperature (e.g., 25 °C).

  • Agitation: Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Sedimentation: After agitation, let the container rest in the same constant-temperature environment for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pipette. Crucially, this step must be performed at the experimental temperature to prevent precipitation or further dissolution.

  • Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is non-negotiable for accurate quantification, as suspended solids will artificially inflate the measured concentration.

Protocol 2: Solute Quantification

Trustworthiness: The choice of quantification method must be validated for linearity, accuracy, and precision. Both UV-Vis spectrophotometry and HPLC are excellent choices for chromophoric compounds like nitrophenols.

Expertise & Causality: This method is rapid and simple, leveraging the strong UV absorbance of the nitrophenol chromophore. Its accuracy is entirely dependent on the purity of the compound and the quality of the calibration curve. It is ideal for high-throughput screening in pure solvent systems.

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Determine λmax: Perform a UV-Vis wavelength scan (e.g., from 200-500 nm) on a diluted sample of the stock solution to identify the wavelength of maximum absorbance (λmax). For structurally similar p-nitrophenol, λmax is around 317 nm in acidic and 400 nm in alkaline solutions; the λmax for the target compound must be determined experimentally.[11]

  • Generate Calibration Curve: Prepare a series of standard solutions of known concentrations by serially diluting the stock solution. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.995), and the equation of the line (y = mx + c) will be used for quantification.

  • Analyze Sample: Accurately dilute the filtered supernatant from Protocol 1 to a concentration that falls within the linear range of the calibration curve.

  • Quantify: Measure the absorbance of the diluted sample at λmax. Use the calibration curve's equation to calculate its concentration.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

Expertise & Causality: HPLC offers superior specificity and is the preferred method when dealing with potentially impure samples or complex matrices. A C18 column is the standard choice for separating moderately non-polar compounds like this one from any potential impurities.

Step-by-Step Protocol:

  • Prepare Standards: As with the UV-Vis method, prepare a stock solution and a series of calibration standards of known concentrations.

  • Chromatographic Conditions (Starting Point):

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 60:40 ratio of acetonitrile to water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The λmax determined previously.

  • Generate Calibration Curve: Inject each standard solution and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

  • Analyze Sample: Inject the (appropriately diluted) filtered supernatant from Protocol 1.

  • Calculate Solubility: Use the peak area of the sample and the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to find the final solubility value.

Analytical Workflow Diagram

This diagram details the logical steps involved in quantifying the solute concentration using an instrumental method like HPLC.

Caption: Workflow for analytical quantification of solute concentration.

Data Presentation and Safety

Template for Reporting Quantitative Solubility Data

For consistency and comparability, experimental data should be reported in a structured format.

Table 3: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Quantification
e.g., Methanol25.0e.g., HPLC-UV
e.g., Ethanol25.0
e.g., Acetone25.0
e.g., Water, pH 7.025.0
e.g., Water, pH 9.025.0
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][4]

Conclusion

This guide establishes a comprehensive, scientifically-grounded approach to evaluating the solubility of this compound. By combining theoretical principles with detailed, validated experimental protocols, researchers are equipped to generate the precise solubility data required for advanced applications in chemistry and drug development. The emphasis on the causality behind experimental choices and the provision of self-validating workflows ensures that the data obtained will be both accurate and reliable.

References

  • Solubility of Things. (n.d.). 4-Nitrophenol. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

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  • ResearchGate. (n.d.). A practical synthesis of this compound via TCIA. [Link]

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Spectroscopic Profile of 2,4-Dichloro-3-ethyl-6-nitrophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to an in-depth technical exploration of the spectroscopic characteristics of 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical signature of this compound. This compound is a significant intermediate in various chemical syntheses, and a thorough knowledge of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.[1][2][3]

It is important to note that while this compound is referenced in scientific literature, a complete, publicly available set of its experimental spectroscopic data is not readily accessible. Therefore, this guide presents a robust, predicted spectroscopic profile grounded in the established principles of analytical chemistry and supported by comparative data from closely related analogs, such as 2,4-dichloro-6-nitrophenol. This approach provides a reliable framework for identifying and characterizing this compound in a laboratory setting.

Molecular and Physical Properties

A foundational understanding of the physical properties of this compound is essential before delving into its spectroscopic data. These properties influence experimental design, such as solvent selection and sample preparation.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₃[4]
Molecular Weight 236.05 g/mol [4]
CAS Number 99817-36-4[5][6][7]
Appearance Predicted to be a crystalline solidN/A
Melting Point 49-51°CN/A
Boiling Point 291°C at 760 mmHgN/A

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing a compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

  • Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent, such as dichloromethane or methanol.

  • Injection : Inject the sample into the GC, where it is vaporized and separated from any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺•) should appear as a cluster of peaks, with the most abundant being at m/z 235 and 237 (due to ³⁵Cl and ³⁷Cl isotopes).

Predicted m/z Proposed Fragment Interpretation
235/237/239[C₈H₇Cl₂NO₃]⁺•Molecular ion (M⁺•)
220/222/224[M - CH₃]⁺Loss of a methyl radical from the ethyl group
206/208/210[M - C₂H₅]⁺Loss of an ethyl radical
189/191/193[M - NO₂]⁺Loss of a nitro group radical
161/163/165[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide
Interpretation and Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment is anticipated to follow pathways characteristic of nitroaromatic and halogenated compounds. The primary fragmentation events are likely to be the loss of the nitro group (NO₂) and cleavage of the ethyl group. The presence of chlorine atoms will result in distinctive isotopic patterns for the fragment ions, aiding in their identification.

fragmentation_pathway M [C₈H₇Cl₂NO₃]⁺• m/z 235/237/239 F1 [M - CH₃]⁺ m/z 220/222/224 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z 206/208/210 M->F2 - •C₂H₅ F3 [M - NO₂]⁺ m/z 189/191/193 M->F3 - •NO₂ F4 [M - NO₂ - CO]⁺ m/z 161/163/165 F3->F4 - CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, nitro, and chloro-alkane functional groups. These predictions are based on the known spectra of similar substituted phenols.[8][9][10]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic
2970-2850C-H stretchAliphatic (ethyl group)
1600-1580C=C stretchAromatic ring
1540-1500N-O asymmetric stretchNitro group
1475C=C stretchAromatic ring
1350-1300N-O symmetric stretchNitro group
1200-1100C-O stretchPhenolic C-O
800-600C-Cl stretchChloro-aromatic
Interpretation

The broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the substituted phenolic structure. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also key identifiers. The C-Cl stretching bands are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic proton, the phenolic hydroxyl proton, and the protons of the ethyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.5 - 11.5Singlet1HPhenolic OH
7.5 - 7.8Singlet1HAromatic H
2.6 - 2.8Quartet2H-CH₂-
1.1 - 1.3Triplet3H-CH₃
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
150 - 155C-OH
135 - 140C-NO₂
130 - 135C-Cl (C4)
128 - 132C-ethyl
125 - 130Aromatic CH
120 - 125C-Cl (C2)
20 - 25-CH₂-
13 - 16-CH₃
Interpretation

The downfield shift of the phenolic proton is due to hydrogen bonding and the electron-withdrawing nature of the substituents. The aromatic proton appears as a singlet due to the absence of adjacent protons. The ethyl group will exhibit a characteristic quartet-triplet pattern. In the ¹³C NMR spectrum, the carbons attached to electronegative atoms (O, N, Cl) will be shifted downfield.

Caption: Structure of this compound with labeled positions for NMR assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition : Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction : Use the pure solvent as a blank to correct the spectrum.

Predicted UV-Vis Spectrum

Substituted nitrophenols typically exhibit distinct absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the solvent and pH.[11][12][13][14]

Predicted λmax (nm) Electronic Transition
~280-300π → π
~350-400n → π
Interpretation

The absorption bands are due to electronic transitions within the conjugated π-system of the benzene ring, which is extended by the nitro group. The π → π* transition is typically of higher energy (shorter wavelength) and higher intensity, while the n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, is of lower energy (longer wavelength) and lower intensity. The exact λmax values can shift depending on the polarity of the solvent.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous compounds, we have outlined the expected key features in mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and UV-Visible spectroscopy. This information serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in a research and development setting.

References

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • P-Nitrophenol Vs Ir. (n.d.). Bartleby. Retrieved from [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (n.d.). Doc Brown's chemistry revision notes. Retrieved from [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Screening level risk assessment for phenols in surface water of three rivers in Tianjin, China. (n.d.). Aisberg. Retrieved from [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved from [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • 1998 | R&D Reports "SUMITOMO KAGAKU (English Edition)". (1998). SUMITOMO CHEMICAL. Retrieved from [Link]

  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. (2011). ResearchGate. Retrieved from [Link]

  • Site Index. (n.d.). Taizhou Volsen Chemical Co., Ltd. Retrieved from [Link]

  • Commission Directive. (n.d.). Legislation.gov.uk. Retrieved from [Link]

  • Directive - 2004/73 - EN. (2004). EUR-Lex. Retrieved from [Link]

  • Method of processing a silver halide color. (n.d.). Google Patents.
  • Ionic Liquid-Based Sensors for Fast Determination of Aromatic. (n.d.). Retrieved from [Link]

  • VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC. (2021). ResearchGate. Retrieved from [Link]

  • Adsorption of phenol and p-chlorophenol from aqueous solutions by magnetic nanopowder. (2014). ResearchGate. Retrieved from [Link]

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  • Transformation of phenol and nitrobenzene by superoxide radicals: Kinetics and mechanisms. (2022). ResearchGate. Retrieved from [Link]

  • Graphene-silver nano-ink for inkjet printing of paper electrode for electrochemical sensing of 4-nitrophenol. (2018). ResearchGate. Retrieved from [Link]

  • 4-Ethylbenzenesulfonic acid | CAS#:98-69-1. (2025). Chemsrc. Retrieved from [Link]

  • 2,4-Dichloro-6-nitro-phenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

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  • Directive - 2004/73 - EN - EUR-Lex. (2004). European Union. Retrieved from [Link]

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  • Phenol, 2,4-dichloro-6-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

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An In-depth Technical Guide to 2,4-Dichloro-3-ethyl-6-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichloro-3-ethyl-6-nitrophenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the compound's commercial availability, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights and practical methodologies.

Introduction and Commercial Availability

This compound (CAS No. 99817-36-4) is a substituted nitrophenol that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its applications are primarily found in the manufacturing of agricultural chemicals, dyes, and pigments.[1][2] The presence of chloro, ethyl, and nitro functional groups on the phenol ring makes it a versatile intermediate for introducing these moieties into larger molecular scaffolds.

A number of commercial suppliers offer this compound, typically with purities of 98% or higher. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity and purity, and a Safety Data Sheet (SDS) to understand its potential hazards and handling requirements.

Below is a table summarizing some of the commercial suppliers of this compound:

SupplierPurityAvailable Quantities
Thermo Scientific ≥98%5 g[3]
Santa Cruz Biotechnology Not specifiedResearch quantities[4]
TCI America >98.0% (GC)5 g
Sanomol GmbH Not specifiedBulk and research quantities
Biddle Sawyer Corporation Not specifiedCommercial quantities[2]
Conier Chem & Pharma Ltd. Not specifiedCommercial quantities
Aladdin Not specifiedResearch quantities
MySkinRecipes 98%25 g, 100 g[1]
Rhenium Bio Science 98%5 g[5]

Synthesis of this compound

A robust and scalable synthesis of this compound is critical for its application in further chemical manufacturing. A patented method outlines a practical approach starting from 1-ethyl-4-nitrobenzene.[6] This process involves a two-step reaction sequence: chlorination followed by hydrolysis.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

synthesis_pathway start 1-Ethyl-4-nitrobenzene intermediate 1,3,4-Trichloro-2-ethyl-5-nitrobenzene (and other chlorinated species) start->intermediate Chlorination (Cl2, Catalyst) product This compound intermediate->product Hydrolysis (e.g., KOH, H2O)

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a detailed elaboration based on the process described in US Patent 4,670,608.[6]

Step 1: Chlorination of 1-Ethyl-4-nitrobenzene

  • Reaction Setup: In a suitable glass reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer, charge 1-ethyl-4-nitrobenzene and an inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a chlorination catalyst, such as iron(III) chloride or iodine, to the reaction mixture.

  • Chlorine Gas Introduction: While maintaining the reaction temperature between 30-80 °C, bubble chlorine gas through the mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the desired degree of chlorination is achieved. The patent suggests continuing the chlorination until the reaction mixture contains at least 60% of 1,3,4-trichloro-2-ethyl-5-nitrobenzene.[6]

  • Catalyst Removal: Once the reaction is complete, remove the catalyst by filtration.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude chlorinated intermediate mixture.

Step 2: Hydrolysis of the Chlorinated Intermediate

  • Reaction Setup: In a separate reactor, prepare a solution of a base, such as potassium hydroxide, in a mixture of water and a water-miscible organic solvent (e.g., methanol or ethanol).

  • Addition of Intermediate: Add the crude chlorinated intermediate mixture from Step 1 to the basic solution.

  • Hydrolysis Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and maintain for several hours until the hydrolysis is complete. The progress can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture. The product, this compound, will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration and wash it with water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final compound.

Potential Impurities and Byproducts

During the chlorination step, a mixture of chlorinated isomers is likely to be formed. The degree of chlorination will influence the composition of this mixture. Potential impurities that may be carried over to the final product include:

  • Monochloro-isomers of 1-ethyl-4-nitrobenzene

  • Dichloro-isomers of 1-ethyl-4-nitrobenzene

  • Over-chlorinated species (e.g., tetrachloro-isomers)

  • Unreacted 1-ethyl-4-nitrobenzene

The hydrolysis step is designed to selectively convert the desired trichloro-intermediate to the final product. However, incomplete hydrolysis or side reactions could lead to other impurities.

Analytical Characterization

To ensure the quality and purity of this compound, a combination of analytical techniques should be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the synthesis. A reversed-phase method would be suitable for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the phenol is in its protonated state).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 254-350 nm for nitrophenols).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, particularly the chlorinated intermediates from the first step of the synthesis.[7][8]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or hydrogen.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to elute all components.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with the experimental data.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structural features of the compound.

Safe Handling, Storage, and Disposal

As a chlorinated nitrophenol, this compound should be handled with appropriate safety precautions. The following guidelines are based on the known hazards of similar compounds.[4][9][10][11][12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and, if handling large quantities, a chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of generating dust, a respirator with a particulate filter may be necessary.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and bases.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its commercial availability to its synthesis, analysis, and safe handling. The detailed protocols and insights are intended to empower researchers and drug development professionals to effectively utilize this important chemical intermediate in their work. Adherence to the described methodologies and safety precautions is paramount for successful and safe laboratory operations.

References

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  • 2-Nitrophenol Safety D
  • 4-Nitrophenol Safety D
  • 4-Nitrophenol Safety D
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY D
  • US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • Navigating the Safe Disposal of 3-Nitro-2-(1H-pyrrol-1-yl)phenol: A Comprehensive Guide. Benchchem.
  • This compound. gsrs.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • This compound. MySkinRecipes.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • This compound, 98%. RHENIUM BIO SCIENCE.
  • Analysis of Nitrophenols With Gas Chrom
  • Chromatographic Determin
  • Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
  • This compound, 98%, Thermo Scientific 5 g | Buy Online.
  • 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932. PubChem.
  • 2,4 Dichloro 6 Nitro 3-Ethylphenol.
  • 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871. PubChem.
  • 2,4-dichloro-6-nitrophenol - C6H3Cl2NO3. Chemspace.
  • Phenol, 2,4-dichloro-6-nitro-. the NIST WebBook.
  • Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol.
  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company.
  • m-NITROPHENOL. Organic Syntheses Procedure.
  • Chlorin

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A Technical Guide to the Purity Determination of 2,4-Dichloro-3-ethyl-6-nitrophenol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. For a compound such as 2,4-Dichloro-3-ethyl-6-nitrophenol, which serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, a comprehensive understanding and rigorous control of its purity profile are paramount.[1][2] Impurities can have unforeseen consequences, ranging from altered reaction kinetics and yields to the introduction of toxic byproducts in the final product.[1] This guide provides an in-depth technical framework for establishing and verifying the purity standards of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, self-validating, and grounded in established analytical principles.

Physicochemical Properties and Impurity Profiling

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust purity assessment strategy.

PropertyValueSource
Molecular Formula C8H7Cl2NO3[3][4][5]
Molecular Weight 236.05 g/mol [3][4]
Appearance Light yellow to yellow to orange powder/crystal[6][7]
Melting Point 44-51 °C[7][8]
Boiling Point 291.0±35.0 °C (Predicted)[7]
Solubility Soluble in Methanol[7]
Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the chlorination of 1-ethyl-4-nitrobenzene followed by hydrolysis.[9] This process can lead to several potential impurities that must be monitored.

  • Isomeric Impurities: Incomplete or over-chlorination can result in isomers such as 2-Chloro-3-ethyl-6-nitrophenol, 4-Chloro-3-ethyl-6-nitrophenol, and 2,4,6-Trichloro-3-ethyl-6-nitrophenol.

  • Starting Material Carryover: Residual 1-ethyl-4-nitrobenzene from the initial step of synthesis.

  • Byproducts of Nitration: The initial nitration of ethylbenzene may produce ortho- and meta-isomers of nitroethylbenzene, which could be carried through the synthesis.[10]

  • Solvent Residues: Residual solvents from the reaction and purification steps, such as methanol or chloroform.[9]

A logical workflow for identifying and controlling these impurities is essential for ensuring the quality of the final product.

G cluster_0 Synthesis and Impurity Generation cluster_1 Analytical Control Strategy 1-ethyl-4-nitrobenzene 1-ethyl-4-nitrobenzene Chlorination Chlorination 1-ethyl-4-nitrobenzene->Chlorination Cl2, Catalyst Starting Material Carryover Starting Material Carryover 1-ethyl-4-nitrobenzene->Starting Material Carryover Hydrolysis Hydrolysis Chlorination->Hydrolysis H2O Isomeric Impurities Isomeric Impurities Chlorination->Isomeric Impurities Crude Product Crude Product Hydrolysis->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Solvent Residues Solvent Residues Purification->Solvent Residues Purity Assessment Purity Assessment Final Product->Purity Assessment HPLC-UV HPLC-UV Purity Assessment->HPLC-UV Assay & Impurities GC-MS GC-MS Purity Assessment->GC-MS Residual Solvents FTIR FTIR Purity Assessment->FTIR Identity LOD LOD Purity Assessment->LOD Loss on Drying G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection 10 µL C18 Column C18 Column HPLC Injection->C18 Column Mobile Phase Gradient UV Detection (254 nm) UV Detection (254 nm) C18 Column->UV Detection (254 nm) Chromatogram Chromatogram UV Detection (254 nm)->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Peak Integration Purity Report Purity Report Data Analysis->Purity Report Assay & Impurity Levels

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Authored by: Senior Application Scientist, Chemical Safety Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-3-ethyl-6-nitrophenol

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and knowledge of structurally related compounds. It is not a substitute for a formal risk assessment and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific material before handling.

Executive Summary: Understanding the Compound Profile

This compound is a substituted aromatic compound with the molecular formula C₈H₇Cl₂NO₃.[1][2] Its structure, characterized by a phenol ring with two chlorine atoms, an ethyl group, and a nitro group, suggests a complex hazard profile that demands rigorous adherence to safety protocols. This compound is typically a light yellow to orange crystalline powder.[1][3] While primarily used as an intermediate in the synthesis of agricultural chemicals and dyes, its potential applications in research and development necessitate a thorough understanding of its safe handling.[4]

The presence of both chlorinated and nitro functional groups on a phenol backbone points to significant potential for toxicity, skin and eye irritation, and environmental hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and the established risks of analogous compounds.

Physicochemical and Toxicological Profile

A clear understanding of the compound's properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

Physical and Chemical Properties
PropertyValueSource
CAS Number 99817-36-4[1][2]
Molecular Formula C₈H₇Cl₂NO₃[1][2]
Molecular Weight 236.05 g/mol [1][2]
Appearance Light yellow to Yellow to Orange powder to crystal[1]
Melting Point 49-51°C[1][3]
Boiling Point (Predicted) 291.0 ± 35.0 °C[1][3]
Density (Predicted) 1.509 ± 0.06 g/cm³[1][3]
Solubility Soluble in Methanol[1][3]
Storage Temperature Room temperature, under inert atmosphere[1][3]
Toxicological Hazards

The primary hazards associated with this compound are derived from its specific Safety Data Sheet and are consistent with the hazards of related chlorinated nitrophenols.[5][6]

  • Acute Toxicity: Toxic if swallowed (H301).[5][6][7] This is a common hazard for many nitrophenolic compounds.

  • Serious Eye Damage: Causes serious eye damage (H318).[5][6][7] The corrosive nature of phenols is likely exacerbated by the chloro and nitro substituents.

  • Skin Sensitization: May cause an allergic skin reaction (H317).[5][6][7] This indicates the potential for the compound to elicit an immune response after skin contact.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[5][7] Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.[8][9]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[10][11]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Given the chlorinated nature of the compound, nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use.[11]

    • Lab Coat: A lab coat or chemical-resistant apron must be worn to protect street clothing and skin.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]

PPE_Workflow cluster_prep Preparation Inspect_PPE Inspect PPE for damage Don_Gloves Don inner gloves (Nitrile) Inspect_PPE->Don_Gloves Don_Coat Don lab coat Don_Gloves->Don_Coat Don_Goggles Don chemical safety goggles Don_Coat->Don_Goggles Don_Outer_Gloves Don outer gloves (Neoprene/Nitrile) Don_Goggles->Don_Outer_Gloves Enter_Lab Enter designated work area Don_Outer_Gloves->Enter_Lab

Caption: Workflow for donning Personal Protective Equipment.

Safe Handling and Storage Procedures

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[8][9]

  • Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[7][12] Wash hands thoroughly after handling, even if gloves were worn.[10][13]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[7][14]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[7][10]

Emergency Procedures

Prompt and correct action is crucial in an emergency.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[7][10]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Spill_Response Spill_Occurs Spill Occurs Assess_Risk Assess Risk (Size, Location) Spill_Occurs->Assess_Risk Small_Spill Small & Contained? Assess_Risk->Small_Spill Evacuate_Large Evacuate Area Call Emergency Response Small_Spill->Evacuate_Large No Evacuate_Small Evacuate Non-Essential Personnel Small_Spill->Evacuate_Small Yes Don_PPE Don Appropriate PPE Evacuate_Small->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for spill response.

Disposal Considerations

All waste materials, including contaminated PPE and cleaning supplies, must be disposed of as hazardous waste.[10]

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not dispose of down the drain or into the environment.[15]

References

  • Nitrophenols | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link].

  • 2,4-Dichlorophenol - Wikipedia. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2019, March 26). Retrieved from [Link]

  • 4-Nitrophenol - HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. (2025, March 11). Retrieved from [Link]

  • 4-Nitrophenol. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem. (n.d.). Retrieved from [Link]

  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).

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A Comprehensive Technical Guide to 2,4-Dichloro-3-ethyl-6-nitrophenol: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 2,4-Dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4), a pivotal chemical intermediate. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, analyze the reactivity of its key functional groups, and discuss its significant applications in the agrochemical, dye, and pharmaceutical industries. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of Substituted Nitrophenols

Substituted nitrophenols are a class of aromatic compounds that serve as highly versatile precursors in organic synthesis. The presence of the nitro group, a powerful electron-withdrawing moiety, and the phenolic hydroxyl group, a versatile nucleophile and directing group, imparts a unique chemical reactivity profile. This dual functionality allows for a wide range of chemical transformations, making them indispensable building blocks.

This compound is a particularly strategic intermediate. The specific arrangement of its substituents—two chlorine atoms, an ethyl group, a nitro group, and a hydroxyl group—creates a molecule primed for sequential, regioselective reactions. This guide will illuminate the pathways through which this intermediate is synthesized and subsequently transformed into high-value downstream products.

Physicochemical and Structural Properties

A thorough understanding of a chemical's properties is foundational to its safe and effective use in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99817-36-4[1]
Molecular Formula C₈H₇Cl₂NO₃[1][2]
Molecular Weight 236.05 g/mol [1][2]
Appearance Yellow to orange powder/crystalline solid[3]
Melting Point 49-51 °C[1]
Boiling Point 291.0 ± 35.0 °C (Predicted)[1]
Density 1.509 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol

The structure of the molecule, with its distinct functional groups, is the primary determinant of its reactivity.

Caption: Chemical Structure of this compound.

Synthesis and Characterization

The synthesis of 2,4-dichloro-3-alkyl-6-nitrophenols is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The pathway described in U.S. Patent 4,670,608A provides a robust, albeit industrial-scale, method starting from 1-alkyl-4-nitrobenzenes.[4] For a laboratory context, a more direct route involving the nitration of a 2,4-dichloro-3-ethylphenol precursor is often preferred.

Synthetic Pathway: Nitration of 2,4-Dichloro-3-ethylphenol

The most direct synthesis involves the electrophilic nitration of the corresponding dichlorinated ethylphenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position (position 4) and one ortho position (position 2) are already occupied by chlorine atoms, the nitration occurs at the remaining vacant ortho position (position 6).

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start 2,4-Dichloro-3-ethylphenol (Starting Material) reaction Dissolve in Glacial Acetic Acid Cool to 5-10°C start->reaction addition Slowly add Nitrating Agent (e.g., HNO₃) reaction->addition stir Stir at controlled temperature (e.g., 2-4 hours) addition->stir quench Quench reaction (Pour onto ice water) stir->quench product Crude this compound (Precipitate) quench->product filtration Filter solid product product->filtration wash Wash with cold water filtration->wash recrystallize Recrystallize (e.g., from Ethanol/Water) wash->recrystallize dry Dry under vacuum recrystallize->dry final_product Pure Product dry->final_product analysis Characterization (NMR, IR, MS, HPLC) final_product->analysis

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the nitration of substituted phenols.

Materials:

  • 2,4-Dichloro-3-ethylphenol (1.0 eq)

  • Glacial Acetic Acid (10 volumes)

  • Nitric Acid (65-70%, 1.1 eq)

  • Ice, Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-3-ethylphenol in glacial acetic acid.

  • Temperature Control: Cool the solution to 5-10°C using an ice-water bath. Causality: This low temperature is critical to control the exothermic nature of the nitration reaction, preventing over-nitration and the formation of undesired byproducts.

  • Addition of Nitrating Agent: Add the nitric acid dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40°C).

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet in the aliphatic region corresponding to the ethyl group, a single aromatic proton signal (singlet), and a broad singlet for the phenolic -OH proton.

    • ¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands should be observed for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H and C=C stretches, asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-Cl stretches.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (236.05 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be definitive confirmation.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reverse-phase HPLC method.

Chemical Reactivity and Downstream Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Strategic manipulation of these sites allows for the creation of a diverse range of derivatives.

reactivity cluster_nitro Nitro Group (-NO₂) Reactivity cluster_hydroxyl Phenolic (-OH) Reactivity cluster_applications Primary Application Areas center This compound amine 2,4-Dichloro-3-ethyl-6-aminophenol center->amine Reduction (e.g., H₂/Pd, Fe/HCl) ether Alkoxy Derivatives (Ethers) center->ether Alkylation (e.g., R-X, base) ester Ester Derivatives center->ester Acylation (e.g., Ac₂O) agro Agrochemicals (Herbicides, Insecticides) amine->agro dyes Dyes & Pigments amine->dyes pharma Pharmaceutical Intermediates amine->pharma ether->pharma ester->agro

Caption: Key reaction pathways and resulting application areas.

Reduction of the Nitro Group

The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂). This creates the corresponding 2,4-Dichloro-3-ethyl-6-aminophenol . This amino-phenol derivative is a crucial precursor in its own right, particularly in the synthesis of dyes and photographic chemicals.[2]

  • Common Reagents: Catalytic hydrogenation (H₂ over Pd/C or PtO₂) or metal-acid systems (e.g., Fe/HCl, Sn/HCl) are effective for this transformation.[4] The choice of reagent depends on the desired selectivity and tolerance of other functional groups.

Reactions at the Phenolic Hydroxyl

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic species can then undergo:

  • Williamson Ether Synthesis: Reaction with alkyl halides (R-X) to form ether derivatives.

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters. These reactions can be used to introduce new functionalities or to act as a protecting group strategy during multi-step syntheses.

Applications
  • Agrochemicals: The core structure is used to build more complex molecules with herbicidal and insecticidal properties.[2] The specific substitution pattern is often designed to fit the active site of a target enzyme in a pest or weed.

  • Dyes and Pigments: The aromatic amine derived from this intermediate is a classic component in the synthesis of azo dyes and other colorants. The chloro-substituents can modulate the color and improve the lightfastness of the final dye.[2]

  • Photographic Chemicals: It is cited as an intermediate for color film developers, where the aminophenol derivative acts as a developing agent.[5]

  • Pharmaceuticals: While less direct, this molecule serves as a starting scaffold for building more complex heterocyclic systems or introducing a substituted aromatic ring into a larger drug molecule.[6]

Analytical Methodologies for Quality Assurance

A robust analytical method is required to assess the purity of the final product and to monitor the progress of a reaction. A reverse-phase HPLC method with UV detection is well-suited for this purpose.

Protocol: Purity Assessment by RP-HPLC (Representative)

This protocol is based on established methods for the analysis of nitrophenols and can be optimized for specific equipment.[7][8]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and 50 mM Acetate Buffer (pH 5.0). A typical starting ratio would be 60:40 (Acetonitrile:Buffer). Rationale: The buffer controls the ionization state of the acidic phenol, ensuring consistent retention times. Acetonitrile is the organic modifier used to elute the compound from the nonpolar C18 stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 290 nm. Rationale: This wavelength is often a good compromise for detecting the aromatic system and the nitro group of various nitrophenols.[7]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Classification

Hazard ClassStatementPictogram
Acute Toxicity, Oral H301: Toxic if swallowed💀
Serious Eye Damage H318: Causes serious eye damagecorrosive
Skin Sensitization H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effectsenvironment

Source: ECHEMI

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile or other chemical-resistant gloves. A lab coat is mandatory.

  • Respiratory Protection: Not typically required if handled within a fume hood.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Keep locked up.

Spill Management and Waste Disposal
  • Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable container for hazardous waste disposal.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a high-utility chemical intermediate whose value is derived from its specific and versatile substitution pattern. Its synthesis, while requiring careful control, is achievable through established organic chemistry principles. The true power of this molecule lies in the selective reactivity of its nitro and hydroxyl groups, which serve as synthetic handles for the construction of a wide array of valuable downstream products in critical industries. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in scientific research and development.

References

  • A practical synthesis of this compound via TCIA. ResearchGate. Available at: [Link]

  • 2,4 Dichloro 6 Nitro 3-Ethylphenol. Biddle Sawyer Corporation. Available at: [Link]

  • This compound. gsrs.ncats.nih.gov. Available at: [Link]

  • US Patent 4,670,608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. Google Patents.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • 2,4-Dichloro-6-nitrophenol. PubChem. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

A Technical Guide to the Research Applications of 2,4-Dichloro-3-ethyl-6-nitrophenol: A Versatile Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 2,4-Dichloro-3-ethyl-6-nitrophenol (CAS No. 99817-36-4). While primarily recognized as a crucial intermediate in the synthesis of agrochemicals, dyes, and photographic materials, the inherent reactivity of this substituted nitrophenol presents a fertile ground for novel research endeavors. This document moves beyond its established industrial uses to offer a forward-looking perspective on its utility as a versatile scaffold in combinatorial chemistry, a probe for enzymatic studies, and a precursor for the development of new bioactive compounds. Detailed experimental protocols and workflow visualizations are provided to empower researchers to unlock the full potential of this readily available chemical entity.

Introduction: Reimagining a Classic Intermediate

This compound is a multi-functionalized aromatic compound, the structure of which is primed for a variety of chemical transformations. The presence of chloro, ethyl, nitro, and hydroxyl groups on the benzene ring offers multiple sites for derivatization, making it an ideal starting material for the synthesis of diverse chemical libraries. Historically, its utility has been channeled into large-scale industrial syntheses. However, the principles of modern drug discovery and materials science, which often rely on the systematic modification of core scaffolds, invite a reappraisal of such readily available and reactive molecules. This guide will illuminate the path from a simple intermediate to a tool for sophisticated research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a research setting.

PropertyValueReference
CAS Number 99817-36-4
Molecular Formula C₈H₇Cl₂NO₃
Molecular Weight 236.05 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 49-51 °C
Boiling Point 291.0 ± 35.0 °C (Predicted)
Solubility Soluble in methanol

Safety and Handling: this compound is classified as toxic if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Potential Research Application I: A Scaffold for Agrochemical Discovery

The established use of this compound as a precursor for herbicides and insecticides underscores its potential as a foundational structure for the discovery of new, more potent, or environmentally benign agrochemicals. The dichlorinated and nitrated phenyl ring is a common motif in many commercial pesticides.

Rationale for Agrochemical Scaffolding

The various functional groups on the molecule allow for systematic modifications to probe structure-activity relationships (SAR). For example, the phenolic hydroxyl can be etherified or esterified, the nitro group can be reduced to an amine and subsequently acylated or alkylated, and the chloro groups can potentially undergo nucleophilic substitution under specific conditions. This allows for the creation of a diverse library of compounds for screening.

Experimental Workflow: Synthesis and Screening of Novel Herbicidal and Insecticidal Analogs

The following workflow outlines a systematic approach to leveraging this compound for agrochemical discovery.

Agrochemical_Workflow cluster_synthesis Synthesis of Analog Library cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Derivatization Reactions (Etherification, Esterification, etc.) A->B C Purification and Characterization (Chromatography, NMR, MS) B->C D Herbicidal Activity Assay C->D E Insecticidal Activity Assay C->E F Data Analysis and SAR Studies D->F E->F G Identification of 'Hit' Compounds F->G H Further Chemical Modification G->H I In-depth Efficacy and Toxicology Studies H->I

Caption: Workflow for Agrochemical Discovery.

Detailed Protocol: Synthesis of an Ether Derivative and Subsequent Herbicidal Screening

Part 1: Synthesis of 2,4-dichloro-3-ethyl-1-(methoxymethyl)-6-nitrobenzene

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.36 g (10 mmol) of this compound in 50 mL of anhydrous acetone.

  • Base Addition: Add 1.66 g (12 mmol) of anhydrous potassium carbonate to the solution.

  • Alkylation: While stirring vigorously, add 0.95 g (11 mmol) of chloromethyl methyl ether dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Pre-Emergence Herbicidal Activity Assay

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone with a surfactant) at a concentration of 10,000 ppm. Prepare serial dilutions to obtain test concentrations of 1000, 100, 10, and 1 ppm.

  • Planting: Fill small pots with a standardized soil mix and sow seeds of representative weed species (e.g., crabgrass, pigweed) and a crop species (e.g., corn, soybean).

  • Application: Apply the test solutions evenly to the soil surface of the pots. Include a solvent-only control and a positive control with a known herbicide.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by scoring the percentage of weed control and crop injury at each concentration.

  • Data Analysis: Calculate the GR₅₀ (the concentration that causes 50% growth reduction) for the weed species to quantify the herbicidal potency.

Potential Research Application II: Development of Novel Dyes and Functional Materials

The chromophoric properties of the nitrophenol core, combined with the potential for creating azo linkages, make this compound a valuable precursor for the synthesis of novel azo dyes. These dyes could have applications in textiles, printing, and as functional materials in optical devices.

Rationale for Azo Dye Synthesis

The nitro group on the aromatic ring can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. The substituents on both the diazonium salt and the coupling component will influence the color, fastness, and other properties of the resulting dye.

Experimental Workflow: From Nitrophenol to Azo Dye

Azo_Dye_Workflow A This compound B Reduction of Nitro Group (e.g., with SnCl2/HCl) A->B C Diazotization of the Resulting Amine (NaNO2, HCl, 0-5°C) B->C D Coupling with an Aromatic Compound (e.g., N,N-dimethylaniline) C->D E Purification and Spectroscopic Analysis (UV-Vis, NMR) D->E

Caption: Synthetic Pathway to Azo Dyes.

Detailed Protocol: Synthesis of a Novel Azo Dye

Part 1: Reduction to 2,4-Dichloro-3-ethyl-6-aminophenol

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 11.3 g (50 mmol) of stannous chloride dihydrate and 25 mL of concentrated hydrochloric acid.

  • Addition of Nitrophenol: While stirring, add 2.36 g (10 mmol) of this compound in small portions.

  • Heating: Heat the mixture on a water bath for 1 hour.

  • Neutralization: Cool the reaction mixture and slowly add 40% sodium hydroxide solution until the solution is strongly alkaline.

  • Extraction: Extract the resulting amine with diethyl ether.

  • Purification: Dry the ether extract over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude aminophenol.

Part 2: Diazotization and Coupling

  • Diazotization: Dissolve the crude aminophenol in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Coupling: In a separate beaker, dissolve an equimolar amount of a coupling agent (e.g., N,N-dimethylaniline) in a dilute acid solution and cool to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring. A colored precipitate should form immediately.

  • Isolation: Filter the dye, wash with cold water, and dry.

  • Characterization: Analyze the dye using UV-Vis spectroscopy to determine its absorption maximum and molar absorptivity. Further characterization can be done using NMR and mass spectrometry.

Potential Research Application III: A Probe for Sulfotransferase Inhibition

Structurally similar compounds, such as 2,4-dichloro-6-nitrophenol, have been shown to be inhibitors of sulfotransferases (SULTs). SULTs are a family of phase II drug-metabolizing enzymes that play a crucial role in the detoxification and bioactivation of numerous xenobiotics and endogenous compounds. The structural features of this compound make it a candidate for investigation as a novel SULT inhibitor.

Rationale for Investigating SULT Inhibition

The phenolic hydroxyl group is a key feature for recognition by SULTs. The electronic and steric effects of the chloro, ethyl, and nitro substituents could modulate the binding affinity and inhibitory potency of the molecule for different SULT isoforms. Identifying selective SULT inhibitors is of great interest for understanding their physiological roles and for the development of new therapeutic agents.

Experimental Workflow: Screening for SULT Inhibition

SULT_Inhibition_Workflow A Recombinant Human SULT Isoforms D Incubation with Cofactor (PAPS) A->D B Probe Substrate (e.g., p-nitrophenol) B->D C This compound (Test Inhibitor) C->D E Quantification of Product Formation (HPLC or Spectrophotometry) D->E F Determination of IC50 and Ki values E->F

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-ethyl-6-nitrophenol is a substituted phenolic compound of significant interest in environmental monitoring and toxicology. Its structure, characterized by chlorine, ethyl, and nitro functional groups, imparts specific chemical properties that necessitate robust and sensitive analytical methods for its detection and quantification in various matrices. This guide provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection techniques. The methodologies are designed for researchers, scientists, and professionals in drug development and environmental science, offering a blend of theoretical principles and practical, field-proven insights.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of moderately polar to nonpolar compounds. For this compound, a reversed-phase HPLC method is optimal. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved using a UV-Vis detector, as the aromatic ring and nitro group in the analyte's structure provide strong chromophores, leading to significant UV absorbance.

Protocol:

a. Sample Preparation (Water Matrix): Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile into a collection vial.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

b. HPLC-UV Analysis:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 290 nm

Data Interpretation: The retention time of the analyte peak should be compared with that of a known standard for identification. Quantification is achieved by creating a calibration curve using a series of standards of known concentrations and integrating the peak area of the analyte in the sample.

Workflow for HPLC-UV Analysis:

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sp1 Condition SPE Cartridge sp2 Load Acidified Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Elute Analyte sp3->sp4 sp5 Concentrate & Reconstitute sp4->sp5 hplc_inject Inject Sample sp5->hplc_inject Reconstituted Extract hplc_sep Chromatographic Separation hplc_inject->hplc_sep uv_detect UV Detection hplc_sep->uv_detect data_acq Data Acquisition uv_detect->data_acq Signal data_proc Peak Integration & Quantification data_acq->data_proc

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[1] In this protocol, the hydroxyl group of this compound is derivatized to a less polar and more volatile ether. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

Protocol:

a. Sample Preparation (Soil Matrix): Soxhlet Extraction

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction: Place approximately 10 g of the prepared soil into a Soxhlet extraction thimble. Extract the sample with 150 mL of a hexane:acetone (1:1 v/v) mixture for 16-24 hours.[2]

  • Concentration: After extraction, concentrate the solvent extract to about 5 mL using a rotary evaporator.

  • Cleanup (if necessary): If the extract is complex, a cleanup step using a silica gel column may be required.

b. Derivatization:

  • Transfer 1 mL of the concentrated extract to a vial.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Interpretation: Identification is confirmed by matching the retention time and the mass spectrum of the analyte with a reference standard. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Workflow for GC-MS Analysis:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Soxhlet Extraction sp2 Concentration sp1->sp2 sp3 Derivatization sp2->sp3 gc_inject Inject Sample sp3->gc_inject Derivatized Extract gc_sep Gas Chromatographic Separation gc_inject->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq Mass Spectra data_proc Spectral Matching & Quantification data_acq->data_proc

Caption: Workflow for GC-MS analysis of this compound.

Electrochemical Detection

Principle: Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like nitrophenols.[3] The nitro group in this compound is readily reducible at an electrode surface. By applying a potential sweep and measuring the resulting current, the concentration of the analyte can be determined. Differential Pulse Voltammetry (DPV) is particularly well-suited for this purpose due to its ability to discriminate against background currents, thereby enhancing sensitivity.[4]

Protocol:

a. Electrode Preparation:

  • Working Electrode: A glassy carbon electrode (GCE) is a suitable working electrode.

  • Polishing: Before each measurement, polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 1 minute.

  • Cleaning: Rinse the electrode thoroughly with deionized water and sonicate in ethanol and then deionized water for 2 minutes each to remove any residual alumina particles.

b. Electrochemical Measurement:

Parameter Condition
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (3 M KCl)
Counter Electrode Platinum wire
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (PBS), pH 7.0
Potential Range +0.2 V to -1.0 V vs. Ag/AgCl
Pulse Amplitude 50 mV
Pulse Width 50 ms
Scan Rate 20 mV/s

c. Analysis Procedure:

  • Pipette 10 mL of the supporting electrolyte (0.1 M PBS, pH 7.0) into the electrochemical cell.

  • Run a blank DPV scan.

  • Add a known volume of the sample solution to the cell and stir for 60 seconds to homogenize.

  • Allow the solution to become quiescent and then record the DPV scan.

  • The reduction peak corresponding to the nitro group of this compound will appear at a specific potential.

Data Interpretation: The height of the reduction peak current is directly proportional to the concentration of this compound in the sample. A calibration curve is constructed by measuring the peak currents for a series of standard solutions.

Workflow for Electrochemical Detection:

Electrochemical Detection Workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Measurement cluster_data Data Processing ep1 Polish GCE ep2 Clean GCE ep1->ep2 em1 Add Supporting Electrolyte ep2->em1 Prepared Electrode em2 Add Sample em1->em2 em3 Record DPV Scan em2->em3 dp1 Measure Peak Current em3->dp1 Voltammogram dp2 Quantify using Calibration Curve dp1->dp2

Caption: Workflow for the electrochemical detection of this compound.

References

  • Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. NIH National Library of Medicine. [Link]

  • Chlorinated and Non-Chlorinated Phenols in Water. British Columbia Ministry of Environment and Climate Change Strategy. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • Chlorinated and Non-Chlorinated Phenols in Soil. British Columbia Ministry of Environment and Climate Change Strategy. [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. [Link]

  • Separation of some halogenated phenols by GC-MS. ResearchGate. [Link]

  • Sample preparation for the determination of chlorophenols. ResearchGate. [Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SciSpace. [Link]

  • An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid. Royal Society of Chemistry. [Link]

Sources

GC-MS Analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol: A Comprehensive Protocol for High-Sensitivity Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated methodology for the trace-level analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and thermal lability of phenolic compounds, direct GC analysis often results in poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, this protocol employs a derivatization strategy, converting the analyte to its more volatile and thermally stable methyl ether analog. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol encompassing sample preparation, in-situ derivatization, instrument configuration, and data analysis, ensuring both scientific integrity and reproducibility.

Introduction and Analytical Rationale

This compound (CAS: 99817-36-4) is a substituted nitrophenolic compound.[1][2] The analysis of such compounds is critical in various fields, including environmental monitoring, industrial process control, and pharmaceutical intermediate synthesis. The primary analytical challenge in the gas chromatographic analysis of nitrophenols lies in the active hydroxyl group. This functional group can engage in hydrogen bonding with active sites within the GC inlet and on the column surface, leading to analyte adsorption, loss of sensitivity, and asymmetric peak shapes.[3]

A common and effective strategy to mitigate these issues is chemical derivatization. By converting the polar hydroxyl group into a less polar ether, the volatility of the analyte is increased, and unwanted interactions are minimized. This protocol details a methylation procedure using trimethylsilyldiazomethane, which has been shown to be a simple, efficient, and reliable reagent for the derivatization of nitrophenols, yielding sharp chromatographic peaks and significantly improved detection limits.[4] The subsequent analysis by mass spectrometry provides definitive structural confirmation through characteristic fragmentation patterns and isotopic signatures, ensuring a high degree of confidence in the results.

Principle of the Method

The analytical workflow is a multi-stage process designed for optimal recovery and sensitivity. It begins with the extraction of the acidic this compound from the sample matrix using liquid-liquid extraction (LLE) under acidic conditions. Following extraction and concentration, the analyte is derivatized to its corresponding anisole (methyl ether) derivative. This derivatized extract is then introduced into the GC-MS system. Separation is achieved on a low-polarity capillary column, and detection is performed by a mass spectrometer operating in electron ionization (EI) mode. Quantification is based on the integrated peak area of a characteristic ion, using an internal standard to correct for variations in sample preparation and injection.

Workflow_GCMS_Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify Sample (e.g., to pH < 2) Sample->Acidify Adjust Matrix LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Acidify->LLE Isolate Analyte Concentrate Evaporate & Reconstitute LLE->Concentrate Increase Concentration Deriv Methylation with (Trimethylsilyl)diazomethane Concentrate->Deriv Enhance Volatility GC_Inject GC Injection (Splitless Mode) Deriv->GC_Inject Introduce Sample GC_Sep GC Separation (DB-5 Column) GC_Inject->GC_Sep Separate Components MS_Detect MS Detection (EI Mode) GC_Sep->MS_Detect Detect & Identify Data_Acq Data Acquisition (Scan or SIM) MS_Detect->Data_Acq Collect Data Quant Quantification & Reporting Data_Acq->Quant Calculate Results

Figure 1: Overall analytical workflow for the GC-MS analysis of this compound.

Materials and Instrumentation

Reagents and Standards
ComponentSupplier/GradeRationale
This compound>98% PurityAnalyte standard for calibration and identification.[1]
(Trimethylsilyl)diazomethane solution2.0 M in hexanesDerivatizing agent. Safer alternative to diazomethane.[4]
MethanolHPLC or GC GradeSolvent for standard preparation and derivatization reaction.
Dichloromethane (DCM)GC GradeExtraction solvent.
HexaneGC GradeSolvent for final dilution and injection.
Hydrochloric Acid (HCl)Reagent GradeFor sample acidification prior to extraction.
Sodium Sulfate, AnhydrousReagent GradeDrying agent for organic extracts.
2,4,6-Trichlorophenol>98% PurityRecommended internal standard (IS) for procedural control.
HeliumUltra-High Purity (99.999%)GC carrier gas.
Instrumentation and Consumables
ComponentSpecificationRationale
Gas ChromatographAgilent 8890 GC or equivalentProvides necessary temperature and flow control.
Mass SpectrometerAgilent 7250 GC/Q-TOF or equivalentProvides mass analysis for identification and quantification.[5]
GC ColumnAgilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-polarity column suitable for a wide range of semi-volatile compounds.[5][6]
AutosamplerG4513A or equivalentEnsures reproducible injection volumes.
Inlet Liner4 mm Ultra Inert, single taper with woolMinimizes analyte degradation and adsorption in the inlet.[5]
Sample Vials2 mL amber glass vials with PTFE-lined capsPrevents analyte adsorption and degradation from light.[7]

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

1. Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound standard and dissolve in 10.0 mL of methanol to create a 1000 µg/mL stock solution.

  • Similarly, prepare a 1000 µg/mL stock solution of the internal standard (2,4,6-Trichlorophenol).

2. Calibration Standards:

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Fortify each calibration standard with the internal standard to a final concentration of 5 µg/mL.

3. Sample Preparation (Aqueous Matrix Example):

  • Transfer 100 mL of the aqueous sample to a 250 mL separatory funnel.

  • Add the internal standard to achieve a concentration equivalent to 5 µg/mL in the final 1 mL extract.

  • Acidify the sample to pH < 2 with concentrated HCl.

  • Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 30 mL aliquots of DCM.

  • Pass the combined DCM extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the dried extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature. Do not evaporate to complete dryness.

  • The sample is now ready for derivatization.

Protocol 2: Derivatization (Methylation)

CAUTION: (Trimethylsilyl)diazomethane is toxic and a potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To the 0.5 mL concentrated sample extract (or 0.5 mL of a calibration standard), add 0.5 mL of methanol.

  • Slowly add the (trimethylsilyl)diazomethane solution dropwise while gently vortexing until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quench any remaining reagent by adding a few drops of 2 M HCl in methanol until the yellow color disappears.

  • The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Instrumental Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace analysis.[5]
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume1 µLStandard volume for quantitative analysis.[5]
Carrier GasHelium, Constant FlowInert carrier gas.[5]
Flow Rate1.2 mL/minOptimal flow for column efficiency.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for solvent focusing.
Ramp Rate15 °C/min to 280 °CProvides good separation of components.
Final HoldHold at 280 °C for 5 minEnsures elution of all analytes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation.
Electron Energy70 eVStandard energy for generating library-searchable spectra.[5]
Source Temperature230 °CMinimizes analyte condensation in the source.
Quadrupole Temp.150 °CEnsures consistent mass filtering.[5]
Acquisition ModeScan (m/z 50-350) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.
Transfer Line Temp.280 °CPrevents analyte condensation between GC and MS.

Results and Discussion

Chromatographic Performance

The derivatization of this compound to its methyl ether, 2,4-dichloro-1-ethyl-5-methoxy-3-nitrobenzene, significantly improves its chromatographic behavior. A sharp, symmetrical peak is expected, free from the tailing observed with underivatized phenols. Under the specified conditions, the retention time will be reproducible, allowing for reliable identification.

Mass Spectrometric Identification

The molecular weight of the derivatized analyte is 250.07 g/mol (nominal mass 249 for the most abundant isotopes). The mass spectrum provides definitive evidence of its identity.

  • Molecular Ion (M+•): The molecular ion peak will be observed at m/z 249. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be visible at m/z 249 (M+), 251 (M+2), and 253 (M+4) with an approximate ratio of 9:6:1, which is a powerful confirmation tool.

  • Key Fragments: Electron ionization will induce predictable fragmentation. The primary fragmentation pathways are expected to be the loss of a methyl radical from the ethyl group and the loss of the nitro group.

Fragmentation_Pathway Parent < Derivatized Analyte m/z 249 (M +• )> Frag1 < Loss of •CH 3 (-15) m/z 234> Parent->Frag1 - •CH₃ Frag2 < Loss of •NO 2 (-46) m/z 203> Parent->Frag2 - •NO₂ Frag3 < Loss of C 2 H 5 O• (-45) m/z 204> Parent->Frag3 - C₂H₅O• (from ether) Frag4 < Loss of •CH 3 then CO (-28) m/z 206> Frag1->Frag4 - CO

Figure 2: Proposed major fragmentation pathways for methylated this compound.

Table 1. Key Diagnostic Ions for Derivatized Analyte

m/zProposed IdentitySignificance
249, 251, 253[M]+• Molecular IonConfirms molecular weight and presence of two chlorine atoms.
234, 236, 238[M - CH₃]+Loss of a methyl radical from the ethyl group.
203, 205, 207[M - NO₂]+Loss of the nitro group.
Expected Method Performance

Based on established methods for similar phenolic compounds, the following performance characteristics can be expected.[6]

Table 2. Typical Method Performance Characteristics

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)< 0.3 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable framework for the analysis of this compound by GC-MS. The critical step of methylation derivatization successfully addresses the challenges associated with analyzing polar phenols, resulting in excellent chromatographic performance. The use of mass spectrometry allows for unambiguous identification based on the molecular ion, its characteristic chlorine isotope pattern, and predictable fragmentation. This method is suitable for high-sensitivity quantification and can be readily adopted by laboratories involved in quality control, environmental testing, or chemical synthesis.

References

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. PubMed. [Link]

  • Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. ResearchGate. [Link]

  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. ResearchGate. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. NEMI. [Link]

  • Method 8041A PDF. U.S. Environmental Protection Agency. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables. Agilent Technologies. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol. The described protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require an accurate and precise method for the determination of this compound. The methodology has been developed based on the physicochemical properties of the analyte and established chromatographic principles for substituted nitrophenols. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the trustworthiness and scientific integrity of the results.

Introduction

This compound is a substituted nitrophenolic compound with potential applications and implications in various chemical and biological systems. Accurate quantification of this analyte is crucial for quality control, stability studies, and safety assessments. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.

The development of a successful HPLC method hinges on a thorough understanding of the analyte's chemical properties. This compound is a weakly acidic compound, with a predicted pKa of approximately 4.82.[1][2] This characteristic is a critical determinant in the selection of an appropriate mobile phase pH to ensure consistent retention and symmetrical peak shape. The compound is also reported to be soluble in methanol, which is a suitable solvent for sample and standard preparation in reversed-phase chromatography.[1][2][3]

This application note details a systematic approach to the HPLC analysis of this compound, from initial method development considerations to full method validation. The causality behind the selection of each parameter is explained to provide a deeper understanding of the chromatographic process.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving the desired separation and quantification. A reversed-phase approach is chosen due to the non-polar nature of the analyte.

  • Column: A C18 stationary phase is recommended as it provides excellent retention and selectivity for a wide range of aromatic compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a suitable starting point.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the acidic analyte. Given the pKa of ~4.82, a mobile phase pH of around 3.5-4.0 is ideal to ensure the compound is in its non-ionized form, leading to better retention and peak shape.[3][4][5] An acetate buffer is a good choice in this pH range.[6]

    • Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with Acetic Acid

    • Mobile Phase B: Acetonitrile

  • Elution Mode: A gradient elution is proposed to ensure a reasonable run time and good peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectra of structurally similar compounds like 2,4-dichlorophenol and other nitrophenols, a detection wavelength in the range of 280-310 nm is expected to provide good sensitivity.[7][8] For this method, 290 nm is selected as the initial monitoring wavelength. A DAD detector can be used to determine the optimal wavelength during method development.

  • Injection Volume: 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
15.06040

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial composition: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering components.[9]

Protocol for a Solid Drug Formulation:

  • Accurately weigh a portion of the powdered formulation equivalent to approximately 10 mg of this compound.

  • Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][10][11][12]

System Suitability

Before initiating the validation experiments, the suitability of the chromatographic system must be established. As per USP guidelines, this is achieved by injecting a standard solution multiple times.[10][13][14][15][16]

Protocol:

  • Inject the 50 µg/mL working standard solution six times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a spiked sample (matrix with a known amount of analyte) to confirm the identity and resolution of the analyte peak.

  • Perform stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte to demonstrate that the method can separate the analyte from its degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples of a known matrix and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD ≈ 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ ≈ 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Alternatively, for S/N:

  • LOD is typically where S/N is 3:1.

  • LOQ is typically where S/N is 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Wavelength of detection (± 2 nm)

  • Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and tailing factor). The results should not be significantly affected.

Data Presentation

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 2.0%
Linearity
Correlation Coefficient (r²)≥ 0.999
Accuracy
Mean Recovery98.0% - 102.0%
Precision
Repeatability (RSD, n=6)≤ 2.0%
Intermediate Precision (RSD)≤ 2.0%
Robustness No significant impact on results

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation (ICH Q2 R1) Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV Detection (290 nm) HPLC_System->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation System Suitability Specificity Linearity Accuracy Precision LOD/LOQ Robustness Quantification->Validation

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. The method is based on sound chromatographic principles and has been designed for validation according to internationally recognized guidelines. The detailed experimental conditions and validation procedures serve as a comprehensive guide for researchers and analysts, ensuring the generation of accurate and precise data. The provided workflow and validation summary offer a clear and concise overview of the entire analytical process.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 2,4-dichloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Industry news. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

Sources

Application Notes and Protocols for 2,4-Dichloro-3-ethyl-6-nitrophenol in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental use of 2,4-Dichloro-3-ethyl-6-nitrophenol, a substituted nitrophenol with potential applications in drug discovery and development. The unique structural features of this compound, including its dichlorinated and nitrated phenyl ring, suggest its potential as a scaffold for the development of novel enzyme inhibitors.[1][2][3] This guide outlines the physicochemical properties, safety and handling procedures, and detailed protocols for the characterization and application of this compound in a preclinical research setting. A key focus is a proposed application in the screening for novel inhibitors of α-glucosidase, an enzyme of significant interest in the management of type 2 diabetes.[4][5][6]

Introduction: The Potential of Substituted Nitrophenols in Drug Discovery

Substituted nitrophenols represent a class of organic molecules that have garnered significant interest in medicinal chemistry. The nitro group, being a strong electron-withdrawing moiety, can modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and interaction with biological targets.[2] Furthermore, the presence of chloro-substituents can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates.[7]

This compound possesses a unique combination of these features, making it an intriguing candidate for fragment-based drug discovery and as a starting point for the synthesis of more complex bioactive molecules.[8] The phenolic hydroxyl group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This guide provides a foundational framework for researchers to begin exploring the potential of this compound in their own research programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting.

PropertyValueSource
CAS Number 99817-36-4[9][10]
Molecular Formula C₈H₇Cl₂NO₃[9][10][11]
Molecular Weight 236.05 g/mol [9][10][11]
Appearance Light yellow to yellow to orange powder/crystal[12]
Melting Point 46.0 to 50.0 °C[12]
Solubility Soluble in methanol and other organic solvents.
Recommended Characterization Protocols

It is imperative to verify the identity and purity of this compound before its use in biological assays. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

Substituted nitrophenols should be handled with caution due to their potential toxicity. The following safety precautions are mandatory.

Hazard Identification
  • Toxicity: Toxic if swallowed.[12][17][18] May cause an allergic skin reaction.[12][17][18]

  • Eye Damage: Causes serious eye damage.[12][17][18]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[12][17]

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.[19]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[18] Do not breathe dust.[20] Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20] Store locked up.[12][18]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][20]

Experimental Protocol: Screening for α-Glucosidase Inhibition

This section outlines a detailed protocol for evaluating the potential of this compound as an inhibitor of α-glucosidase. This enzyme is a key target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels.[6] The assay is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.[4][21][22]

Principle of the Assay

α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to α-D-glucose and the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 405 nm.[5] The presence of an inhibitor will decrease the rate of this reaction.

Alpha-Glucosidase Inhibition Assay sub pNPG (colorless substrate) enz α-Glucosidase sub->enz Binds to active site prod1 p-Nitrophenol (yellow) enz->prod1 Catalyzes hydrolysis prod2 α-D-Glucose enz->prod2 inhibitor This compound (Potential Inhibitor) inhibitor->enz Binds to enzyme, prevents substrate binding

Caption: Workflow of the α-glucosidase inhibition assay.

Materials and Reagents
  • This compound (test compound)

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G5003 or equivalent)[21]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)[21]

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.2 M)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in cold potassium phosphate buffer. Prepare fresh daily.

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Acarbose Stock Solution (10 mM): Dissolve acarbose in DMSO.

  • Sodium Carbonate Solution (0.2 M): Dissolve Na₂CO₃ in deionized water.

Assay Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound and acarbose in potassium phosphate buffer. The final concentrations in the assay wells should typically range from 1 µM to 100 µM.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank: 120 µL of buffer + 20 µL of DMSO

    • Control: 100 µL of buffer + 20 µL of DMSO + 20 µL of α-glucosidase solution

    • Test Compound: 100 µL of buffer + 20 µL of test compound dilution + 20 µL of α-glucosidase solution

    • Positive Control: 100 µL of buffer + 20 µL of acarbose dilution + 20 µL of α-glucosidase solution

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 80 µL of Na₂CO₃ solution to each well to stop the reaction.

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (enzyme + substrate).

    • A_sample is the absorbance of the sample (enzyme + substrate + test compound).

  • Determine IC₅₀ Value: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer plate_setup Set up 96-well Plate prep_buffer->plate_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->plate_setup prep_substrate Prepare pNPG Solution start_reaction Add pNPG to Initiate prep_substrate->start_reaction prep_compound Prepare Test Compound and Control Dilutions prep_compound->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Add Na2CO3 to Stop incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Step-by-step experimental workflow for the α-glucosidase inhibition assay.

Conclusion

This compound presents a valuable starting point for medicinal chemistry and drug discovery programs. Its unique substitution pattern offers opportunities for the development of novel bioactive compounds. The detailed protocols provided in this guide for characterization, safe handling, and a proposed application in an α-glucosidase inhibition assay are intended to facilitate the exploration of this compound's potential by the scientific community. Further studies to elucidate the mechanism of action and to optimize the inhibitory activity through structural modifications are warranted.

References

  • Bio-protocol. Tyrosinase inhibition assay. [Link]

  • PubMed Central. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. [Link]

  • Active Concepts. Tyrosinase Inhibition Assay. [Link]

  • BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]

  • ResearchGate. Tyrosinase inhibitory activity. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • ResearchGate. Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured... [Link]

  • PubMed Central. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • PubMed. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. [Link]

  • ResearchGate. Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. [Link]

  • PubMed Central. Fragment-based approaches to enzyme inhibition. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]

  • GtoPdb. This compound. [Link]

  • PubMed Central. Discovery of small-molecule enzyme activators by activity-based protein profiling. [Link]

  • SpectraBase. 2,4-Dichloro-6-nitro-phenol - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 2,4-Dichloro-6-nitrophenol. [Link]

  • PubMed. Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors. [Link]

  • PubMed Central. Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]

  • NIST. Phenol, 2,4-dichloro-6-nitro-. [Link]

  • PubMed. Enzyme inhibition as a key target for the development of novel metal-based anti-cancer therapeutics. [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

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The Strategic Role of 2,4-Dichloro-3-ethyl-6-nitrophenol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-3-ethyl-6-nitrophenol, a versatile intermediate in organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis, key reactions, and practical applications of this compound. We will delve into detailed, field-tested protocols for its use as a precursor in the synthesis of high-value molecules, including agrochemicals, dyestuffs, and photographic materials. The causality behind experimental choices, self-validating protocols, and comprehensive referencing form the cornerstone of this guide, ensuring both scientific integrity and practical utility.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, with CAS Number 99817-36-4, is a polysubstituted aromatic compound whose strategic placement of functional groups—a hydroxyl, a nitro, two chloro, and an ethyl group—renders it a highly valuable intermediate in multi-step organic syntheses.[1] The electron-withdrawing nature of the nitro and chloro substituents activates the aromatic ring for certain nucleophilic reactions and influences the acidity of the phenolic proton, while the ethyl group provides steric and electronic modulation. Its primary utility lies in its role as a precursor to a variety of complex organic molecules.[1] This guide will focus on its key synthetic transformations and provide detailed protocols for its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99817-36-4[1]
Molecular Formula C₈H₇Cl₂NO₃[1]
Molecular Weight 236.05 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystalTCI America
Melting Point 49-51 °CMySkinRecipes[1]
Boiling Point 291 °C at 760 mmHgMySkinRecipes[1]
Purity >98.0% (GC)TCI America

Core Applications and Synthetic Pathways

The synthetic utility of this compound stems from the reactivity of its key functional groups. The following diagram illustrates the principal synthetic routes originating from this intermediate.

G A This compound B Reduction of Nitro Group A->B H₂, Catalyst or Fe/HCl C Etherification of Phenolic OH A->C R-X, Base D 2,4-Dichloro-3-ethyl-6-aminophenol B->D E Phenoxy Herbicides C->E F Diazotization D->F NaNO₂, HCl G Acylation/Condensation D->G Acylating Agent or Active Methylene Cmpd H Azo Dyes F->H Coupling Agent I Photographic Couplers G->I

Caption: Key synthetic transformations of this compound.

Synthesis of this compound

A practical synthesis of this compound involves the chlorination of 1-ethyl-4-nitrobenzene, followed by hydrolysis. This method provides good yields and high purity of the final product.

Protocol 1: Synthesis of this compound [2]

Materials:

  • 1-Ethyl-4-nitrobenzene

  • Chlorine gas

  • Catalyst (e.g., FeCl₃)

  • Methanol

  • Sodium hydroxide

  • Concentrated hydrochloric acid or sulfuric acid

  • Chloroform

Procedure:

  • Chlorination: In a suitable reactor, charge 1-ethyl-4-nitrobenzene and the catalyst. Heat the mixture to 50-100 °C and introduce chlorine gas. Monitor the reaction by gas chromatography (GC) until the desired degree of chlorination is achieved (a significant portion of trichloro-substituted product is formed).

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration or washing.

  • Hydrolysis: The crude chlorinated mixture is then subjected to hydrolysis. Add the chlorinated product to a solution of sodium hydroxide in methanol. Reflux the mixture for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and acidify to pH 1 with concentrated hydrochloric or sulfuric acid. Extract the product with chloroform. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by steam distillation or recrystallization to yield this compound.

Application in the Synthesis of Agrochemicals: Phenoxy Herbicides

The phenolic hydroxyl group of this compound can be alkylated through a Williamson ether synthesis to produce phenoxy herbicides.[3] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G cluster_0 Williamson Ether Synthesis A This compound C Phenoxide Intermediate A->C Deprotonation B Base (e.g., K₂CO₃, NaOH) B->C E Phenoxy Ether Product (Herbicide Precursor) C->E SN2 Attack D Alkyl Halide (e.g., R-CH₂-Cl) D->E F Salt Byproduct E->F Formation of

Caption: Workflow for the synthesis of phenoxy ethers.

Protocol 2: Synthesis of a Phenoxy Ether from this compound

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • An appropriate alkyl halide (e.g., ethyl chloroacetate)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. The product can be purified by column chromatography on silica gel.

Precursor for Dyestuffs and Photographic Chemicals: The Amino Intermediate

A key transformation of this compound is the reduction of its nitro group to an amino group, yielding 2,4-dichloro-3-ethyl-6-aminophenol. This aminophenol is a crucial intermediate in the synthesis of azo dyes and photographic couplers.[2]

Reduction of the Nitro Group

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol 3: Catalytic Hydrogenation of this compound [2]

Materials:

  • This compound

  • Methanol

  • Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Hydrazine hydrate (optional, for catalyst quenching)

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a hydrogenation autoclave, charge this compound and methanol. Add a catalytic amount of Raney Nickel or 5% Pd/C.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 10 bar) and stir the mixture at room temperature. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

  • Work-up: After the reaction, release the pressure and purge the autoclave with nitrogen. A small amount of hydrazine hydrate can be added to quench the catalyst. Filter the catalyst under a protective atmosphere (e.g., nitrogen).

  • Product Isolation: To the filtrate, add concentrated hydrochloric acid while cooling to precipitate the hydrochloride salt of 2,4-dichloro-3-ethyl-6-aminophenol. The precipitate is collected by filtration, washed with a small amount of cold methanol, and dried.

Synthesis of Azo Dyes

The resulting 2,4-dichloro-3-ethyl-6-aminophenol can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. The substituted phenol acts as the diazo component.

Protocol 4: Synthesis of an Azo Dye from 2,4-Dichloro-3-ethyl-6-aminophenol

Materials:

  • 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid

  • A suitable coupling component (e.g., a phenol, naphthol, or aromatic amine)

  • Sodium hydroxide

  • Ice

Procedure:

  • Diazotization: Dissolve 2,4-dichloro-3-ethyl-6-aminophenol hydrochloride in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. To this cold solution, add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for another 30-60 minutes.

  • Isolation and Purification: Collect the dye by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis of Photographic Couplers

2,4-Dichloro-3-ethyl-6-aminophenol is a key precursor for the synthesis of cyan dye-forming couplers used in color photography.[1] These couplers are typically phenolic compounds that react with the oxidized form of a color developing agent to form a cyan dye. The synthesis often involves the acylation of the amino group followed by further modifications.

Protocol 5: General Procedure for the Acylation of 2,4-Dichloro-3-ethyl-6-aminophenol

Materials:

  • 2,4-Dichloro-3-ethyl-6-aminophenol

  • An acylating agent (e.g., an acid chloride or anhydride)

  • A base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Reaction Setup: Dissolve 2,4-dichloro-3-ethyl-6-aminophenol in the inert solvent in a round-bottom flask. Add the base to the solution.

  • Acylation: Cool the mixture in an ice bath and add the acylating agent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the acylated aminophenol, which can then be used in subsequent steps to form the final photographic coupler.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering multiple avenues for the creation of complex and valuable molecules. Its utility in the synthesis of agrochemicals, dyes, and photographic materials highlights its versatility. The protocols detailed in this guide provide a practical framework for researchers to harness the synthetic potential of this compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood with personal protective equipment.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. US3657358A - Compounds 2 4 - dichloro - 3 - methoxy-6-nitrophenol 2 6-dichloro - 3 - methoxy-4-nitrophenol and their alkali metal salts.
  • Google Patents. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • The Production of Phenoxy Herbicides. Available at: [Link]

  • The Synthesis of Azo Dyes. Available at: [Link]

  • Google Patents. EP0443159A1 - Cyan dye-forming couplers and photographic recording materials containing same.
  • Google Patents. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.

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Application Note & Protocols for Assay Development with 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays for 2,4-Dichloro-3-ethyl-6-nitrophenol. As a chlorinated and nitrated phenol derivative, this compound is noted for its use as an intermediate in the synthesis of agrochemicals and enzyme inhibitors, suggesting inherent biological activity.[1] This guide moves beyond simple procedural lists to instill a deep understanding of the causality behind experimental design, ensuring the development of self-validating and reproducible assays. We present detailed protocols for characterizing the compound's fundamental properties, assessing its potential as an enzyme inhibitor, and evaluating its cytotoxic effects on mammalian cells.

Introduction: Understanding this compound

This compound is a substituted phenolic compound (Molecular Weight: 236.05 g/mol ; Formula: C₈H₇Cl₂NO₃) with functional groups that suggest a potential for biological interactions.[1][2][3] The presence of chloro- and nitro- groups on the phenol ring can significantly influence its physicochemical properties, such as acidity, lipophilicity, and electronic profile, which in turn dictate its biological mechanism of action. Its documented use as an intermediate for enzyme inhibitors and biocides provides a strong rationale for systematic investigation.[1]

Developing reliable assays for a novel compound requires a foundational understanding of its behavior in aqueous experimental systems. Factors such as solubility, stability, and intrinsic spectral properties can profoundly impact assay performance and data interpretation. This guide provides a logical workflow, beginning with essential compound characterization before proceeding to functional biochemical and cell-based screening.

Part I: Pre-Assay Compound Characterization

Before initiating any biological assay, it is imperative to characterize the compound's fundamental physicochemical properties in relevant buffer systems. Neglecting this step is a common source of experimental artifacts, such as those arising from compound precipitation or degradation.[4]

Protocol: Solubility and Stability Assessment

Rationale: An accurate determination of a compound's inhibitory or cytotoxic concentration is impossible if it is not fully dissolved in the assay medium.[4] Furthermore, compound degradation during the experiment can lead to an underestimation of its true potency. This protocol establishes the practical working concentration range and stability profile.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: The choice of buffer should be guided by the requirements of the specific enzyme or cell line to be used.[5]

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • Working Solution Preparation: Create a series of dilutions from the primary stock into the chosen aqueous assay buffer. A typical starting point is to test final concentrations ranging from 1 µM to 200 µM, ensuring the final DMSO concentration is kept constant and low (ideally ≤0.5%) to avoid solvent-induced effects.

  • Solubility Assessment (Kinetic Method):

    • Add the DMSO-solubilized compound to the assay buffer and vortex vigorously.

    • Incubate at the intended assay temperature (e.g., 37°C) for 1-2 hours.

    • Visually inspect for any precipitation or cloudiness.

    • For a quantitative measure, centrifuge the samples (e.g., 14,000 x g for 20 minutes) and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectrophotometry against a standard curve. The highest concentration that shows no loss after centrifugation is the kinetic solubility limit.

  • Stability Assessment (HPLC-Based):

    • Prepare a solution of the compound in assay buffer at a concentration below its determined solubility limit (e.g., 50 µM).

    • Take an aliquot at Time 0 (T=0) and analyze by HPLC to get a starting peak area.

    • Incubate the solution at the intended assay temperature.

    • Take further aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Analyze each aliquot by HPLC. Calculate the percentage of the compound remaining relative to the T=0 sample. A compound is generally considered stable if >90% remains after the longest proposed assay duration.

Spectrophotometric Characterization

Rationale: Nitrophenols are known to be chromophoric.[6] Understanding the intrinsic absorbance profile of this compound is critical to prevent interference with colorimetric assays that rely on measuring absorbance at specific wavelengths.

Protocol:

  • Prepare a solution of the compound in the assay buffer (e.g., 50 µM).

  • Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 200 nm to 800 nm.

  • Record the wavelength of maximum absorbance (λ_max) and note any significant absorbance in regions commonly used for colorimetric assays (e.g., 405-490 nm for p-nitrophenol/p-nitroaniline or 560 nm for resazurin-based assays).[7][8] This data will inform the choice of assay readout method or the need for appropriate background correction.

Part II: Biochemical Assay Development - Enzyme Inhibition

Given its classification as an "enzyme inhibitor intermediate," a primary application for this compound is in screening for enzyme modulation.[1] A generic colorimetric assay provides a robust and high-throughput method for determining inhibitory activity.[7][9]

Workflow for Enzyme Inhibition Screening

Inhibition_Workflow prep Compound Prep (Solubility & Stability) dev Assay Development (Enzyme & Substrate) prep->dev Characterized Compound optim Assay Optimization (Z'-factor > 0.5) dev->optim Optimized Conditions screen Primary Screen (Single Concentration) optim->screen Validated Assay dose Dose-Response (IC50 Determination) screen->dose Confirmed 'Hits' moa Mechanism of Action (e.g., Ki determination) dose->moa Potent Inhibitors

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Protocol: Colorimetric Phosphatase Inhibition Assay

Principle: This protocol uses a generic phosphatase and a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The enzyme cleaves the phosphate group from pNPP, releasing p-nitrophenol (pNP), which is yellow and can be quantified by measuring its absorbance at 405 nm. An inhibitor will prevent or reduce the formation of pNP, leading to a decreased absorbance signal.

Materials:

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 9.0

  • Stop Solution: 0.5 M NaOH

  • This compound, prepared in DMSO

  • Positive Control: A known phosphatase inhibitor (e.g., Sodium orthovanadate)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of pNPP in the assay buffer.

    • Dilute CIAP in assay buffer to a working concentration that yields a robust signal within a 15-30 minute incubation (determine this empirically in an enzyme titration experiment).

  • Assay Plate Setup:

    • Add 2 µL of the test compound dilutions (in DMSO) or controls to the wells of the 96-well plate.

      • Test Wells: this compound at various concentrations.

      • Negative Control (0% Inhibition): 2 µL of DMSO.

      • Positive Control (100% Inhibition): 2 µL of a high concentration of sodium orthovanadate.

      • Blank (No Enzyme): 2 µL of DMSO.

  • Enzyme Incubation: Add 98 µL of the CIAP working solution to all wells except the Blank wells (add 98 µL of assay buffer to these). Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the pNPP working solution to all wells to start the enzymatic reaction. The total volume is now 200 µL.

  • Reaction Incubation: Incubate the plate for 20 minutes at 37°C.

  • Stop Reaction: Add 50 µL of 0.5 M NaOH to all wells to stop the reaction and enhance the color of the pNP product.

  • Read Plate: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Correction: Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Abs_Test - Abs_Positive) / (Abs_Negative - Abs_Positive))

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (µM)Log [Compound]Average Absorbance (405 nm)% Inhibition
0 (Negative Control)N/A1.2500.0
0.1-1.01.1885.2
0.5-0.31.05016.7
1.00.00.87531.3
5.00.70.65050.0
10.01.00.45066.7
50.01.70.20087.5
100.0 (Positive Control)N/A0.050100.0

Part III: Cell-Based Assay Development - Cytotoxicity

Evaluating a compound's effect on cell viability is a critical step in drug discovery and toxicology.[8][11] It provides context to biochemical findings (i.e., is the enzyme inhibited, or is the cell simply dying?) and assesses the compound's therapeutic window. The Lactate Dehydrogenase (LDH) release assay is a widely used method for quantifying cytotoxicity by measuring plasma membrane damage.[12]

Workflow for Cell-Based Cytotoxicity Assay

Cytotoxicity_Workflow cell_culture Cell Line Selection & Culture seeding Cell Seeding (Optimize Density) cell_culture->seeding Healthy Cells treatment Compound Treatment (Dose-Response) seeding->treatment Adherent Cells assay LDH Assay (Measure LDH Release) treatment->assay 24-48h Incubation analysis Data Analysis (EC50 Calculation) assay->analysis Absorbance Data

Caption: Workflow for assessing compound-induced cytotoxicity.

Protocol: LDH Release Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11][12] The released LDH is measured by a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. A diaphorase enzyme then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which is measured colorimetrically at ~490 nm.

Materials:

  • Human cell line (e.g., HepG2, a liver carcinoma line often used in toxicology)

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound, prepared in DMSO

  • LDH Assay Kit (commercially available, contains substrate mix, diaphorase, and lysis buffer)

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls:

      • Vehicle Control (0% Cytotoxicity): Medium with the same final DMSO concentration as the test wells.

      • Maximum LDH Release Control (100% Cytotoxicity): Add lysis buffer (provided in the kit) to several wells 1 hour before the assay endpoint.

      • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Correction: Subtract the average absorbance of the Medium Background Control from all other wells.

  • Calculate Percent Cytotoxicity: Use the following formula: % Cytotoxicity = 100 * (Abs_Test - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)

  • EC₅₀ Determination: Plot the % Cytotoxicity against the logarithm of the compound concentration and fit the data to a 4PL curve to determine the EC₅₀ (the concentration causing 50% of the maximal cytotoxic effect).

Table 2: Example Data for Cytotoxicity (EC₅₀) Determination

Compound Conc. (µM)Log [Compound]Average Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)N/A0.1500.0
10.00.1802.3
101.00.35015.4
251.40.60034.6
501.70.85053.8
1002.01.20080.8
Lysis (Max Release)N/A1.450100.0

Conclusion

The successful development of assays for a novel compound like this compound hinges on a systematic and logically sequenced approach. By first establishing the compound's fundamental solubility, stability, and spectral characteristics, researchers can avoid common pitfalls and ensure the generation of reliable data. The detailed protocols provided herein for a generic enzyme inhibition assay and a standard cytotoxicity assay serve as robust templates. They are designed to be adaptable to specific enzymes or cell lines of interest, providing a comprehensive framework for characterizing the biological activity of this and other small molecules in both biochemical and cellular contexts.

References

  • Patsnap Synapse. (2025). How to Design a Colorimetric Assay for Enzyme Screening. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of Enzyme-Linked Immunosorbent Assays for - 4-Nitrophenol and Substituted 4-Nitrophenolst. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Hui Wei's Group. (n.d.). Enzyme Colorimetric Assay Using Unmodified Silver Nanoparticles. Retrieved from [Link]

  • PubMed. (n.d.). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2019). A panel of colorimetric assays to measure enzymatic activity in the base excision DNA repair pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

Sources

Application and Protocol Guide: Unraveling the Reaction Kinetics of 2,4-Dichloro-3-ethyl-6-nitrophenol Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide delineates the application and protocols for determining the reaction kinetics of 2,4-Dichloro-3-ethyl-6-nitrophenol, a compound of interest in environmental science and as an intermediate in chemical synthesis. Due to the scarcity of direct kinetic data for this specific molecule, this document provides a robust framework for its study through photocatalytic degradation, a prevalent Advanced Oxidation Process (AOP). By leveraging established methodologies for structurally similar chloronitrophenols, this guide offers a detailed experimental protocol, outlines advanced analytical techniques for monitoring reaction progress, and provides a thorough methodology for kinetic data analysis using the Langmuir-Hinshelwood model. The causality behind experimental choices is explained to empower researchers to adapt and validate these protocols for their specific needs.

Introduction: The Significance of this compound and its Kinetic Profile

This compound is a substituted phenolic compound with applications as an intermediate in the synthesis of various organic molecules, including dyes and agricultural chemicals.[1] Its structure, featuring a nitro group and chlorine atoms on a phenolic ring, raises concerns about its potential environmental persistence and toxicity, similar to other chloronitrophenols (CNPs).[2] Understanding the reaction kinetics of this compound is paramount for several reasons:

  • Environmental Fate and Remediation: Kinetic data are crucial for predicting the persistence of this compound in the environment and for designing effective remediation strategies, such as Advanced Oxidation Processes (AOPs).[2]

  • Process Optimization: In industrial applications, knowledge of reaction kinetics allows for the optimization of synthesis and purification processes, leading to increased efficiency and reduced waste.

  • Toxicology and Drug Development: For professionals in drug development, understanding the metabolic or degradation pathways and rates of similar chemical structures can provide insights into the potential biotransformation and persistence of novel drug candidates.

This guide will focus on a prevalent and effective AOP, heterogeneous photocatalysis using titanium dioxide (TiO₂), as a model system to elucidate the degradation kinetics of this compound.

Proposed Degradation Pathway and Mechanism

The photocatalytic degradation of this compound is initiated by the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), upon the irradiation of a semiconductor photocatalyst like TiO₂ with UV light. The proposed degradation pathway, based on studies of similar chloronitrophenols, likely involves a series of parallel and sequential reactions.[3][4]

The primary steps are hypothesized to be:

  • Hydroxylation: The aromatic ring is attacked by •OH radicals, leading to the formation of hydroxylated intermediates.

  • Dechlorination: The chlorine atoms are removed from the aromatic ring, a critical step in detoxification.

  • Denitration/Reduction: The nitro group can be eliminated as a nitrite ion or reduced to an amino group.

  • Ring Cleavage: The aromatic ring is opened, forming smaller aliphatic compounds.

  • Mineralization: The aliphatic intermediates are further oxidized to carbon dioxide, water, and inorganic ions (Cl⁻, NO₃⁻).

G cluster_0 Photocatalysis Initiation cluster_1 Degradation Pathway TiO2 TiO2 e_h e- / h+ pair TiO2->e_h Absorption of hν UV_light UV Light (hν) ROS Reactive Oxygen Species (•OH, O2•-) e_h->ROS Reaction with H2O/O2 A This compound ROS->A Initiates Degradation B Hydroxylated/Dechlorinated Intermediates A->B •OH attack C Ring-Opened Aliphatic Intermediates B->C Ring Cleavage D Mineralization Products (CO2, H2O, Cl-, NO3-) C->D Further Oxidation

Caption: Proposed photocatalytic degradation pathway for this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a kinetic study on the photocatalytic degradation of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Perchloric acid or Sodium hydroxide (for pH adjustment)

  • Sodium sulfite (quenching agent)

Experimental Setup

A batch photoreactor is recommended for this study. The setup should include:

  • A quartz reaction vessel to allow UV light penetration.

  • A UV lamp (e.g., a medium-pressure mercury lamp) with a specific wavelength emission, typically centered around 365 nm for TiO₂ activation.

  • A magnetic stirrer to ensure a homogenous suspension of the photocatalyst.

  • A cooling system to maintain a constant temperature, as photocatalytic reactions can be exothermic.

G cluster_reactor Photoreactor Setup cluster_analysis Analysis Workflow reactor Quartz Vessel Magnetic Stirrer Cooling Jacket reactor:f2->reactor:f2 sampling_port Sampling Port reactor->sampling_port uv_lamp UV Lamp uv_lamp->reactor:f0 Irradiation power_supply Power Supply power_supply->uv_lamp sample Collected Sample sampling_port->sample Aliquots taken at time intervals quench Quench Reaction (e.g., Na2SO3) sample->quench filter Filter (0.22 µm syringe filter) quench->filter hplc HPLC-UV Analysis filter->hplc Quantify Parent Compound gcms GC-MS Analysis (for intermediates) filter->gcms Identify Intermediates

Caption: Experimental workflow for the kinetic study of photocatalytic degradation.

Protocol for Photocatalytic Degradation
  • Catalyst Suspension: Prepare a stock suspension of TiO₂ in ultrapure water (e.g., 1 g/L) and sonicate for 15 minutes to ensure uniform dispersion.

  • Reaction Solution Preparation: In the quartz reactor, prepare the reaction solution by adding a specific volume of the TiO₂ suspension and a stock solution of this compound to achieve the desired initial concentrations (e.g., 1.0 g/L TiO₂ and 20 mg/L of the target compound).

  • pH Adjustment: Adjust the pH of the solution to a predetermined value (e.g., pH 5.5) using dilute perchloric acid or sodium hydroxide, as the surface charge of TiO₂ and the speciation of the phenolic compound are pH-dependent.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the target molecule.[2] Take a "time zero" sample at the end of this period.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes) using a syringe.

  • Quenching and Sample Preparation: Immediately quench the reaction in each aliquot by adding a small amount of a quenching agent like sodium sulfite. Subsequently, filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles before analysis.

Analytical Methodologies

Accurate quantification of the parent compound and identification of intermediates are crucial for a reliable kinetic study.

Quantification of this compound (HPLC-UV)

High-Performance Liquid Chromatography with a UV detector is the recommended method for quantifying the concentration of this compound over time.

  • Column: A C18 reverse-phase column is suitable for separating phenolic compounds.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3) is typically used.

  • Detection: The UV detector should be set at the wavelength of maximum absorbance for this compound.

  • Quantification: A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

Identification of Intermediates (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for identifying the degradation intermediates.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the intermediates from the aqueous samples.

  • Derivatization: Derivatization of polar intermediates (e.g., with BSTFA) may be required to improve their volatility for GC analysis.[5]

  • Analysis: The mass spectra of the chromatographic peaks can be compared with libraries (e.g., NIST) to tentatively identify the intermediate compounds. Confirmation of identity should be done using authentic standards when available.

Kinetic Data Analysis

The degradation kinetics of many organic pollutants in heterogeneous photocatalysis can be described by the Langmuir-Hinshelwood (L-H) model.[6][7] This model relates the initial degradation rate (r₀) to the initial concentration of the pollutant (C₀):

r₀ = (k * K * C₀) / (1 + K * C₀)

Where:

  • r₀ is the initial rate of degradation.

  • k is the reaction rate constant.

  • K is the adsorption equilibrium constant.

For low concentrations of the pollutant, the L-H model can be simplified to a pseudo-first-order kinetic model.[8]

ln(C₀/C) = k_app * t

Where:

  • C₀ is the concentration at time zero (after dark adsorption).

  • C is the concentration at time t.

  • k_app is the apparent pseudo-first-order rate constant.

Protocol for Kinetic Parameter Determination
  • Conduct Experiments at Varying Initial Concentrations: Perform the photocatalytic degradation experiment at several different initial concentrations of this compound while keeping other parameters (catalyst loading, pH, light intensity) constant.

  • Determine Initial Rates (r₀): For each initial concentration, plot the concentration of the pollutant versus time. The initial rate (r₀) is the absolute value of the initial slope of this curve.

  • Linearize the L-H Equation: The L-H equation can be rearranged into a linear form:

    1/r₀ = (1 / (k * K)) * (1/C₀) + 1/k

  • Plot and Determine Kinetic Constants: Plot 1/r₀ versus 1/C₀. This should yield a straight line. The values of k and K can be determined from the slope (1 / (k * K)) and the y-intercept (1/k) of this line.

G cluster_lh Langmuir-Hinshelwood Model cluster_pfo Pseudo-First-Order Model (at low C₀) equation r₀ = (kKC₀) / (1 + KC₀) linear_equation 1/r₀ = (1/kK)(1/C₀) + 1/k plot Plot of 1/r₀ vs. 1/C₀ slope Slope = 1/(kK) plot->slope intercept Intercept = 1/k plot->intercept pfo_equation ln(C₀/C) = k_app * t pfo_plot Plot of ln(C₀/C) vs. t pfo_slope Slope = k_app pfo_plot->pfo_slope

Caption: Kinetic models for analyzing photocatalytic degradation data.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Experimental Conditions for Kinetic Study

Parameter Value
Photocatalyst TiO₂ (Degussa P25)
Catalyst Loading 1.0 g/L
Initial Pollutant Conc. 5, 10, 20, 30, 40 mg/L
pH 5.5
Temperature 25 °C

| Light Source | 365 nm UV Lamp |

Table 2: Calculated Kinetic Parameters

Parameter Value
Reaction Rate Constant (k) Calculated Value
Adsorption Equilibrium Constant (K) Calculated Value

| Apparent Rate Constant (k_app) at 20 mg/L | Calculated Value |

The determined kinetic parameters provide valuable insights into the degradation process. A high value of 'k' indicates a fast surface reaction, while a high value of 'K' suggests strong adsorption of the pollutant onto the catalyst surface. These parameters can be used to model and predict the degradation of this compound under various conditions.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for investigating the reaction kinetics of this compound through photocatalytic degradation. By following the detailed protocols for experimental setup, analytical methodologies, and kinetic data analysis, researchers can obtain reliable and reproducible kinetic data. This information is essential for environmental risk assessment, the development of effective remediation technologies, and for optimizing chemical processes involving this compound. Future studies could explore the effects of different photocatalysts, water matrices, and the toxicity of the degradation intermediates to gain a more holistic understanding of the environmental fate of this compound.

References

  • Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. (n.d.).
  • Ollis, D. F. (2018). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 6, 378.
  • Langmuir-Hinshelwood kinetic expression for the photocatalytic degradation of Metanil Yellow aqueous solutions by ZnO catalyst. (n.d.).
  • Langmuir-Hinshelwood kinetic model. (n.d.).
  • Bayarri, B., et al. (2005). Photocatalytic degradation of 2,4-dichlorophenol by TiO2/UV: Kinetics, actinometries and models.
  • This compound. (n.d.). MySkinRecipes.
  • GC-MS analysis of by-products after UVA photocatalytic degradation of 17α-ethinylestradiol. (n.d.).
  • GC-MS and LC-MS evaluation of pesticide degradation products generated through advanced oxid
  • Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568-573.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). Molecules, 28(23), 7781.
  • Priya, M. H., & Madras, G. (2006). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research, 45(2), 482-486.
  • Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. (n.d.).
  • Hai, D., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(26), 17899-17912.
  • Burek, J., et al. (2019). A Holistic Approach to Model the Kinetics of Photocatalytic Reactions. Frontiers in Chemistry, 7, 846.
  • Identified products by GC/MS in the photocatalytic degradation of alachlor. (n.d.).
  • Photocatalytic degradation of 4-nitrophenol using B/TiO2 and undoped TiO2. (n.d.).
  • Degradation kinetics and mechanisms of chloronitrophenol in UV/PMS system. (n.d.).
  • Faisal, M., et al. (2017). Enhanced Visible-Light-Driven Photocatalytic Bacteria Disinfection by g-C3N4-AgBr. Colloids and Surfaces B: Biointerfaces, 152, 49-57.

Sources

Application Notes & Protocols: Utilizing 2,4-Dichloro-3-ethyl-6-nitrophenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the rigorous domain of analytical chemistry and pharmaceutical development, the precision and reliability of quantitative measurements are non-negotiable. The foundation of such accuracy lies in the use of well-characterized reference standards. This document establishes the scientific rationale and provides detailed protocols for the application of 2,4-Dichloro-3-ethyl-6-nitrophenol as a reference standard. While primarily recognized as a synthetic intermediate[1], its distinct physicochemical properties lend it significant potential for use as a reference material in various analytical workflows, particularly in chromatography and spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound to enhance the accuracy and validity of their analytical data.

Physicochemical Profile

A comprehensive understanding of a reference standard's properties is critical for its appropriate handling, storage, and application.

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₂NO₃[1][2][3][4]
Molecular Weight 236.05 g/mol [1][2][3][4]
CAS Number 99817-36-4[2][3][5][6]
Appearance Light yellow to yellow-orange crystalline powder[5]
Melting Point 49-51°C[1][7]
Boiling Point 291.0 ± 35.0 °C (Predicted)[1][7]
Density 1.509 ± 0.06 g/cm³ (Predicted)[1][7]
Solubility Soluble in methanol.[7]

Rationale for Use as a Reference Standard

The utility of this compound as a reference standard stems from its unique molecular structure. The presence of a nitro group (-NO₂) and chlorine atoms (-Cl) on the phenol ring creates a distinct chromophore, making it readily detectable by UV-Vis spectroscopy. Furthermore, its specific substitution pattern and ethyl group provide a unique retention time in reversed-phase liquid chromatography, minimizing potential interference from other components in a complex sample matrix. These characteristics make it an excellent candidate for:

  • Internal Standard: In chromatographic assays (HPLC, GC), where it can be added to samples and standards to correct for variations in injection volume and detector response.

  • Reference Marker: For the identification and quantification of related impurities in the synthesis of agricultural chemicals or dyes.[1]

  • Method Development and Validation: As a model compound to assess the performance of new analytical methods, including linearity, accuracy, precision, and specificity.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical substance.

4.1 Hazard Identification

  • Toxicity: Toxic if swallowed and may cause an allergic skin reaction.[5][8][9]

  • Eye Damage: Causes serious eye damage.[5][8][9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5][8]

4.2 Recommended Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9][12]

  • Avoid contact with skin and eyes.[10][11] In case of contact, rinse the affected area immediately and thoroughly with water.[5]

  • Do not eat, drink, or smoke in the laboratory.[5][9][10]

4.3 Storage Conditions

  • Store in a tightly sealed container in a cool, dry place at room temperature.[1][7]

  • Keep away from incompatible materials.

  • The compound should be stored locked up.[5][9]

Experimental Protocols

The following protocols provide a framework for the preparation and use of this compound as a reference standard.

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution

This protocol outlines the procedure for preparing a concentrated stock solution that will be used to create more dilute working standards.

Workflow for Primary Stock Solution Preparation

G cluster_0 Preparation Steps weigh 1. Weighing transfer 2. Transfer weigh->transfer ~25 mg dissolve 3. Dissolution transfer->dissolve To 25 mL Volumetric Flask volume 4. Dilute to Volume dissolve->volume Add ~15 mL Methanol & Sonicate mix 5. Homogenize volume->mix Add Methanol to Mark storage 6. Label & Store mix->storage Invert Flask 15-20 times

Caption: Workflow for the preparation of a primary stock solution.

Materials:

  • This compound reference standard

  • Analytical balance (4-decimal place)

  • 25 mL Class A volumetric flask

  • Methanol (HPLC or analytical grade)

  • Ultrasonic bath

  • Amber glass vial with a screw cap

Procedure:

  • Weighing: Accurately weigh approximately 25 mg of this compound.

  • Transfer: Quantitatively transfer the weighed powder into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of methanol to the flask and sonicate for 10-15 minutes, or until all the solid has dissolved.

  • Dilution to Volume: Allow the solution to equilibrate to room temperature, then carefully add methanol to the calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Storage: Transfer the solution to a properly labeled amber glass vial and store at room temperature, protected from light.

Protocol 2: Use as an Internal Standard in a Reversed-Phase HPLC-UV Assay

This protocol describes the application of this compound as an internal standard (IS) for the quantification of a target analyte.

Logical Flow for HPLC Analysis with an Internal Standard

G cluster_1 Analytical Workflow prep_cal Prepare Calibration Curve Standards (Analyte + IS) hplc_run HPLC-UV Analysis prep_cal->hplc_run prep_spl Prepare Sample Solutions (Sample + IS) prep_spl->hplc_run data_acq Data Acquisition (Peak Areas of Analyte and IS) hplc_run->data_acq cal_curve Construct Calibration Curve (Area Ratio vs. Concentration Ratio) data_acq->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Workflow for quantitative analysis using the internal standard method.

Materials & Instrumentation:

  • Primary stock solution of this compound (from Protocol 1)

  • Stock solution of the target analyte

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., acetonitrile and water mixture)

  • Autosampler vials

Procedure:

  • Preparation of Working Internal Standard Solution: Prepare a 100 µg/mL working IS solution by diluting the primary stock solution with methanol.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying known concentrations of the target analyte to volumetric flasks.

    • Spike each calibration standard with a constant volume of the 100 µg/mL working IS solution.

    • Dilute to the final volume with the mobile phase.

  • Preparation of Sample Solutions:

    • Prepare the sample solution as per the specific method for the analyte of interest.

    • Spike a known volume of the prepared sample with the same constant volume of the 100 µg/mL working IS solution as used in the calibration standards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. The exact conditions should be optimized to achieve good resolution between the analyte and the internal standard.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: Wavelength to be determined based on the absorbance maxima of both the analyte and the internal standard.

  • Data Analysis:

    • Inject the calibration standards and sample solutions.

    • For each injection, record the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) or generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample using the calculated RF or the calibration curve.

Scientific Integrity and Method Validation

To ensure the trustworthiness of the analytical results, the following principles of self-validation should be applied:

  • Purity Assessment: The purity of the this compound reference standard should be confirmed, ideally through a certificate of analysis from the supplier or by an independent purity determination (e.g., by GC-FID or differential scanning calorimetry).

  • Specificity: During method development, demonstrate that the chromatographic peak of the internal standard is well-resolved from the analyte peak and any other potential interferences from the sample matrix.

  • System Suitability: Before each analytical run, perform system suitability tests (e.g., replicate injections of a standard) to verify the performance of the chromatographic system, including parameters like peak symmetry, theoretical plates, and injection precision.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • gsrs. (n.d.). This compound. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). This compound, 98%. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-ethyl-6-nitrophenol is a substituted phenol of significant interest in environmental monitoring and toxicology. Its structure, characterized by chlorine, ethyl, and nitro functional groups on a phenol backbone, imparts specific chemical properties that necessitate robust and reliable analytical methods for its quantification in various matrices. This document provides a comprehensive guide to the sample preparation of this compound for analysis, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure high recovery, accuracy, and precision, with a focus on the scientific principles underpinning each step.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective sample preparation strategy.

PropertyValueSource
Molecular FormulaC₈H₇Cl₂NO₃[1]
Molecular Weight236.05 g/mol [1]
Melting Point49-51°C
Boiling Point291°C at 760 mmHg
pKa4.42 (predicted)
SolubilityPoorly soluble in water; soluble in organic solvents like methanol and ethanol.

The acidic nature of the phenolic hydroxyl group (indicated by its pKa) and its overall low polarity are critical factors that govern the choice of extraction and cleanup techniques.

Sample Preparation: A Critical Step for Accurate Analysis

The primary goal of sample preparation is to isolate this compound from the sample matrix, concentrate it, and remove interfering substances that could compromise the analytical results. The choice of method depends heavily on the sample matrix (e.g., water, soil, biological fluids).

Extraction from Aqueous Matrices (e.g., Water Samples)

For aqueous samples, solid-phase extraction (SPE) is the preferred method over traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation.[2]

Rationale for SPE: The hydrophobic nature of this compound allows for strong retention on nonpolar or moderately polar SPE sorbents, while more polar matrix components are washed away. Acidification of the sample is a critical step. By adjusting the pH to at least two units below the analyte's pKa (~pH 2.5), the phenolic hydroxyl group is protonated, rendering the molecule neutral and enhancing its retention on reversed-phase sorbents.[3]

dot

Caption: Solid-Phase Extraction (SPE) Workflow for Aqueous Samples.

Detailed Protocol for SPE of this compound from Water:

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent like polystyrene-divinylbenzene)

  • Sulfuric acid or hydrochloric acid for acidification

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Reagent water

  • Vacuum manifold for SPE

Procedure:

  • Sample Acidification: For each 1-liter water sample, add sulfuric or hydrochloric acid to adjust the pH to below 2.5.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of acidified reagent water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for liquid chromatography (LC) analysis or a suitable solvent for derivatization if gas chromatography (GC) is to be used.

Expected Recovery: For similar phenolic compounds, recoveries using this method are typically in the range of 85-110%.[3][4]

Extraction from Solid Matrices (e.g., Soil and Sediments)

For solid matrices, a solvent extraction step is necessary prior to cleanup. Pressurized liquid extraction (PLE) or ultrasonic extraction are commonly employed.

Rationale for Extraction from Solids: The goal is to efficiently transfer the analyte from the solid matrix into a liquid solvent. The choice of solvent is critical and is based on the polarity of the analyte. A combination of polar and nonpolar solvents can be effective. Subsequent cleanup is often required to remove co-extracted matrix components.

dot

Caption: Extraction Workflow for Solid Samples.

Detailed Protocol for Extraction of this compound from Soil:

Materials:

  • Pressurized liquid extractor or ultrasonic bath

  • Extraction solvents (e.g., acetone, hexane, dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Homogenize the soil sample and weigh a representative portion (e.g., 10-20 g). Mix with anhydrous sodium sulfate to remove moisture.

  • Solvent Extraction:

    • PLE: Pack the sample into the extraction cell and extract with a mixture of acetone and hexane (1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • Ultrasonic Extraction: Place the sample in a beaker with the extraction solvent and sonicate for 15-30 minutes. Repeat the extraction two to three times with fresh solvent.

  • Filtration and Concentration:

    • Filter the combined extracts to remove particulate matter.

    • Concentrate the extract using a rotary evaporator or a nitrogen evaporator.

  • Cleanup (if necessary): For complex matrices, a cleanup step using gel permeation chromatography (GPC) or SPE may be required to remove high molecular weight interferences.

  • Final Concentration and Reconstitution: Concentrate the cleaned extract to near dryness and reconstitute in a suitable solvent for analysis.

Derivatization for Gas Chromatography (GC) Analysis

Direct analysis of phenolic compounds by GC can be problematic due to their polarity, which can lead to poor peak shape and interactions with the GC system. Derivatization is a crucial step to improve the volatility and thermal stability of this compound for GC analysis.[5]

Rationale for Derivatization: By converting the acidic hydroxyl group into a less polar ether or ester, the volatility of the analyte is increased, and its interaction with active sites in the GC inlet and column is minimized. This results in sharper peaks, improved sensitivity, and better reproducibility. Silylation and acetylation are common derivatization techniques for phenols.[6][7]

dot

Caption: Derivatization Workflow for GC Analysis.

Detailed Protocol for Silylation with BSTFA:

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

  • Heating block or oven

Procedure:

  • Ensure the concentrated extract is completely dry, as moisture will hydrolyze the derivatizing reagent.

  • Add 50-100 µL of a suitable solvent (e.g., pyridine) to the dried extract.

  • Add 50-100 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Expected Outcome: The hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether, which is more volatile and thermally stable.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical data, it is essential to perform method validation and include quality control measures.

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the analyte and processed alongside the samples to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample, which is then split and processed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method and the precision of the method.

  • Surrogate Standards: A non-target compound with similar chemical properties to the analyte is added to all samples before extraction to monitor the efficiency of the sample preparation process.

Quantitative Data for Similar Compounds:

CompoundMatrixPreparation MethodRecovery (%)LODReference
NitrophenolsWaterSPE-LC-MS71.1 - 95.90.007 - 0.026 µg/L[8]
PhenolsDrinking WaterSPE-HPLC87 - 108-[9]
PhenolsDrinking WaterSPE-GC-MS85.1 - 108.4-[4]
PhenolsTap WaterSPE-HPLC90 - 112-[3]

Conclusion

The successful analysis of this compound is highly dependent on a well-designed and executed sample preparation strategy. The choice of extraction and cleanup techniques must be guided by the physicochemical properties of the analyte and the nature of the sample matrix. For aqueous samples, SPE is a robust and efficient method, while for solid matrices, solvent extraction followed by appropriate cleanup is necessary. For GC analysis, derivatization is a critical step to ensure good chromatographic performance. By following the detailed protocols and incorporating rigorous quality control measures, researchers can obtain accurate and reliable data for this important environmental contaminant.

References

  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. (n.d.). MDPI. Retrieved from [Link]

  • Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. (n.d.). ResearchGate. Retrieved from [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2012). PubMed Central. Retrieved from [Link]

  • Determination of Nitrophenols in Water by Solid Phase Extraction and Liquid Chromatography Mass Spectrometry. (n.d.). CNKI. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Approaches to Sample Preparation Based on Extraction Techniques. (2021). PubMed Central. Retrieved from [Link]

  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2002). PubMed. Retrieved from [Link]

  • This compound. (n.d.). GSRS. Retrieved from [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2005). LCGC International. Retrieved from [Link]

  • Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Special report. (1995). OSTI.GOV. Retrieved from [Link]

  • Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. (2018). PubMed. Retrieved from [Link]

  • Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. (2013). ResearchGate. Retrieved from [Link]

  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. (2002). ResearchGate. Retrieved from [Link]

  • Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. (2024). Bohrium. Retrieved from [Link]

  • Remediation and improvement of 2,4-dichlorophenol contaminated soil by biochar-immobilized laccase. (2020). ResearchGate. Retrieved from [Link]

  • DEGRADATION OF PHENOL AND 2,4 DICHLOROPHENOL BY BACTERIA OF THE SPECIES RAOULTELLA PLANTICOLA. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: 2,4-Dichloro-3-ethyl-6-nitrophenol as a Key Intermediate in Photographic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the properties, synthesis, and application of 2,4-dichloro-3-ethyl-6-nitrophenol. As a specialized organic compound, it serves as a critical intermediate, particularly in the synthesis of active molecules for photographic processes. The protocols herein are designed to be self-validating, emphasizing the rationale behind procedural steps to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Compound Profile and Physicochemical Properties

This compound (CAS No. 99817-36-4) is a substituted nitrophenol. Its chemical structure, featuring a phenolic hydroxyl group, chlorine atoms, and a nitro group, makes it a versatile precursor. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the hydroxyl group, which are key to its function as a chemical intermediate.

The compound is typically a light yellow to orange crystalline powder.[1] Its primary utility in the context of photographic chemicals lies in its capacity to be transformed into other molecules, such as substituted aminophenols, which are known to function as developing agents.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 99817-36-4 [3]
Molecular Formula C₈H₇Cl₂NO₃ [4]
Molecular Weight 236.05 g/mol [4][5]
Appearance Light yellow to yellow to orange powder/crystal [1]
Melting Point 46.0 to 51.0 °C [1][5]
Boiling Point 291°C at 760 mmHg [5][6]
Purity >98.0% (GC) [1]

| Storage | Room temperature, in a sealed container |[5] |

Synthesis Protocol: Electrophilic Nitration of 2,4-Dichloro-3-ethylphenol

The synthesis of this compound is achieved via the electrophilic aromatic substitution of its precursor, 2,4-dichloro-3-ethylphenol. The presence of the activating hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C6 position is targeted for nitration.

Principle and Mechanism

The reaction proceeds by generating the highly electrophilic nitronium ion from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺. The electron-rich phenol ring then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. Careful temperature control is paramount to prevent over-nitration and the formation of byproducts.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,4-Dichloro-3-ethylphenol C Electrophilic Aromatic Substitution A->C Nucleophilic Attack B Nitrating Mixture (HNO₃ / H₂SO₄) B->C Generates NO₂⁺ Electrophile D This compound C->D Yields Nitrated Product

Caption: Synthesis workflow for this compound.

Materials and Reagents
  • 2,4-Dichloro-3-ethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Protocol
  • Reaction Setup: In a fume hood, dissolve 2,4-dichloro-3-ethylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and allow the solution to cool to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio while cooling in an ice bath. This step is highly exothermic.

  • Addition of Reagents: Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes. The causality for this slow, cooled addition is to maintain the temperature below 10°C, which is critical for selective mono-nitration and to minimize oxidative side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and saturated sodium bicarbonate solution (1x) to quench residual acid. The bicarbonate wash is a self-validating step; cessation of effervescence indicates that the acid has been neutralized.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Quality Control
  • Identity: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Purity: Assess purity via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is standard.[1]

  • Melting Point: Determine the melting point range. A sharp range close to the literature value (49-51°C) indicates high purity.[5]

Application in Photographic Chemistry: A Self-Validating Workflow

The primary role of this compound in photography is as a stable intermediate for the synthesis of the corresponding amino derivative, 2,4-dichloro-3-ethyl-6-aminophenol.[2] Aminophenols are a well-known class of photographic developing agents. The developer reduces exposed silver halide crystals in the photographic emulsion to black metallic silver, forming the image.[8]

This conversion from a stable nitro compound to an active amino compound represents a self-validating workflow. The successful synthesis and isolation of the aminophenol, which possesses distinct chemical properties from its nitro precursor, validates the utility of this compound as a key intermediate.

G A This compound (Stable Intermediate) B Chemical Reduction (e.g., Sn/HCl or H₂/Pd-C) A->B C 2,4-Dichloro-3-ethyl-6-aminophenol (Active Developing Agent Precursor) B->C

Caption: Application workflow from intermediate to active compound.

Protocol: Reduction to 2,4-Dichloro-3-ethyl-6-aminophenol

Principle: The aromatic nitro group is readily reduced to an amine group using various reagents. A classic and effective method is the use of a metal in acidic solution, such as tin (Sn) in concentrated hydrochloric acid (HCl). The metal acts as the reducing agent, donating electrons, while the acid provides the necessary protons.

Materials and Reagents:

  • This compound

  • Tin (Sn) granules or powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound and tin granules in a round-bottom flask.

  • Acid Addition: Place the flask in an ice bath and slowly add concentrated HCl. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation in a fume hood.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture at reflux (e.g., 80-90°C) for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add 5M NaOH solution until the mixture is strongly basic (pH > 10). This step is crucial as it precipitates tin salts and liberates the free amine.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x). The successful transfer of the product from the aqueous to the organic layer, confirmed by TLC, validates the conversion to the less polar amine.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2,4-dichloro-3-ethyl-6-aminophenol. Further purification can be achieved via recrystallization or column chromatography.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1][9]

Table 2: GHS Hazard and Precautionary Information

Category Code Statement
Pictograms Danger
Signal Word Danger
Hazard Statements H301 Toxic if swallowed.[1][9]
H317 May cause an allergic skin reaction.[1][9]
H318 Causes serious eye damage.[1][9]
H410 Very toxic to aquatic life with long lasting effects.[1][9]
Precautionary Statements P264 Wash skin thoroughly after handling.[6]
P270 Do not eat, drink or smoke when using this product.[1][6]
P273 Avoid release to the environment.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P405 Store locked up.[1][6]

| | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-3-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1993). JPH0532589A - Method for nitration of 2,6-dichlorophenol.
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • ResearchGate. (2021). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. Retrieved from [Link]

  • Vione, D., et al. (2013). Modeling phototransformation reactions in surface water bodies: 2,4-dichloro-6-nitrophenol as a case study. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • The Chemistry of Art. (n.d.). Chemical Photography. Retrieved from [Link]

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Application Note: A Hypothetical Application of 2,4-Dichloro-3-ethyl-6-nitrophenol in Chemoproteomic Workflows for Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 2,4-Dichloro-3-ethyl-6-nitrophenol is recognized as an intermediate in various chemical syntheses, its direct application in proteomics has not been documented.[1][2] This application note presents a hypothetical, yet scientifically grounded, framework for its potential use as a covalent probe in chemoproteomic workflows. We explore how the distinct chemical features of this molecule—a phenol ring substituted with chloro, ethyl, and nitro groups—could be leveraged for the discovery of novel protein binders and the characterization of their binding sites. The protocols outlined herein are based on established principles of covalent ligand screening and are intended to serve as a guide for researchers interested in exploring the utility of this and similar electrophilic fragments in drug discovery and chemical biology.

Introduction: The Rationale for Exploring Novel Covalent Probes

The field of proteomics is continually evolving, with an increasing demand for novel chemical tools to probe protein function, identify new drug targets, and develop more effective therapeutics. Covalent ligand discovery has emerged as a powerful strategy in this domain. By forming a stable, irreversible bond with their protein targets, covalent ligands can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to traditional small molecules.

This compound possesses several chemical features that make it an intriguing candidate for a covalent probe:

  • Electrophilic Nature: The electron-withdrawing nitro and chloro groups activate the phenol ring, making it susceptible to nucleophilic attack from amino acid residues on a protein surface.

  • Potential for Photo-activation: The nitroaromatic moiety suggests the potential for photo-affinity labeling, a technique where UV light is used to induce a covalent bond between the probe and a target protein.

  • Tunable Reactivity: The ethyl group provides a handle for synthetic modification, allowing for the potential to tune the reactivity and selectivity of the probe.

This document outlines a hypothetical workflow for the application of this compound in a typical covalent ligand screening experiment using a proteomics platform.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

We hypothesize that this compound could act as a covalent modifier of nucleophilic amino acid residues, such as cysteine, lysine, or histidine, within a protein's binding pocket. The proposed mechanism involves the nucleophilic aromatic substitution (SNAr) of one of the chloro groups by a deprotonated nucleophilic residue on the protein. The reaction would be facilitated by the electron-withdrawing nature of the nitro group.

G Protein_Cys_SH Protein-Cys-SH (Nucleophile) Intermediate Meisenheimer-like Intermediate Protein_Cys_SH->Intermediate Nucleophilic Attack Probe This compound Probe->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Chloride Elimination HCl HCl Intermediate->HCl

Figure 1: Proposed mechanism of covalent modification.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a hypothetical workflow for identifying the protein targets of this compound in a complex proteome.

G cluster_prep Sample Preparation cluster_labeling Covalent Labeling cluster_processing Protein Processing cluster_analysis Mass Spectrometry Analysis Proteome_Extraction Proteome Extraction (e.g., cell lysate) Incubation Incubation with This compound Proteome_Extraction->Incubation Quenching Quenching of excess probe Incubation->Quenching Protein_Digestion Protein Digestion (e.g., with Trypsin) Quenching->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Peptide Identification, Modification Site Localization) LC_MS->Data_Analysis

Figure 2: Experimental workflow for target identification.

Materials and Reagents
  • Test Compound: this compound (CAS: 99817-36-4)[3]

  • Cell Lines or Tissues: Relevant to the biological question of interest.

  • Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Trypsin, sequencing grade

  • Formic Acid

  • Acetonitrile

  • Water, LC-MS grade

Protocol: Covalent Labeling and Sample Preparation for Mass Spectrometry
  • Proteome Extraction:

    • Harvest cells or homogenize tissue and lyse in a suitable buffer to extract total protein.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Covalent Labeling:

    • Dilute the proteome to a final concentration of 1 mg/mL in a reaction buffer (e.g., PBS, pH 7.4).

    • Add this compound to the proteome solution to a final concentration of 10-100 µM. Note: The optimal concentration should be determined empirically.

    • Incubate for 1-2 hours at 37°C with gentle agitation.

    • Include a vehicle control (e.g., DMSO) treated sample.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using a cold acetone precipitation method to remove excess probe.

    • Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides under vacuum.

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification corresponding to the mass of this compound minus HCl (+200.98 Da) on nucleophilic residues (C, K, H).

    • Identify peptides that are significantly enriched in the treated sample compared to the control.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

Quantitative Data Summary (Hypothetical)

The following table represents a hypothetical outcome of a quantitative proteomics experiment, highlighting potential protein targets of this compound.

Protein IDGene NameFold Change (Treated/Control)p-valueModified Residue
P04637TP5315.20.001Cys124
Q06830HSP90AA112.80.003Lys531
P62258PPIA9.50.008His72
P10636-8HNRNPK8.10.012Cys23

Concluding Remarks and Future Directions

This application note has presented a hypothetical framework for the use of this compound as a novel covalent probe in proteomics. While the protocols and data are illustrative, they are based on well-established principles in chemical biology and proteomics. Experimental validation is required to ascertain the true potential of this compound as a tool for covalent ligand discovery. Future work could involve the synthesis of derivatives of this compound with improved reactivity and selectivity, as well as the incorporation of a bio-orthogonal handle for more streamlined enrichment of labeled proteins.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of this compound via TCIA. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). This compound, 98%. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-ethyl-6-nitrophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high product purity. This guide is structured as a dynamic troubleshooting manual and a comprehensive FAQ section, grounded in established chemical principles and field-proven methodologies.

The primary route for this synthesis involves the electrophilic nitration of 2,4-dichloro-3-ethylphenol. While seemingly straightforward, the high activation of the phenol ring and the presence of multiple substituents present unique challenges, including oxidation, formation of isomers, and polynitration. This guide provides in-depth solutions to these common issues.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable causes and provides a validated, step-by-step protocol for resolution.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I optimize the reaction for a higher yield?

Low yield is the most common issue in the nitration of activated phenolic compounds. The primary culprits are substrate oxidation by nitric acid and incomplete reaction.

Primary Causes:

  • Oxidative Degradation: Phenols are highly susceptible to oxidation by nitric acid, leading to the formation of colored, tar-like polymeric byproducts and quinones. This is especially prevalent at elevated temperatures or with highly concentrated nitric acid.[1][2][3]

  • Suboptimal Nitrating Agent Concentration: The concentration of nitric acid is critical. A concentration that is too high can promote oxidation, while one that is too low will result in a slow or incomplete reaction. Patented procedures for similar dichlorophenols have found success using aqueous nitric acid in the 10-70% concentration range.[4][5]

  • Poor Temperature Control: The nitration of phenols is a highly exothermic process. A runaway reaction temperature will invariably favor oxidation and dinitration over the desired mononitration.

Optimization Strategy & Protocol:

To mitigate these issues, a biphasic reaction system using a non-polar aprotic solvent is recommended. This approach, adapted from patented methods for dichlorophenol nitration, helps to control the reaction rate and minimize oxidative side reactions.[1][4][5]

Optimized Biphasic Nitration Protocol:

  • Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. Set the reactor temperature to 25-30°C using a circulating water bath.

  • Solvent and Substrate: Dissolve 1.0 mole of 2,4-dichloro-3-ethylphenol in 500 mL of a non-polar aprotic solvent (e.g., carbon tetrachloride or toluene). Add this solution to the reactor.

  • Nitrating Agent Preparation: Prepare the nitrating agent by carefully diluting nitric acid to a 35-45% (w/w) aqueous solution.

  • Controlled Addition: Add 1.1 molar equivalents of the 35-45% nitric acid solution to the dropping funnel. Add the nitric acid dropwise to the stirred solution of the phenol over a period of 60-90 minutes. Maintain the internal temperature strictly between 30-35°C. You will observe the formation of two phases and a gradual color change to yellow.

  • Reaction Monitoring: After the addition is complete, continue stirring for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase. The starting material should be consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C using an ice bath. The product will precipitate as a yellow solid.

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected solid twice with 100 mL of ice-cold water, followed by one wash with 50 mL of cold hexane to remove any residual starting material.

    • Dry the product under vacuum at 40°C to a constant weight.

This controlled, biphasic method typically results in yields exceeding 85-90%.[1]

Q2: My final product is dark brown or reddish, not the expected light yellow crystalline solid. What are these impurities, and what is the best purification method?

Discoloration is a clear indicator of oxidative byproducts, primarily benzoquinone derivatives and polymeric tars, which are intensely colored.[1]

Impurity Identification:

  • 2,6-Dichlorobenzoquinone Analogues: Formed from the oxidation of the phenol ring. These are highly colored and can be difficult to remove.

  • Polymeric Tars: Complex, high-molecular-weight materials resulting from uncontrolled oxidation and polymerization reactions.

Purification Protocol:

Recrystallization is the most effective method for removing these impurities.

  • Solvent Selection: The ideal recrystallization solvent will dissolve the desired product well at elevated temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A mixed solvent system of ethanol and water is often effective.

  • Procedure:

    • Dissolve the crude, discolored product in a minimum amount of hot ethanol (approx. 60-70°C).

    • If the solution is still highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes to adsorb the polymeric impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and any insoluble matter.

    • Slowly add warm water to the hot filtrate until the solution just begins to turn cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour.

    • Collect the purified, light-yellow crystals by vacuum filtration and dry them under vacuum.

The melting point of the purified this compound should be in the range of 49-51°C.[6]

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the nitration to favor the 6-position?

The hydroxyl group of the phenol is a powerful ortho, para-director. In 2,4-dichloro-3-ethylphenol, the para position is blocked by a chlorine atom. The two ortho positions are C2 (blocked by another chlorine) and C6. Therefore, nitration is strongly directed to the C6 position. However, a small amount of nitration may occur at the C5 position, influenced by the other ring substituents.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The ethyl group at C3 and the chlorine at C4 create steric hindrance around the C5 position, which generally favors nitration at the less hindered C6 position.

  • Nitrating Agent: Bulky nitrating agents or reaction conditions that promote the formation of a less reactive, more selective electrophile can improve regioselectivity.

  • Reaction Medium: Using milder, heterogeneous reaction systems can enhance selectivity.[7]

Strategy for Maximizing Regioselectivity:

Employing a milder, heterogeneous nitrating system can significantly improve selectivity by generating the nitronium ion in situ at a low concentration.

Mild Heterogeneous Nitration Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, add 1.0 mole of 2,4-dichloro-3-ethylphenol and 1.2 moles of sodium nitrate (NaNO₃) to 500 mL of dichloromethane.

  • Catalyst Addition: Add 1.2 moles of sodium bisulfate monohydrate (NaHSO₄·H₂O) and 10g of wet silica gel (50% w/w). The combination of the solid acid salt and sodium nitrate acts as a solid equivalent of HNO₃, while the silica provides a surface for the reaction.[7]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction is typically slower than with nitric acid and may take several hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture to remove the silica gel and salts.

    • Wash the solid residue with two portions of 50 mL of dichloromethane.

    • Combine the filtrates and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

    • Recrystallize if necessary, following the protocol in Q2.

This method minimizes oxidation and often provides higher regioselectivity compared to harsher nitrating mixtures.[7]

Data Summary & Visualization

Table 1: Comparison of Nitration Conditions
ParameterMethod A: Biphasic (HNO₃/Toluene)Method B: Heterogeneous (NaNO₃/NaHSO₄)
Nitrating Agent 35-45% Aqueous HNO₃NaNO₃ / NaHSO₄·H₂O
Temperature 30-35°CRoom Temperature
Reaction Time 1.5 - 2 hours4 - 8 hours
Typical Yield 85-90%80-85%
Key Advantage Faster Reaction TimeHigher Selectivity, Milder Conditions
Primary Challenge Requires strict temperature control to avoid oxidationSlower reaction rate
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-dichloro- 3-ethylphenol in non-polar solvent C Add Nitric Acid dropwise (Maintain T < 35°C) A->C B Prepare 35-45% aq. Nitric Acid Solution B->C D Stir and Monitor by TLC C->D E Cool to 0-5°C to Precipitate D->E F Filter and Wash with cold water E->F G Dry Product Under Vacuum F->G H Recrystallize from Ethanol/Water (if necessary) G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting Start Low Yield or Impure Product Q_Color Is the product dark/discolored? Start->Q_Color Sol_Recrystallize Indicates oxidation. Recrystallize from EtOH/H₂O with activated charcoal. Q_Color->Sol_Recrystallize Yes Q_Yield Is the yield consistently low? Q_Color->Q_Yield No Sol_Temp Improve temperature control. Ensure temp < 35°C during acid addition. Q_Yield->Sol_Temp Yes Sol_Method Switch to milder heterogeneous method (NaNO₃/NaHSO₄). Sol_Temp->Sol_Method Check_Isomers Check for isomers by HPLC/NMR Sol_Method->Check_Isomers

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: What is the starting material for this synthesis? A: The most direct precursor is 2,4-dichloro-3-ethylphenol. An alternative, multi-step synthesis starts from 1-ethyl-4-nitrobenzene, which is then chlorinated and hydrolyzed.[8]

Q: Why is sulfuric acid not used in the recommended protocols, as is common for nitrations? A: While a mixture of nitric and sulfuric acid is a powerful nitrating agent, it is often too harsh for highly activated and sensitive substrates like phenols.[9] It can lead to extensive oxidation, degradation, and polynitration, resulting in very low yields of the desired product.[2] Milder methods are strongly preferred.

Q: Can I use a different solvent than toluene or carbon tetrachloride? A: Yes, other non-polar aprotic solvents like dichloromethane or cyclohexane can be used.[4] The key is that the solvent should be immiscible with the aqueous nitric acid and inert to the reaction conditions.

Q: What safety precautions should I take? A: This reaction involves strong acids and chlorinated organic solvents. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be mindful of the exothermic nature of the reaction and have an ice bath ready for emergency cooling. The final product, this compound, is toxic if swallowed and causes serious eye damage.[10]

Q: What analytical techniques are best for characterizing the final product? A:

  • TLC: For monitoring reaction progress.

  • Melting Point: A sharp melting point (49-51°C) is a good indicator of purity.[6]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.

  • HPLC: To determine purity and quantify any isomeric byproducts.

  • FTIR: To identify key functional groups (-OH, -NO₂, Ar-Cl).

References

  • JPH0532589A - Method for nitration of 2,6-dichlorophenol.
  • EP0211775A1 - Process for nitrating phenolic compounds.
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). [Link]

  • Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

  • US5847231A - Selective nitration of phenol derivatives.
  • CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. GSRS. [Link]

  • 2,6-dichlorophenol. Organic Syntheses Procedure. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 2,4-Dichloro-6-nitrophenol. PubChem. [Link]

  • US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • US4723043A - Nitration of phenolic compounds.
  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]

  • Continuous nitration of o-dichlorobenzene in micropacked-bed reactor: process design and modelling. Semantic Scholar. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Dartmouth College. [Link]

  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. ResearchGate. [Link]

  • Synthesis of 2,4-dichlorophenol. Reddit. [Link]

  • United States Patent (19). [Link]

Sources

Technical Support Center: Resolving Impurities in 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and purification of this critical intermediate. As an important precursor in the synthesis of agricultural chemicals and dyes, achieving high purity is paramount for downstream success.[1] This document provides in-depth, experience-driven answers to frequently asked questions, detailed experimental protocols, and logical troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling this compound. Each answer provides a diagnostic approach and actionable solutions.

Q1: I've run an HPLC/TLC analysis of my crude product and see multiple spots/peaks. What are these impurities?

A1: The presence of multiple signals in your analysis points to several potential byproducts from the nitration reaction. Phenolic nitration is a powerful electrophilic aromatic substitution that can yield a mixture of products if not carefully controlled.[2][3]

Common Impurities Include:

  • Unreacted Starting Material: The most straightforward impurity is unreacted 2,4-dichloro-3-ethylphenol.

  • Isomeric Byproducts: While the hydroxyl group is a strong ortho, para-director, and positions 2, 4, and 6 are sterically and electronically influenced, trace amounts of other isomers, such as 2,4-dichloro-3-ethyl-5-nitrophenol, can form.

  • Oxidation Products: Nitric acid is a strong oxidizing agent. Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like structures and tarry polymeric materials, especially under harsh temperature or acid conditions.[4][5]

  • Di-nitrated Species: If the reaction conditions (temperature, concentration of nitric acid) are too aggressive, over-nitration can occur, leading to products like 2,4-dichloro-3-ethyl-5,6-dinitrophenol.

The diagram below illustrates the target molecule and its most probable related impurities.

G cluster_impurities Potential Impurities main Target Molecule This compound start Starting Material 2,4-dichloro-3-ethylphenol main->start Incomplete Reaction isomer Isomeric Impurity (e.g., 5-nitro isomer) main->isomer Alternative Nitration oxid Oxidation Byproduct (e.g., Benzoquinone derivative) main->oxid Oxidative Side-Reaction over Over-nitration Product (e.g., Dinitro-species) main->over Excess Nitrating Agent

Caption: Key molecular species in a typical synthesis.

To confirm the identity of these peaks, we recommend running co-injections with your starting material on HPLC. If available, reference standards for potential isomers are invaluable.

Q2: My isolated product is a dark yellow, brown, or tarry solid instead of the expected pale yellow crystalline solid. What causes this discoloration and how can I remove it?

A2: This is a classic sign of oxidative side products and residual acidic impurities. As mentioned in Q1, nitrating conditions can oxidize the phenol ring to form highly colored benzoquinone derivatives and polymeric tars.[4][5]

Causality and Troubleshooting Steps:

  • Cause - Overheating: The nitration of phenols is highly exothermic. Poor temperature control is the most common reason for oxidation.

  • Cause - Excess Nitrating Agent: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture.

  • Troubleshooting Workflow: The primary goal is to remove these highly polar, colored impurities.

G start Discolored Crude Product step1 Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->step1 step2 Wash with aq. NaHSO3 / Na2S2O3 step1->step2 Removes Oxidants step3 Wash with aq. NaHCO3 step2->step3 Removes Acid step4 Wash with Brine, Dry over Na2SO4 step3->step4 step5 Concentrate Solvent step4->step5 end Proceed to Final Purification Step (Chromatography/Recrystallization) step5->end

Caption: Workflow for removing color and acid impurities.

  • Rationale for Washes: A wash with a mild reducing agent like sodium bisulfite or thiosulfate can help reduce quinone impurities back to their less colored phenol form. The subsequent sodium bicarbonate wash is critical for neutralizing and removing any residual nitric or sulfuric acid, which can catalyze degradation upon storage or heating.

Q3: What is the most effective purification strategy: recrystallization or column chromatography?

A3: The optimal choice depends on the impurity profile and the required final purity.

  • Recrystallization is effective if your main impurity is the unreacted starting material and your crude product is already >85-90% pure. It is fast, scalable, and economical.

  • Column Chromatography is the method of choice for complex mixtures containing isomers, oxidation products, and other byproducts with polarities similar to the main compound.[6][7][8] It offers superior separation but is more time-consuming and requires more solvent.

Data-Driven Method Selection:

ParameterRecrystallizationColumn Chromatography
Best For Removing small amounts of impurities with different solubility profiles.Separating complex mixtures with similarly polar components.[6]
Typical Purity >99% (if successful)>99.5%
Yield Variable; depends heavily on solvent choice and technique.Generally high (85-95%) with proper technique.
Scalability ExcellentGood, but can be cumbersome at large scales.
Cost/Time Low cost, less time-intensive.Higher cost (silica, solvents), more time-intensive.

See the Protocols section below for detailed methodologies for both techniques.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Baseline HPLC Analysis

This method provides a robust separation of the target compound from common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution is often sufficient. A good starting point is a mixture of Acetonitrile (MeCN) and water (containing 0.1% phosphoric or formic acid).[9]

    • Typical Ratio: 60:40 MeCN:Water (v/v). Adjust as needed based on your system and impurity profile.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 290 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of mobile phase.

Protocol 2: Purification by Recrystallization
  • Step 1: Solvent Screening. The key is to find a solvent (or solvent system) that dissolves the compound when hot but in which it is sparingly soluble when cold. Impurities should ideally remain soluble at cold temperatures.

    • Recommended Solvents: Ethanol/Water, Isopropanol, Hexanes/Ethyl Acetate mixtures.

  • Step 2: Dissolution. In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude solid until it just dissolves completely.

  • Step 3: Cooling. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Step 4: Crystallization. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Step 5: Isolation. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Step 6: Washing. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Step 7: Drying. Dry the purified crystals under vacuum to a constant weight. Analyze purity by HPLC and melting point. The melting point should be sharp, around 49-51°C.[1]

Protocol 3: Purification by Flash Column Chromatography

This technique is highly effective for removing a broad range of impurities.[6][7]

  • Step 1: Stationary Phase Selection. Standard flash-grade silica gel (40-63 µm) is the standard choice.

  • Step 2: Mobile Phase Selection. Use TLC to determine an optimal solvent system. The goal is an Rf value of ~0.3 for the target compound. A Hexane/Ethyl Acetate gradient is an excellent starting point.

    • Example Gradient: Start with 100% Hexane, gradually increasing to 10-20% Ethyl Acetate in Hexane. More polar impurities will require a higher percentage of Ethyl Acetate to elute.

  • Step 3: Column Packing. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Step 4: Sample Loading. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample-adsorbed silica to the top of the packed column.

  • Step 5: Elution. Begin running the mobile phase through the column, starting with low polarity. Collect fractions and monitor them by TLC or UV-Vis.

  • Step 6: Fraction Pooling. Combine the pure fractions containing your product.

  • Step 7: Solvent Removal. Remove the solvent using a rotary evaporator to yield the purified product. Dry under high vacuum.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). [Link]

  • Nitration of Phenol and Purification by Column Chromatography. Course Hero. [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis and Purification of Nitrophenols. UKEssays. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. YouTube. [Link]

  • Process for the purification of p-nitrophenol.
  • Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • A practical synthesis of this compound via TCIA. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]

  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. NOP. [Link]

  • Process for nitration of phenol derivatives.
  • Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • Preparation of this compound. Consensus. [Link]

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2,4-Dichloro-3-ethyl-6-nitrophenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-3-ethyl-6-nitrophenol

A Guide to Understanding and Managing Stability and Degradation

Introduction:

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who are working with this substituted nitrophenol. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, such as chlorinated nitrophenols, and fundamental principles of organic chemistry to provide robust troubleshooting advice. We aim to equip you with the foundational knowledge to anticipate and address stability and degradation challenges in your experiments.

Our approach is built on explaining the "why" behind the "how," ensuring you can adapt these principles to your unique experimental contexts.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses common initial questions regarding the handling and storage of this compound.

Question 1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound is influenced by several factors, primarily light, pH, temperature, and the presence of oxidizing agents. The molecule's structure, featuring a phenol ring activated by two electron-withdrawing chloro groups and a nitro group, makes it susceptible to nucleophilic attack and photodegradation.

  • Light (Photodegradation): Substituted nitrophenols are known to be sensitive to UV light. The nitro group can absorb light, leading to the formation of reactive species that can cause the breakdown of the molecule.

  • pH (Hydrolysis): The phenolic hydroxyl group has an acidic proton. In basic conditions (high pH), this proton is abstracted to form a phenoxide ion. This negatively charged species is more electron-rich and can be more susceptible to oxidative degradation. In highly acidic conditions, hydrolysis of the chloro- or nitro-substituents may be accelerated.

  • Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation. This is particularly true for long-term storage.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidative degradation of the phenol ring.

Question 2: How should I properly store this compound, both in solid form and in solution?

Proper storage is critical to maintaining the integrity of your sample.

Table 1: Recommended Storage Conditions

FormConditionRationale
Solid Store at 2-8°C in a tightly sealed, amber glass vial. The headspace should be filled with an inert gas (e.g., argon or nitrogen).Protects from light, moisture, and atmospheric oxygen. Low temperature slows down any potential solid-state degradation.
Solution Store at -20°C or -80°C in a tightly sealed, amber glass vial with an inert gas headspace. Solutions should be prepared in degassed, high-purity solvents.Minimizes solvent evaporation and protects from light and oxygen. Freezing the solution significantly reduces the rate of degradation.

Question 3: I've noticed a color change in my sample/solution over time. What does this indicate?

A color change, typically a yellowing or browning, is a common indicator of degradation. For nitrophenols, this is often due to the formation of polymeric or oxidized byproducts. The formation of nitrocatechols or other oxidized species can lead to more highly conjugated systems, which absorb light at longer wavelengths, resulting in a visible color change. If you observe a color change, it is highly recommended to re-analyze the purity of your sample before use.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving this compound.

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results Observed B Prepare fresh stock solution of the compound A->B C Perform a time-course stability study in assay medium B->C D Analyze samples at T=0, 2, 4, 8, 24 hours via HPLC C->D E Is the compound stable for the duration of the assay? D->E F Proceed with the assay, ensuring fresh solutions are used E->F Yes G Modify assay conditions: - Reduce incubation time - Add antioxidants (e.g., ascorbic acid) - Adjust pH E->G No H Re-evaluate stability under modified conditions G->H H->D

Caption: Workflow for troubleshooting inconsistent assay results.

Experimental Protocol: Assay Medium Stability Study

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the compound into your complete assay medium at the final working concentration.

  • Immediately take a sample (T=0) and store it at -80°C.

  • Incubate the remaining medium under your standard assay conditions (e.g., 37°C, 5% CO2).

  • Take additional samples at various time points (e.g., 2, 4, 8, 24 hours) and store them at -80°C.

  • Analyze all samples together by a suitable analytical method (e.g., HPLC-UV) to determine the remaining percentage of the parent compound over time.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

Possible Cause: On-column degradation or degradation in the autosampler.

Troubleshooting Workflow:

A Unexpected Peaks in Chromatogram B Is the mobile phase pH appropriate? A->B C Adjust mobile phase pH to be neutral or slightly acidic B->C No D Is the autosampler temperature controlled? B->D Yes F Inject a freshly prepared sample immediately C->F E Set autosampler temperature to 4°C D->E No D->F Yes E->F G Compare with a sample left in the autosampler for several hours F->G H Do the extra peaks increase over time? G->H I Issue is likely autosampler stability. Minimize sample residence time. H->I Yes J Issue may be on-column degradation. Consider a different column chemistry or mobile phase. H->J No

Caption: Troubleshooting unexpected chromatographic peaks.

Expert Insight: The phenoxide form of the molecule, present at higher pH, can interact more strongly with residual silanols on silica-based columns or be more prone to on-column oxidation. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of the phenolic proton, leading to better peak shape and reduced degradation.

Part 3: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for identifying degradation products and mitigating their formation.

Parent This compound Hydrolysis Nucleophilic Substitution (Hydrolysis) Parent->Hydrolysis OH- Photolysis Photoreduction or Rearrangement Parent->Photolysis hv Oxidation Ring Opening or Hydroxylation Parent->Oxidation [O] Product1 Chloro-ethyl-nitrocatechol Hydrolysis->Product1 Product2 Dichloro-ethyl-aminophenol Photolysis->Product2 Product3 Polymeric materials Oxidation->Product3

Caption: Plausible degradation pathways for the title compound.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro and chloro groups activate the aromatic ring towards nucleophilic attack. Under aqueous or basic conditions, one of the chloro groups could be displaced by a hydroxyl group to form a chloronitrocatechol derivative.

  • Photoreduction of the Nitro Group: A common photochemical reaction for nitrophenols is the reduction of the nitro group (-NO2) to an amino group (-NH2). This would result in the formation of 2,4-dichloro-3-ethyl-6-aminophenol.

  • Oxidative Ring Cleavage: In the presence of strong oxidizing agents or reactive oxygen species (which can be generated photochemically), the aromatic ring itself can be opened, leading to a variety of smaller, often more polar, degradation products. Polymerization can also occur.

References

  • Photodegradation of Nitrophenols: This article provides a general overview of the mechanisms of nitrophenol photodegradation, which is applicable to the title compound. (Source: Science of The Total Environment, [Link])

  • Hydrolysis of Chlorinated Phenols: This paper discusses the hydrolysis of related chlorinated phenols, providing insight into the potential for nucleophilic substitution reactions. (Source: Environmental Science & Technology, [Link])

Technical Support Center: Optimizing GC-MS Parameters for 2,4-Dichloro-3-ethyl-6-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-ethyl-6-nitrophenol. The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to its chemical structure. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure robust and reliable analytical outcomes.

Physicochemical Properties Overview

A foundational understanding of the analyte's properties is critical for method development. These values dictate the initial choice of GC parameters.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₃[1][2]
Molecular Weight 236.05 g/mol [1][2]
Melting Point 49-51°C[2][3]
Boiling Point 291.0 ± 35.0 °C (Predicted)[3]
Normal Boiling Temp. 458.43 °C[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when developing a GC-MS method for this compound.

Question 1: Why is this compound considered a challenging compound for GC-MS analysis?

Answer: The primary challenge stems from the presence of the phenolic hydroxyl (-OH) group. This functional group makes the molecule polar and highly active. During GC analysis, this leads to several problems:

  • Adsorption: The active hydroxyl group can interact with any active sites within the GC system, such as silanol groups in the inlet liner or on the column itself. This results in poor peak shape, specifically peak tailing.[4]

  • Thermal Instability: While the predicted boiling point is high, nitrophenols can be susceptible to thermal degradation, especially in a hot GC inlet.[5][6] This can lead to reduced analyte response and the appearance of degradation-related peaks.

  • Low Volatility: The polarity of the molecule reduces its volatility, making it less suitable for direct gas-phase analysis without high temperatures that could cause degradation.

Question 2: Is derivatization necessary for this analysis? If so, why?

Answer: Yes, derivatization is highly recommended for robust and quantitative analysis of this compound.

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC-MS analysis.[7] For this compound, the goal is to cap the active hydroxyl group. The key benefits are:

  • Increased Volatility & Thermal Stability: By replacing the active hydrogen on the hydroxyl group with a non-polar, thermally stable group (like a trimethylsilyl group), the molecule's boiling point is effectively lowered, and it becomes less prone to degradation in the hot inlet.[7][8]

  • Improved Peak Shape: Derivatization eliminates the polar site responsible for interactions with the GC system, leading to sharper, more symmetrical peaks and improved resolution.[4]

  • Enhanced Sensitivity: By reducing adsorption and degradation, more of the analyte reaches the detector, resulting in a stronger signal and better sensitivity.[7]

A common and effective method is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[9]

Question 3: What are the recommended starting GC-MS parameters?

Answer: The optimal parameters will depend on whether you perform derivatization. The following table provides validated starting points for both scenarios, with a strong recommendation for the derivatized approach.

ParameterRecommended for Derivatized AnalyteAlternative for Underivatized Analyte (Not Recommended)Rationale
GC Column Low-bleed, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessSame, but an ultra-inert column is criticalThe 5% phenyl phase provides good selectivity for a wide range of compounds. A low-bleed ("MS" designated) column is crucial to minimize baseline noise and spectral interference.[10][11]
Inlet Type Split/Splitless (SSL)Split/Splitless (SSL)Standard for capillary GC.
Inlet Temp. 250°C200-220°C (start low)For the derivatized compound, 250°C ensures efficient vaporization. For the underivatized compound, a lower temperature is necessary to minimize thermal degradation, but this may compromise vaporization efficiency.[5][12]
Injection Mode Splitless (1 µL)Splitless (1 µL)For trace-level analysis, splitless injection maximizes the amount of analyte transferred to the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/minProvides good efficiency and is compatible with most mass spectrometers.[13]
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 minInitial: 60°C (hold 5 min), Ramp: 8°C/min to 300°C, Hold: 10 minThe program for the derivatized analyte can be faster. The underivatized compound requires a slower ramp to ensure separation from any potential degradation products.[11][13]
MS Transfer Line 280°C280°CMust be hot enough to prevent analyte condensation but not so hot as to cause degradation.
Ion Source Temp. 230°C230°CStandard temperature for electron ionization (EI) sources.
MS Mode Scan (50-350 amu) for identification, Selected Ion Monitoring (SIM) for quantificationScan and SIMFull scan is used to identify the compound and its fragments. SIM mode significantly increases sensitivity by monitoring only a few characteristic ions.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Workflow & Troubleshooting Visualizations

The following diagrams illustrate the overall analytical workflow and a logical approach to troubleshooting common issues.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Matrix (e.g., water, soil extract) Deriv_Check Is Derivatization Required? Prep->Deriv_Check Derivatize Perform Silylation (e.g., with BSTFA) Deriv_Check->Derivatize Yes (Recommended) No_Deriv Direct Injection (High Risk of Issues) Deriv_Check->No_Deriv No Inject Inject into GC-MS Derivatize->Inject No_Deriv->Inject Separate Chromatographic Separation (Oven Program) Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM Mode) Separate->Detect Process Process Chromatogram Detect->Process Quantify Quantify & Report Process->Quantify

Caption: Overall GC-MS workflow for this compound.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Q1 Is the sample derivatized? Start->Q1 A1_No Action: Derivatize Sample. This is the most likely fix. Q1->A1_No No A1_Yes Sample is already derivatized. Q1->A1_Yes Yes A3_Done Problem likely solved. A1_No->A3_Done Q2 When was the inlet liner last changed? A1_Yes->Q2 A2_Old Action: Replace with a new, ultra-inert liner. Q2->A2_Old Not Recently A2_New Liner is new. Q2->A2_New Recently A2_Old->A3_Done Q3 When was the column last trimmed? A2_New->Q3 A3_Old Action: Trim 10-20 cm from the column inlet. Q3->A3_Old Not Recently A3_Old->A3_Done

Caption: Troubleshooting logic for resolving tailing peaks.

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Question: My chromatogram shows a sharp solvent peak, but the peak for this compound is broad and tails significantly. What is the cause and how do I fix it?

  • Answer:

    • Primary Cause (Underivatized): As discussed, this is the classic symptom of analyte interaction with active sites in the GC system.[4] The polar hydroxyl group adsorbs onto surfaces in the inlet liner and the front of the column, causing a portion of the molecules to elute later than the main band, resulting in a tail.

    • Primary Cause (Derivatized): If you see tailing even after derivatization, it could indicate an incomplete reaction, leaving some underivatized analyte, or that your system has become active over time.

    • Solutions:

      • Derivatize Your Sample: If you are not already doing so, this is the most effective solution.[8][14]

      • Perform Inlet Maintenance: The inlet liner is a common source of activity. Replace it with a new, deactivated, ultra-inert liner. Glass wool within the liner can also be a source of activity and should be deactivated or used sparingly.[15][16]

      • Trim the Column: The first few centimeters of the GC column can accumulate non-volatile residues and become active. Trim approximately 10-20 cm from the inlet end of the column.[17]

      • Check for Leaks: Oxygen entering the system can damage the column's stationary phase, creating active sites. Ensure all fittings and the septum are leak-free.[10]

Problem 2: Low Sensitivity or No Peak Detected

  • Question: I'm injecting a standard at a concentration that should be easily detectable, but I see a very small peak or no peak at all. What should I investigate?

  • Answer:

    • Primary Cause: This issue often points to analyte loss before it reaches the detector. The two most likely culprits are thermal degradation in the inlet or irreversible adsorption.

    • Solutions:

      • Reduce Inlet Temperature: If analyzing without derivatization, your inlet temperature may be too high, causing the molecule to decompose.[5] Try reducing the temperature in 20°C increments (e.g., from 250°C to 230°C, then to 210°C) to see if the response improves.

      • Confirm Derivatization: For derivatized samples, a low response can mean the derivatization reaction failed or was inefficient. Prepare a fresh derivatized standard and re-analyze.

      • Ensure an Inert Flow Path: Severe activity in the liner or column can lead to irreversible adsorption, where the analyte sticks and does not elute. Follow the steps for inlet maintenance and column trimming described above.[16][18]

      • Switch to SIM Mode: If you are using full scan mode, your sensitivity may be insufficient for low concentrations. Develop a Selected Ion Monitoring (SIM) method. For the silylated derivative of this compound, you would identify 2-3 abundant and characteristic ions from the full scan mass spectrum to monitor. This can improve the signal-to-noise ratio by orders of magnitude.[10]

Problem 3: Inconsistent Results (Poor Reproducibility)

  • Question: My peak areas for replicate injections of the same standard vary by more than 15%. What is causing this instability?

  • Answer:

    • Primary Cause: Poor reproducibility points to an unstable process. This could be chemical (the sample is changing) or instrumental (the GC-MS is not performing consistently).

    • Solutions:

      • Check Derivatization Stability: The stability of silyl derivatives can be limited, especially in the presence of moisture. Ensure your sample and solvent are dry. Analyze samples as soon as possible after derivatization.

      • Inspect the Syringe: An autosampler or manual syringe with a worn or plugged needle can cause inconsistent injection volumes. Clean or replace the syringe.[15]

      • Check for Inlet Leaks: A leak at the inlet septum will cause inconsistent sample transfer into the inlet, especially in splitless mode. Replace the septum.[19]

      • Evaluate Contamination: If contamination is building up in the inlet, it can interact with the analyte differently on each injection. This is often seen as a decreasing response over a sequence of injections. Clean the inlet and replace the liner and septum.[20]

Experimental Protocol: Silylation of this compound

This protocol provides a reliable method for derivatizing the analyte using BSTFA with 1% TMCS as a catalyst.

Materials:

  • Sample containing this compound, dried and dissolved in a non-polar, aprotic solvent (e.g., Hexane or Toluene).

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine (optional, as a catalyst and solvent).

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.

  • If the sample was evaporated to dryness, reconstitute it in 100 µL of pyridine or another appropriate solvent.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly.

  • Gently vortex the vial for 10-15 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. The resulting trimethylsilyl (TMS) ether is much more volatile and less active.

References

Technical Support Center: HPLC Separation of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the high-performance liquid chromatography (HPLC) separation of 2,4-Dichloro-3-ethyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can quickly troubleshoot and optimize your chromatographic separations.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of your analyte's properties is the foundation of a robust HPLC method. This compound is a substituted phenolic compound with characteristics that directly influence its behavior in reverse-phase HPLC.

PropertyValueImplication for HPLC Analysis
Molecular Formula C₈H₇Cl₂NO₃[1][2][3]-
Molecular Weight 236.05 g/mol [1][2][3]Affects mass spectrometry detection if used.
pKa ~4.82 (Predicted)[4]The compound is acidic. Mobile phase pH will be critical for controlling retention and peak shape.
XLogP3 3.5 (Predicted)Indicates moderate hydrophobicity, suitable for reverse-phase HPLC.
Solubility Soluble in Methanol[4]Methanol is a suitable solvent for sample and standard preparation.
Melting Point 44-51 °C[2][4]-
Boiling Point ~291 °C (Predicted)[2][4]-

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

Question 1: I am observing significant peak tailing for this compound. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like this compound, often stemming from secondary interactions with the stationary phase.[5] Here’s a systematic approach to troubleshooting:

Primary Cause: Silanol Interactions

The free silanol groups on the surface of silica-based C18 columns are acidic and can interact with your acidic analyte, leading to peak tailing.[5]

  • Solution 1: Adjust Mobile Phase pH: Since your analyte has a pKa of ~4.82, you should adjust the mobile phase pH to be at least 2 pH units below this value (i.e., pH ≤ 2.8). At this low pH, the phenolic hydroxyl group will be protonated (non-ionized), minimizing its interaction with silanol groups.[6] Using a mobile phase with an acidic pH for acidic compounds can improve peak shape and reduce tailing.[6]

  • Solution 2: Use a Modern, High-Purity Silica Column: Newer generation HPLC columns are manufactured with high-purity silica and are often end-capped to minimize the number of accessible free silanol groups, thus reducing peak tailing for acidic and basic compounds.[7]

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a constant mobile phase pH and mask the residual silanol groups on the stationary phase.[5]

Secondary Cause: Column Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.[8]

  • Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-2.8 with an acid (e.g., formic or phosphoric acid). check_ph->adjust_ph No check_overload Is the peak shape improved? check_ph->check_overload Yes adjust_ph->check_overload reduce_injection Reduce sample concentration or injection volume. check_overload->reduce_injection No end Peak Tailing Resolved check_overload->end Yes check_column Consider using a modern, end-capped C18 column. reduce_injection->check_column increase_buffer Increase buffer concentration to 25-50 mM. check_column->increase_buffer increase_buffer->end

Caption: Troubleshooting workflow for peak tailing.

Retention Time Variability

Question 2: My retention time for this compound is drifting to shorter times over a series of injections. What could be the cause?

Answer:

Retention time drift can be frustrating and is often indicative of a change in the chromatographic system or mobile phase.[9]

Primary Cause: Mobile Phase Composition Change

  • Evaporation of Organic Solvent: In reverse-phase HPLC, a decrease in the proportion of the organic modifier (e.g., acetonitrile or methanol) will lead to shorter retention times for hydrophobic compounds. Ensure your mobile phase reservoir is well-sealed.

  • Improperly Mixed Mobile Phase: If the mobile phase is not thoroughly mixed, its composition can change as it is drawn from the reservoir, leading to retention time drift. Always ensure your mobile phase is well-mixed and degassed.

Secondary Cause: Column Equilibration

  • Insufficient Equilibration Time: If the column is not fully equilibrated with the mobile phase before starting the analytical run, you may observe drifting retention times, especially at the beginning of a sequence.[8] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

Tertiary Cause: Temperature Fluctuations

  • Unstable Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[8] Using a column oven is highly recommended to maintain a stable temperature.

Troubleshooting Workflow for Retention Time Drift:

G start Retention Time Drifting check_mobile_phase Is the mobile phase freshly prepared and well-mixed? start->check_mobile_phase prepare_fresh Prepare fresh mobile phase and ensure thorough mixing and degassing. check_mobile_phase->prepare_fresh No check_equilibration Is the column sufficiently equilibrated? check_mobile_phase->check_equilibration Yes prepare_fresh->check_equilibration equilibrate Equilibrate the column with 10-20 column volumes of mobile phase. check_equilibration->equilibrate No check_temperature Is a column oven being used? check_equilibration->check_temperature Yes equilibrate->check_temperature use_oven Use a column oven to maintain a constant temperature. check_temperature->use_oven No end Stable Retention Time check_temperature->end Yes use_oven->end

Caption: Troubleshooting workflow for retention time drift.

Poor Resolution and Ghost Peaks

Question 3: I am seeing poor resolution between my analyte and an impurity peak. How can I improve the separation?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity. The nitro group in your analyte can participate in π-π interactions.[10] Consider switching from acetonitrile to methanol or using a ternary mixture. Methanol can enhance π-π interactions with phenyl-based stationary phases, which could be an alternative to a standard C18 column for improved selectivity.[10]

  • Adjust Gradient Slope (for gradient methods): A shallower gradient will increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with your aromatic analyte.[10]

Question 4: I am observing "ghost peaks" in my chromatograms, especially during gradient runs. What are they and how do I get rid of them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They can originate from several sources.[7]

  • Contaminated Mobile Phase: Impurities in your solvents (even HPLC-grade) can accumulate on the column at the beginning of a gradient and elute as the organic concentration increases.[7]

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

  • System Contamination: Contaminants can leach from tubing, seals, or other system components.

Troubleshooting Ghost Peaks:

  • Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the source is likely the system or the mobile phase, not carryover.[7]

  • Isolate the Source: Systematically bypass components of the HPLC system (e.g., autosampler, column) to identify the contaminated part.

  • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.

Experimental Protocol: Starting Method for HPLC Separation

This protocol provides a robust starting point for the separation of this compound. Further optimization may be necessary based on your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • Standards: Analytical standard of this compound.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Acid: Formic acid or phosphoric acid for mobile phase pH adjustment.

2. Instrumentation:

  • An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Low pH to suppress ionization of the analyte and silanol groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase HPLC.
Gradient Program Start at 40% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 5 minutes.A gradient is recommended to ensure elution of the moderately hydrophobic analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor improved reproducibility.[11]
Injection Volume 10 µLA good starting point to avoid column overload.
Detection Wavelength 280 nmA common wavelength for phenolic compounds.[11] A full UV scan of the analyte should be performed to determine the optimal wavelength.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.

  • Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

References

  • BenchChem. (2025).
  • Nair, J., Munir, K. M., & Bhide, S. V. (1984). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column.
  • Wiczling, P., Markuszewski, M. J., Kaliszan, R., & Dziadosz, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5128.
  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
  • Nair, J., et al. (1983). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Pocurull, E., et al. (2008). On-line methodology for the trace level determination of the chlorinated phenol family in water samples. Journal of the Mexican Chemical Society, 52(4), 289-295.
  • ECHEMI. (n.d.). This compound.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Guillarme, D., & Veuthey, J.-L. (n.d.). Mechanisms of retention in HPLC.
  • Global Substance Registration System. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Vione, D., et al. (2005). HPLC Retention Times of Intermediates and Model Compounds. Environmental Science & Technology, 39(18), 7040-7047.
  • Chalanyova, M., et al. (1995).
  • Al-Qaim, F. F., et al. (2012). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2012). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Monostory, K., et al. (2004). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Biochemical and Biophysical Methods, 61(1-2), 131-139.
  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC.
  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6.

Sources

Technical Support Center: Interference in Chlorinated Nitrophenol Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with chlorinated nitrophenolic compounds. While your query specifically mentioned 2,4-Dichloro-3-ethyl-6-nitrophenol, publicly available, application-specific literature for this exact molecule is scarce. However, the principles of analytical chemistry that govern its behavior are shared across the broader class of chlorinated nitrophenols.

Therefore, this guide synthesizes field-proven insights and established methodologies for chlorinated nitrophenols to provide a robust framework for troubleshooting your assays. The core principles discussed here—surrounding matrix effects, spectral overlap, and chromatographic challenges—are directly applicable and will empower you to diagnose and resolve interferences effectively. We will proceed from the foundational principles of interference to specific, actionable troubleshooting protocols.

Part 1: Troubleshooting Guide - Unraveling Assay Interference

This section is structured to help you diagnose and resolve common issues encountered during the analysis of chlorinated nitrophenols.

Issue 1: Inconsistent or Non-Reproducible Results in Spectrophotometric Assays

Question: My UV-Vis spectrophotometric readings for my chlorinated nitrophenol samples are fluctuating between replicates. What could be the cause?

Answer: Inconsistent spectrophotometric results for nitrophenolic compounds are frequently traced back to three primary sources: pH variability, spectral overlap from interfering compounds, and matrix effects from complex sample types like soil or wastewater.

  • Causality—The Role of pH: Phenols are weak acids. The equilibrium between the protonated phenol (Ar-OH) and the deprotonated phenolate ion (Ar-O⁻) is highly pH-dependent. These two forms have different molar absorptivities and maximum absorbance wavelengths (λmax). Minor, uncontrolled shifts in sample or standard pH can significantly alter the ratio of these two forms, leading to variable absorbance readings. For instance, p-nitrophenol has a characteristic UV peak around 317 nm in acidic conditions, which shifts to 400 nm under alkaline conditions as the phenolate ion is formed.[1][2][3]

  • Causality—Spectral Interference: Complex samples, such as industrial wastewater or soil extracts, contain a multitude of organic compounds.[4][5] If a contaminant in the matrix has an absorption spectrum that overlaps with your target analyte, it will contribute to the total absorbance, leading to artificially inflated and variable results.[6] Humic acids, for example, are common interferents in environmental samples and absorb broadly in the UV spectrum.

  • Causality—Matrix Effects (Turbidity): The presence of suspended particles or colloids, such as nano-Fe(OH)₃ in environmental water samples, can cause light scattering, leading to an apparent increase in absorbance (pseudo-absorbance).[1][2][3] This interference is not true absorption by the analyte and can cause significant errors.

  • pH Control (Mandatory):

    • Step 1: Determine the optimal pH for your assay. This is typically a pH where your analyte is fully in one form (either fully protonated or fully deprotonated) to ensure maximum and stable signal. For many nitrophenols, creating alkaline conditions (e.g., using NaOH or Na₂CO₃) to ensure complete formation of the colored phenolate ion is common.[7]

    • Step 2: Prepare all standards, blanks, and samples in a robust buffer system to maintain this constant pH.

    • Step 3: Verify the pH of each sample solution with a calibrated pH meter before analysis.

  • Diagnosing Spectral Interference:

    • Step 1: Run a full spectral scan (e.g., 200-600 nm) of your analyte standard.

    • Step 2: Run a full spectral scan of a "matrix blank" (a sample identical to your test samples but known to contain no analyte).

    • Step 3: Overlay the spectra. If the matrix blank shows significant absorbance at your analytical wavelength, spectral interference is confirmed.[6]

  • Mitigating Interference:

    • Option A: Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds. SPE cartridges with a sorbent chemistry appropriate for phenols (e.g., polystyrene-divinylbenzene) can retain the analyte while allowing more polar interferents to be washed away.[8]

    • Option B: Chemical Treatment: For specific interferents like iron colloids, acidification (e.g., with HCl) followed by heating and the addition of a masking agent like ascorbic acid can eliminate the interference before measurement.[1][2][3]

    • Option C: Background Correction: If the interference is consistent and well-characterized, mathematical correction methods, such as orthogonal signal correction, can be applied to the spectral data.[6]

Issue 2: Peak Tailing, Shifting Retention Times, or Poor Resolution in HPLC Assays

Question: I'm using reverse-phase HPLC to analyze my chlorinated nitrophenol, but I'm seeing significant peak tailing and my retention times are drifting. What's happening?

Answer: These are classic symptoms of problematic chromatographic conditions. The issues can stem from the mobile phase, the column itself, or interactions with the sample matrix.

  • Causality—Mobile Phase Issues: The pH of the mobile phase is critical. If the pH is close to the pKa of your analyte, it can exist in both its ionized (phenolate) and non-ionized (phenol) forms simultaneously. The ionized form has very different interactions with the C18 stationary phase than the neutral form, leading to peak splitting or severe tailing. Inconsistent mobile phase preparation or a lack of buffering can cause the pH to drift, resulting in shifting retention times.[9][10][11]

  • Causality—Column Contamination & Degradation: Phenolic compounds, especially in complex matrices, can irreversibly adsorb to the stationary phase, particularly at the head of the column.[10] This buildup of contaminants creates active sites that can cause peak tailing. It can also lead to increased backpressure. Using a guard column is highly recommended to protect the analytical column.[9]

  • Causality—Matrix Effects: The sample matrix can directly interfere with the chromatography. High concentrations of salts or other compounds can affect analyte solubility in the mobile phase at the point of injection. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. It's always best to dissolve the sample in the mobile phase itself.

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Checks cluster_column Column Health cluster_sample Sample & Matrix start Start: Peak Tailing or Drifting RT check_ph check_ph start->check_ph prepare_fresh Prepare Fresh, Buffered Mobile Phase (e.g., with phosphate or acetate buffer) check_ph->prepare_fresh No check_degas Is Mobile Phase Degassed? check_ph->check_degas Yes prepare_fresh->check_degas degas Degas Mobile Phase check_degas->degas No use_guard Using a Guard Column? check_degas->use_guard Yes degas->use_guard install_guard Install Guard Column use_guard->install_guard No flush_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile or Methanol) use_guard->flush_column Yes install_guard->flush_column replace_column Problem Persists? Replace Column flush_column->replace_column check_solvent Sample Dissolved in Mobile Phase? replace_column->check_solvent No end_ok Resolution Achieved replace_column->end_ok Yes redissolve Redissolve Sample in Initial Mobile Phase check_solvent->redissolve No spe_cleanup Perform Sample Cleanup (SPE) check_solvent->spe_cleanup Yes redissolve->spe_cleanup spe_cleanup->end_ok

Caption: HPLC troubleshooting decision tree.

ParameterRecommended Setting for Chlorinated NitrophenolsRationale
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)Standard for hydrophobic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with BufferCommon solvents for reverse-phase.
pH Control Buffered mobile phase (e.g., 20 mM Phosphate) at pH < 3Low pH ensures the phenol is fully protonated, preventing ionization and promoting consistent retention.[12]
Detection UV/DAD at 280-320 nmPhenolic compounds have strong absorbance in this range. A Diode Array Detector (DAD) allows for peak purity analysis.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Guard Column C18, matched to analytical columnProtects the analytical column from contamination and extends its lifetime.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: I am working with soil samples. What is the best way to extract chlorinated nitrophenols and minimize matrix interference from the start?

A1: Soil is a highly complex matrix containing humic substances, lipids, and other organic matter that can significantly interfere with analysis.[14][15][16] A multi-step extraction and cleanup procedure is essential.

  • Extraction: Microwave-Assisted Extraction (MAE) or Soxhlet extraction using solvents like acetone or acidified methanol are effective for pulling phenolic compounds from the soil matrix.[5][14]

  • Cleanup: After initial extraction, a Solid-Phase Extraction (SPE) cleanup is crucial. Using a cartridge designed for retaining phenols allows you to wash away many interfering compounds. The choice of SPE sorbent and elution solvents must be optimized for your specific analyte and matrix.[8]

Q2: Can other chlorinated or nitrated compounds in my sample interfere with the assay?

A2: Yes, this is a major consideration.

  • In Spectrophotometry: Structurally similar compounds, like other nitrophenol isomers, will likely have overlapping absorption spectra, making it difficult to quantify a single compound in a mixture without prior separation.[6]

  • In HPLC: The degree of interference depends on the chromatographic resolution. Isomers or closely related compounds may co-elute (elute at the same time) if the column and mobile phase are not fully optimized. Using a high-resolution column and performing gradient elution can help separate these compounds. A Diode Array Detector (DAD) is invaluable here, as it can help determine if a single chromatographic peak consists of more than one compound by analyzing the UV spectra across the peak.

  • In Immunoassays: If you are using an antibody-based method (e.g., ELISA), cross-reactivity is a significant risk. Antibodies raised against one nitrophenol may bind to other structurally similar molecules, leading to false-positive results. You must test your assay against a panel of potentially cross-reacting compounds.

Q3: My assay involves a biological system (e.g., enzyme inhibition). Could my compound be reacting with assay components?

A3: This is a critical point in drug discovery and toxicology. Some compounds, particularly those with reactive functional groups, can interfere with assays through non-specific chemical reactivity rather than true biological activity.[17] For example, electrophilic compounds can react with nucleophilic residues (like cysteine) in proteins.[17] It is crucial to run counter-screens to rule out such artifacts. One common control is to perform the assay in the presence of a high concentration of a nucleophile like dithiothreitol (DTT); if the compound's apparent activity is significantly reduced, it suggests it may be a thiol-reactive, non-specific actor.[17]

Q4: During sample preparation, I've noticed the formation of other chlorinated byproducts. Why is this happening?

A4: This can occur if your sample matrix or preparation reagents contain residual chlorine, such as from disinfection processes in wastewater.[18] Nitrophenols are susceptible to further electrophilic substitution, where chlorine atoms can be added to the aromatic ring, forming compounds like 2,6-dichloro-4-nitrophenol from 4-nitrophenol.[18][19] The presence of UV light can further promote these reactions.[20] If this is a concern, ensure all reagents are free from residual chlorine and protect samples from light.

Experimental Protocol: SPE Cleanup for Phenolic Compounds in Water Samples

This protocol provides a general framework for cleaning up aqueous samples prior to HPLC analysis.

Objective: To remove polar interfering compounds from a water sample while retaining the chlorinated nitrophenol analyte for elution and analysis.

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water, acidified to pH 2 with HCl

  • Elution Solvent (e.g., Acetonitrile or Methanol)

  • Sample Collection Vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of Methanol through the SPE cartridge. Do not let the sorbent bed go dry.

    • Pass 5 mL of acidified deionized water (pH 2) through the cartridge. Do not let the sorbent bed go dry. This step prepares the sorbent for the aqueous sample.

  • Sample Loading:

    • Acidify your water sample to pH 2. This ensures the phenolic analyte is in its protonated, less polar form, promoting retention on the reverse-phase sorbent.[8]

    • Load up to 500 mL of the acidified sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of acidified deionized water to remove any remaining polar, water-soluble interferents.

    • Dry the cartridge under vacuum for 10-15 minutes to remove all water.

  • Elution (Analyte Collection):

    • Place a clean collection vial under the cartridge.

    • Elute the retained chlorinated nitrophenol with 5-10 mL of the elution solvent (e.g., Methanol). Collect the eluate.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial HPLC mobile phase. The sample is now ready for injection.

Caption: Solid-Phase Extraction (SPE) workflow.

References

  • Karimyan, K., et al. (2012). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. PubMed. Available from: [Link]

  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ScienceOpen. Available from: [Link]

  • Asadollahzadeh, M., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available from: [Link]

  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PubMed. Available from: [Link]

  • Barros, A., et al. (2015). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 604: Phenols. EPA. Available from: [Link]

  • Mahugo Santana, C., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Scribd. Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent. Scribd. Available from: [Link]

  • Wang, Y., et al. (2021). Method for detecting p-nitrophenol. Google Patents.
  • Mihucz, V. G., et al. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. MDPI. Available from: [Link]

  • Halvorson, J.J., et al. Extraction and Measurement of Total Phenolics from Plants and Soils. USDA ARS. Available from: [Link]

  • Thorne, N., et al. (2012). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available from: [Link]

  • Joanisse, G.D., et al. (2007). The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment. NIH. Available from: [Link]

  • Khan, S., et al. (2014). Assessment of Priority Phenols in Various Water and Soil Samples by HPLC. IDOSI Publications. Available from: [Link]

  • Inderjit, & Dakshini, K.M.M. (1995). The effect of phenolic compounds on soil properties. ResearchGate. Available from: [Link]

  • Grilli, E., et al. (2020). Soil phenolic compound variability in two Mediterranean olive groves. Available from: [Link]

  • Wang, T., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Available from: [Link]

  • Wang, Z., et al. (2024). Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)ination. PubMed. Available from: [Link]

  • Wang, T., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dichloro-3-ethyl-6-nitrophenol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Purification Challenges

This compound is a polysubstituted phenol, and like many compounds in its class, its purification can be complicated by the presence of isomers, starting materials, and byproducts from the synthetic process. The acidic nature of the phenolic hydroxyl group and the presence of multiple functional groups can lead to specific challenges during chromatographic separation and crystallization. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A1: The appearance of a dark oil suggests the presence of impurities, likely from oxidation or side reactions during synthesis. Phenols are susceptible to oxidation, which can form colored quinone-type byproducts. Additionally, incomplete reaction or the presence of residual solvents can result in an oily product.

  • Recommended Action: Before attempting a sophisticated purification method, it is advisable to perform a simple acid wash. A US patent for the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols suggests that treating the crude product with an aqueous inorganic acid can yield a product of high purity.[1] Following an acid wash and extraction, you can proceed with either recrystallization or column chromatography.

Q2: I am observing significant peak tailing during column chromatography on silica gel. How can I improve the peak shape?

A2: Peak tailing is a common issue when purifying acidic compounds like phenols on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the phenolic hydroxyl group, leading to poor peak shape and reduced separation efficiency.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent. For example, 0.1-1% acetic acid or formic acid in your hexane/ethyl acetate or dichloromethane/methanol mobile phase can help to protonate the silanol groups and reduce their interaction with your compound.

    • Use of Deactivated Silica: Consider using a deactivated silica gel, such as silica treated with a silanizing agent. Alternatively, you can prepare a deactivated stationary phase by pre-treating the silica with a solution of your mobile phase containing a small amount of a polar solvent like methanol before packing the column.

    • Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (neutral or acidic) or a reversed-phase silica gel (C18).[2]

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or a solvent system that is not ideal.

  • Corrective Measures:

    • Increase Solvent Volume: Add a small amount of the hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point. This can prevent premature precipitation.

    • Change Solvent System: The chosen solvent may not be suitable. Experiment with different solvent systems. For nitrophenols, common recrystallization solvents include ethanol, methanol, acetic acid, and mixtures like hexane/ethyl acetate or toluene/hexane.[3][4]

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.

Q4: My purified this compound is yellow. Is this the expected color, or does it indicate an impurity?

A4: While many nitrophenols are yellow, the intensity of the color can sometimes indicate the presence of impurities. The nitration of phenols can lead to the formation of ortho- and para-isomers, as well as dinitrated byproducts, which can be colored.[5][6] Oxidation to benzoquinone derivatives is also a common source of color.[7]

  • Purity Assessment: The most reliable way to assess purity is through analytical techniques such as:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • Melting Point Analysis: A sharp melting point range close to the literature value (49-51°C) suggests high purity.

    • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry will confirm the structure and identify any impurities.

Part 2: Experimental Protocols

The following are detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures thereof) to each test tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. A good starting point for this compound is a mixed solvent system like hexane/ethyl acetate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/hexane).

    • The ideal solvent system will give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply gentle pressure (if necessary) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Part 3: Data Presentation and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent/Solvent SystemRationale/Expected Outcome
Recrystallization Methanol or EthanolThe compound is soluble in methanol.[8] Good for removing less polar impurities.
Hexane/Ethyl AcetateA versatile mixed solvent system for moderately polar compounds. The ratio can be adjusted to optimize solubility and crystal formation.
Toluene/HexaneAnother common mixed solvent system for recrystallization.
Column Chromatography Hexane/Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the compound. Good for separating non-polar impurities.
Dichloromethane/Hexane (gradient)A common mobile phase for the separation of nitrophenol isomers.[5][6]
Diagram 1: Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting start Crude this compound issue Identify Purification Issue start->issue oiling_out Compound 'Oils Out' during Recrystallization issue->oiling_out Recrystallization Issue tailing Peak Tailing in Column Chromatography issue->tailing Chromatography Issue colored_product Purified Product is Highly Colored issue->colored_product Purity Issue solution_oiling 1. Increase solvent volume 2. Slow down cooling 3. Change solvent system oiling_out->solution_oiling solution_tailing 1. Add acidic modifier to eluent 2. Use deactivated silica 3. Try alternative stationary phase tailing->solution_tailing solution_color 1. Recrystallize with activated charcoal 2. Re-purify by column chromatography 3. Assess purity via analytical methods (TLC, MP, NMR) colored_product->solution_color end Pure Product solution_oiling->end solution_tailing->end solution_color->end

Sources

Technical Support Center: Enhancing the Solubility of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the solubility of this compound in various solvents. The following information is curated to address common challenges and provide scientifically-grounded troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility characteristics of this compound?

A1: this compound is a substituted nitrophenol with a molecular weight of 236.05 g/mol .[1] Its chemical structure, featuring a phenolic hydroxyl group, two chlorine atoms, an ethyl group, and a nitro group, contributes to its generally poor solubility in water.[2] It is, however, soluble in organic solvents like methanol.[3][4] The predicted pKa of the phenolic hydroxyl group is approximately 4.82, which is a critical parameter for pH-dependent solubility strategies.[3]

Q2: I'm observing my compound "crashing out" of solution when I dilute my stock into an aqueous buffer. Why is this happening?

A2: This phenomenon, often called precipitation or "crashing out," is common for compounds with low aqueous solubility.[5] It typically occurs when a concentrated stock solution, usually prepared in a water-miscible organic solvent like DMSO or ethanol, is diluted into an aqueous medium. The organic solvent disperses, and if the final concentration of your compound exceeds its solubility limit in the resulting aqueous environment, it will precipitate out of the solution.[5]

Q3: What is a safe concentration of a co-solvent like DMSO to use in cell-based assays?

A3: The tolerance of cell lines to organic solvents can vary. As a general guideline, it is advisable to keep the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture medium at or below 0.5% (v/v) to minimize the risk of solvent-induced cytotoxicity or other artifacts that could affect your experimental results.[5] It is crucial to include a vehicle control in your experimental design, which consists of the medium with the same final concentration of the co-solvent but without the test compound, to account for any effects of the solvent itself.[5]

Troubleshooting Guide: Enhancing Solubility

Issue 1: Insufficient Solubility in Common Organic Solvents

Q: I am struggling to achieve my desired concentration of this compound in standard laboratory solvents like ethanol or acetone. What are my options?

A: When standard solvents are insufficient, a systematic approach to solvent selection and the use of co-solvents is recommended.

Underlying Principle: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should ideally match that of the solute. For nitrophenols, a range of organic solvents can be effective depending on the specific substitutions on the aromatic ring.[6]

Troubleshooting Steps & Rationale:

  • Systematic Solvent Screening:

    • Polar Protic Solvents: Besides methanol and ethanol, consider isopropanol.[6]

    • Polar Aprotic Solvents: Acetone and acetonitrile are often effective for dissolving a wide range of organic compounds, including nitrophenols.[6]

    • Less Polar Solvents: For less polar nitrophenol derivatives, diethyl ether or hexane might be considered, though their utility for this specific compound may be limited due to the presence of the polar nitro and hydroxyl groups.[6]

  • Employing Co-solvency:

    • Mechanism: Co-solvency involves using a mixture of a primary solvent with one or more water-miscible solvents (co-solvents) to enhance the solubility of a poorly soluble compound.[7][8] The co-solvent can reduce the polarity of the aqueous environment or disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.[9]

    • Recommended Co-solvents: For aqueous systems, common and effective co-solvents include polyethylene glycols (PEGs), propylene glycol, and glycerin.[7][10] These are often used in pharmaceutical formulations due to their low toxicity.[11]

    • Experimental Protocol:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or PEG 400).

      • Create a series of solvent mixtures with varying ratios of the organic solvent and your aqueous buffer (e.g., 90:10, 80:20, 70:30 v/v).

      • Determine the saturation solubility of your compound in each mixture. This will help you identify the optimal co-solvent ratio for your desired concentration.

Co-solvent General Application Considerations
Ethanol Widely used, effective for many organic compounds.[6]Can be volatile and may affect some biological assays at higher concentrations.
Polyethylene Glycol (PEG 400) Less polar than ethanol, good for hydrophobic molecules.[12]Higher viscosity, which may need to be considered for certain applications.
Propylene Glycol Common in pharmaceutical formulations.[11]Similar properties to PEGs.
Glycerin A non-toxic co-solvent.[7]High viscosity.
Issue 2: Poor Solubility in Aqueous Buffers for Biological Assays

Q: My experiments require dissolving this compound in an aqueous buffer (e.g., PBS) for biological testing, but the solubility is extremely low. How can I improve this?

A: For aqueous systems, pH adjustment and complexation are powerful techniques to significantly enhance the solubility of phenolic compounds.

Underlying Principle: As a phenolic compound, this compound is a weak acid.[13] The solubility of weak electrolytes is highly dependent on the pH of the solution.[14] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases to above the pKa, the phenolic hydroxyl group will deprotonate, forming the more polar and significantly more water-soluble phenolate salt.[15] The solubility should theoretically double when the pH equals the pKa, as the ionic and nonionic forms are present in equal concentrations.[16]

Experimental Protocol:

  • Determine the pKa: The predicted pKa of this compound is around 4.82.[3]

  • Prepare a pH Profile:

    • Prepare a series of buffers with a range of pH values, for example, from pH 4 to pH 9.

    • Add an excess of the compound to each buffer.

    • Equilibrate the samples (e.g., by shaking or stirring for 24-48 hours) to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Select the Optimal pH: Choose a pH that provides the desired solubility while being compatible with your experimental system (e.g., cell culture or enzyme assay). Be mindful that very high pH can lead to the degradation of some phenolic compounds.[17]

Caption: Effect of pH on the ionization and solubility of a phenolic compound.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.[19][20] This effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its apparent aqueous solubility.[14]

Experimental Protocol (Kneading Method):

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[5]

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to the cyclodextrin. This can be optimized later.

  • Kneading Process:

    • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

    • Gradually add the compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

    • Dry the resulting paste to obtain a solid complex.

  • Reconstitution and Analysis:

    • Dissolve the prepared complex in your desired aqueous buffer.

    • Determine the concentration of the solubilized compound to confirm the extent of solubility enhancement.

Cyclodextrin_Complexation Compound Poorly Soluble Compound Hydrophobic Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.

Issue 3: Difficulty in Preparing a Stable, High-Concentration Formulation

Q: For my drug development studies, I need to prepare a stable, solid formulation of this compound with enhanced dissolution properties. What advanced techniques can I consider?

A: For creating stable solid formulations with improved solubility and dissolution, solid dispersion technology is a highly effective approach.

Underlying Principle: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[21] This can be achieved by methods such as melting or solvent evaporation.[22] The key mechanisms for solubility enhancement in solid dispersions include:

  • Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly increases its surface area, leading to a faster dissolution rate.[23]

  • Amorphous State: The drug may exist in a higher energy amorphous state within the dispersion, which has a higher apparent solubility compared to the stable crystalline form as no energy is required to break the crystal lattice.[23][24]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating its dissolution.[23]

Experimental Protocol (Solvent Evaporation Method):

  • Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs).[23]

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of solvents).

  • Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by slow evaporation at room temperature) to obtain a solid mass.

  • Post-Processing: The resulting solid dispersion can be further processed (e.g., milled and sieved) to obtain a powder with uniform particle size.

  • Characterization:

    • Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion with that of the pure drug.

    • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the drug within the dispersion.

Solid_Dispersion_Workflow Start Start: Drug & Carrier Dissolve Dissolve in Common Solvent Start->Dissolve Evaporate Solvent Evaporation Dissolve->Evaporate Solid_Dispersion Solid Dispersion (Amorphous Drug in Carrier) Evaporate->Solid_Dispersion Process Milling & Sieving Solid_Dispersion->Process Final_Product Final Product with Enhanced Dissolution Process->Final_Product

Sources

minimizing by-product formation in 2,4-Dichloro-3-ethyl-6-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you minimize by-product formation and troubleshoot common issues encountered during your experiments.

I. Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents: the hydroxyl, nitro, and chloro groups, along with the ethyl group which introduces steric considerations.

  • Phenolic Hydroxyl Group (-OH): This group is acidic and readily deprotonated by a base to form a phenoxide. This is the key step for reactions like Williamson ether synthesis.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1][2][3][4][5]

  • Chloro Groups (-Cl): These act as leaving groups in SNAr reactions. The chlorine at the 4-position is para to the nitro group, and the chlorine at the 2-position is ortho, making both susceptible to substitution.

  • Ethyl Group (-CH₂CH₃): This alkyl group can introduce steric hindrance, potentially influencing the regioselectivity of incoming nucleophiles.

II. Troubleshooting Guides: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether.[6][7][8][9]

Question 1: My Williamson ether synthesis reaction is showing a significant amount of an elimination by-product. What is causing this and how can I fix it?

Answer:

This is a classic issue in Williamson ether synthesis, where an E2 elimination reaction competes with the desired SN2 substitution.[6][7] The phenoxide you generate is a strong base, and if your alkyl halide is sterically hindered, the phenoxide will act as a base and abstract a proton, leading to the formation of an alkene.

Causality and Solution:

  • Steric Hindrance: The primary cause is often the use of a bulky (secondary or tertiary) alkyl halide.[7] The phenoxide finds it easier to access a proton on a neighboring carbon than to attack the sterically shielded carbon bearing the halide.

    • Solution: Whenever possible, use a primary alkyl halide. If your desired ether requires a secondary or tertiary alkyl group, consider reversing the synthesis strategy if applicable (i.e., use the corresponding alcohol and a different halide).

  • Reaction Temperature: Higher temperatures can favor the elimination pathway.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. You may need to extend the reaction time.

  • Base Strength: While a strong base is needed to deprotonate the phenol, an excessively strong base can promote elimination.

    • Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) if elimination is a persistent issue.[10]

Question 2: My Williamson ether synthesis is incomplete, and I'm recovering a lot of starting material. What are the likely causes?

Answer:

Incomplete conversion can be due to several factors related to the generation and reactivity of the phenoxide.

Causality and Solution:

  • Insufficient Deprotonation: The phenol must be fully deprotonated to the phenoxide to act as an effective nucleophile.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For weakly acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. Also, ensure your solvent is anhydrous, as water can quench the base.

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity.[9]

    • Solution: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to maximize the reactivity of the phenoxide.[9]

  • Reaction Time/Temperature: The reaction may simply be too slow under your current conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If the reaction is still sluggish, consider a more reactive alkylating agent (e.g., an iodide instead of a chloride).

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound makes the chloro groups susceptible to substitution by nucleophiles.

Question 3: I am trying to substitute one of the chlorine atoms, but I'm getting a mixture of products where both chlorines have reacted. How can I improve the selectivity?

Answer:

Achieving monosubstitution over disubstitution is a common challenge in SNAr reactions with dihalo-substituted rings.

Causality and Solution:

  • Stoichiometry: Using an excess of the nucleophile will drive the reaction towards disubstitution.

    • Solution: Carefully control the stoichiometry. Start with one equivalent of the nucleophile and add it slowly to the reaction mixture. This will increase the probability of the nucleophile reacting with the starting material rather than the monosubstituted product.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will increase the rate of the second substitution.

    • Solution: Run the reaction at a lower temperature and monitor it closely by TLC or HPLC. Quench the reaction as soon as a significant amount of the desired monosubstituted product has formed, even if some starting material remains. The unreacted starting material is often easier to separate from the monosubstituted product than the disubstituted by-product is.

Question 4: My SNAr reaction is not proceeding. What could be wrong?

Answer:

A stalled SNAr reaction is typically due to insufficient activation of the aromatic ring or a poor nucleophile/solvent system.

Causality and Solution:

  • Nucleophile Strength: The incoming nucleophile must be strong enough to attack the electron-deficient ring.

    • Solution: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).[1]

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.

  • Presence of Water: Trace amounts of water can protonate the nucleophile, reducing its effectiveness.

    • Solution: Ensure all reagents and solvents are anhydrous.

C. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation.

Question 5: I am trying to reduce the nitro group to an amine, but I am isolating a hydroxylamine by-product. How can I ensure complete reduction?

Answer:

The reduction of a nitro group to an amine proceeds through intermediate stages, including nitroso and hydroxylamine species. Incomplete reduction can lead to the accumulation of these intermediates.

Causality and Solution:

  • Reducing Agent: Some reducing agents are milder than others and may not be potent enough for complete reduction, especially with a sterically hindered nitro group.

    • Solution: Use a more robust reducing system. Catalytic hydrogenation (e.g., H₂, Pd/C) is often very effective.[11] Alternatively, metal/acid combinations like Sn/HCl or Fe/HCl are classic and reliable methods for complete reduction to the amine.[11]

  • Reaction Conditions: Insufficient reaction time, temperature, or pressure (for hydrogenation) can lead to incomplete conversion.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. For catalytic hydrogenations, ensure the catalyst is active and that there is adequate hydrogen pressure and agitation to ensure good mixing.

III. Frequently Asked Questions (FAQs)

Q1: Which of the two chlorine atoms is more likely to be substituted in an SNAr reaction?

A1: Both the chlorine at the 2-position (ortho to the nitro group) and the chlorine at the 4-position (para to the nitro group) are activated.[1][2][5] The negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group from both positions. However, the ethyl group at the 3-position may exert some steric hindrance on the approach of a nucleophile to the 2-position, potentially favoring substitution at the 4-position. The outcome can be highly dependent on the nature of the nucleophile and the reaction conditions.

Q2: Can I perform a Williamson ether synthesis and a nucleophilic aromatic substitution in the same reaction vessel?

A2: This would be a very challenging one-pot reaction to control. The conditions for both reactions are similar (a base and a nucleophile). If you add a base to deprotonate the phenol for an ether synthesis, and your alkylating agent is also a good nucleophile for SNAr, you will likely get a complex mixture of products. It is highly recommended to perform these reactions in a stepwise manner, protecting the phenolic hydroxyl group before attempting the SNAr if necessary.

Q3: What are some recommended methods for purifying the final product and removing by-products?

A3: The choice of purification method will depend on the physical properties of your product and the by-products.

  • Column Chromatography: This is one of the most versatile methods for separating compounds with different polarities. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is a good starting point.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the by-products remain in solution, this can be a very effective purification technique.

  • Acid-Base Extraction: If your product has a different acidity or basicity than the by-products, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation. For example, if you have unreacted phenolic starting material, it can be removed by washing the organic layer with an aqueous base like NaOH.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the etherification of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Primary alkyl halide (e.g., ethyl iodide)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the primary alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 80-82°C for acetonitrile) and monitor the progress by TLC.[10]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis
ParameterCondition ACondition BExpected Outcome
Alkyl Halide Ethyl Iodide (Primary)2-Bromopropane (Secondary)Condition A will favor the desired ether product. Condition B has a higher risk of forming an alkene by-product via E2 elimination.[6][7]
Base K₂CO₃NaHK₂CO₃ is a milder base, suitable for most primary alkyl halides. NaH is a stronger, non-nucleophilic base that can be used for less reactive systems but may increase the risk of elimination with secondary halides.[7][10]
Solvent AcetonitrileEthanolAcetonitrile, a polar aprotic solvent, is preferred as it does not solvate the phenoxide as strongly as the protic solvent ethanol, leading to a faster SN2 reaction.[9]

V. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Williamson Ether Synthesis

G start Phenoxide + Secondary Alkyl Halide sn2 SN2 Pathway (Substitution) start->sn2 Favored by: - Primary alkyl halide - Lower temperature e2 E2 Pathway (Elimination) start->e2 Favored by: - Bulky alkyl halide - Higher temperature product Desired Ether Product sn2->product byproduct Alkene By-product e2->byproduct

Caption: SN2 vs. E2 pathways in Williamson ether synthesis.

Diagram 2: Regioselectivity in SNAr

G start This compound + Nucleophile path1 Attack at C4 (para to NO2) start->path1 path2 Attack at C2 (ortho to NO2) start->path2 Potentially disfavored by steric hindrance product1 4-substituted product path1->product1 product2 2-substituted product path2->product2

Caption: Potential SNAr pathways on the target molecule.

VI. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Qin, X. (2005). A practical synthesis of this compound via TCIA. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH₄⁻ Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Redalyc. (n.d.). REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • Consensus. (2005). Preparation of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Accelerated Reduction of 4-Nitrophenol: Bridging Interaction Outplays Reducing Power in the Model Nanoparticle Catalyzed Reaction. Retrieved from [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in 2,4-Dichloro-3-ethyl-6-nitrophenol Sample Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects during experimental analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to Matrix Effects

In quantitative analytical chemistry, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For this compound, which is used as an intermediate in the synthesis of agricultural chemicals and dyes, the matrix could be soil, water, biological tissues, or complex product formulations.[2]

Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, this compound in this case.[3] This interference can lead to either a decreased analytical signal, known as ion suppression , or an increased signal, termed ion enhancement .[4][5] Both phenomena can severely compromise the accuracy, precision, and sensitivity of your analytical method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of matrix effects in the analysis of this compound?

A1: Matrix effects in the analysis of this compound can stem from a variety of sources. Endogenous compounds from the sample matrix, such as humic acids in soil or phospholipids in biological samples, are frequent culprits.[5][6] Additionally, exogenous substances introduced during sample preparation, like polymers from plastic tubes or mobile phase additives, can also interfere.[4][7] In electrospray ionization (ESI), a common technique for LC-MS, high concentrations of co-eluting compounds can compete with the analyte for charge on the ESI droplets, leading to ion suppression.[4] Changes in the physical properties of the droplets, such as increased viscosity or surface tension due to matrix components, can also hinder the analyte's ability to transition into the gas phase.[4][8]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects. A widely used qualitative technique is the post-column infusion experiment.[7] In this setup, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected, any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is employed.[7][9] This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a pure solvent at the same concentration.[1] The ratio of these responses provides a quantitative measure of the matrix effect.[9]

Q3: What is the difference between matrix effects in LC-MS and GC-MS?

A3: While both techniques are susceptible to matrix effects, the underlying mechanisms can differ. In LC-MS, particularly with ESI, matrix effects are primarily an ionization phenomenon where co-eluting compounds interfere with the charging and desolvation of the analyte.[8][10] In GC-MS, matrix effects often manifest as a "matrix-induced response enhancement."[11][12] This can occur when non-volatile matrix components coat the GC inlet and column, creating active sites that prevent the thermal degradation of labile analytes like some phenols, thereby increasing the amount of analyte that reaches the detector.[13] However, signal suppression can also occur in GC-MS.[13]

Q4: Can changing the ionization source on my mass spectrometer help?

A4: Yes, switching the ionization source can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[8] This is because APCI relies on gas-phase chemical reactions for ionization, which can be less affected by the physical properties of the sample matrix in the liquid phase.[8] If you are experiencing significant ion suppression with ESI, exploring APCI is a recommended troubleshooting step.

Troubleshooting Guide

This section is organized by common symptoms observed during the analysis of this compound.

Symptom 1: Poor Reproducibility and Inconsistent Results

Potential Cause: Variable matrix effects between samples.

Diagnostic Steps:

  • Assess Matrix Variability: Analyze multiple independent blank matrix samples using the post-extraction spike method. A high relative standard deviation (RSD) in the matrix effect factor across these samples indicates significant matrix variability.

  • Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could contribute to inconsistent matrix effects.[14]

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1][15] A SIL-IS for this compound, such as a ¹³C or ²H labeled version, will have nearly identical chemical and physical properties to the analyte.[15][16] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][17] This approach helps to normalize the matrix effects between the standards and the samples.[13]

Symptom 2: Low Analyte Signal (Ion Suppression)

Potential Cause: Co-eluting matrix components are suppressing the ionization of this compound.

Diagnostic Workflow:

start Low Analyte Signal prep Optimize Sample Preparation start->prep Initial Step chrom Improve Chromatographic Separation prep->chrom If suppression persists is Implement SIL-IS chrom->is For robust quantification end Signal Improved is->end start Start: Water Sample acidify Acidify Sample (pH ~3) start->acidify condition Condition SPE Cartridge (Methanol then Water) acidify->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (e.g., Methanol or Acetonitrile) dry->elute evap Evaporate and Reconstitute elute->evap end Analysis by LC-MS/MS evap->end

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,4-Dichloro-3-ethyl-6-nitrophenol and 2,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of synthetic chemistry, serving as precursors and active agents in a vast array of applications, from pharmaceuticals to agriculture. Understanding how structural modifications to a phenolic backbone influence biological activity is critical for the rational design of novel, effective, and safe chemical entities. This guide provides an in-depth comparison of 2,4-Dichlorophenol (2,4-DCP), a widely used chemical intermediate, and its more complex derivative, 2,4-Dichloro-3-ethyl-6-nitrophenol.

While 2,4-DCP is a well-characterized molecule with extensive toxicological data, its ethylated and nitrated analog is primarily known as a synthetic intermediate with limited publicly available biological data.[1] This guide will synthesize existing knowledge on both compounds, extrapolate the potential activities of this compound based on the principles of structure-activity relationships, and provide detailed experimental protocols for a head-to-head comparison of their biological effects. Our objective is to equip researchers with the foundational knowledge and practical methodologies to explore the nuanced differences in activity imparted by the addition of ethyl and nitro functional groups to the 2,4-DCP scaffold.

Physicochemical Properties: A Foundation for Biological Interaction

The physical and chemical characteristics of a molecule are fundamental determinants of its biological activity, influencing its solubility, membrane permeability, and interaction with molecular targets. Below is a comparative summary of the key physicochemical properties of this compound and 2,4-Dichlorophenol.

PropertyThis compound2,4-Dichlorophenol
Molecular Formula C₈H₇Cl₂NO₃[1][2]C₆H₄Cl₂O
Molecular Weight 236.05 g/mol [1][2]163.00 g/mol
Appearance Crystalline solidWhite to light brown crystalline solid
Melting Point 49-51°C[1]45°C
Boiling Point 291°C at 760 mmHg[1]210°C
Solubility Soluble in methanol.Slightly soluble in water, soluble in ethanol, ether, and alkaline solutions.
pKa Not available7.9

The addition of the ethyl and nitro groups to the 2,4-DCP structure in this compound increases its molecular weight and is expected to alter its polarity and lipophilicity. These changes are likely to have a significant impact on its biological activity.

Known and Postulated Biological Activities

2,4-Dichlorophenol: A Broad-Spectrum Biocide

2,4-Dichlorophenol is recognized for its broad-spectrum biocidal properties and is used as a germicide, antiseptic, and seed disinfectant. Its primary application, however, is as an intermediate in the synthesis of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The biological activity of 2,4-DCP is attributed to its ability to disrupt cellular membranes and interfere with key metabolic processes.

This compound: An Intermediate with Untapped Potential

Currently, this compound is primarily utilized as an intermediate in the synthesis of agricultural chemicals, particularly herbicides and insecticides.[1] While direct studies on its biological activity are scarce, we can infer its potential based on the functional groups present:

  • Dichlorophenol Core: The foundational 2,4-dichloro-substituted phenol ring suggests a baseline of biocidal activity similar to 2,4-DCP.

  • Nitro Group: The presence of a nitro group can significantly enhance the biological activity of phenolic compounds. Nitrophenols are known to act as uncouplers of oxidative phosphorylation, a vital process for cellular energy production.[3] This mechanism can lead to broad-spectrum toxicity in various organisms. The position of the nitro group is crucial, with 4-nitrophenols generally exhibiting greater toxicity than 2- or 3-nitrophenols.[3]

  • Ethyl Group: The addition of an alkyl group like ethyl can increase the lipophilicity of the molecule. This enhanced lipophilicity may facilitate its passage through cell membranes, potentially increasing its bioavailability and intracellular concentration, which could lead to greater potency. Studies on other substituted phenols have shown that increasing the alkyl chain length can enhance antimicrobial activity up to a certain point.[4]

Based on these structural features, it is hypothesized that this compound may exhibit potent herbicidal, antifungal, and/or insecticidal properties, potentially exceeding the activity of 2,4-DCP.

Comparative Experimental Protocols

To empirically validate the hypothesized activities and provide a direct comparison, the following experimental protocols are proposed. These assays are designed to be robust, reproducible, and provide quantitative data for a clear assessment of the relative potencies of this compound and 2,4-Dichlorophenol.

In Vitro Cytotoxicity Assessment

This protocol aims to determine the general toxicity of the compounds against a representative mammalian cell line, providing a baseline for their potential impact on non-target organisms.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture mammalian cells (e.g., HeLa or HepG2) to ~80% confluency cell_harvest Harvest cells using trypsin-EDTA cell_culture->cell_harvest cell_count Count cells and adjust density to 1x10^5 cells/mL cell_harvest->cell_count cell_seeding Seed 100 µL of cell suspension into a 96-well plate cell_count->cell_seeding incubation1 Incubate for 24 hours at 37°C, 5% CO2 cell_seeding->incubation1 compound_prep Prepare stock solutions of each compound in DMSO serial_dilution Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) compound_prep->serial_dilution treatment Add 100 µL of diluted compound to the wells serial_dilution->treatment incubation2 Incubate for 24 or 48 hours treatment->incubation2 add_mtt Add 20 µL of MTT reagent (5 mg/mL) to each well incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilizer Add 150 µL of DMSO to dissolve formazan crystals incubation3->add_solubilizer read_plate Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_plate calc_viability Calculate cell viability as a percentage of the control read_plate->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine the IC50 value for each compound plot_curve->calc_ic50 G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis MIC Determination compound_prep Prepare stock solutions of compounds in DMSO serial_dilution Perform two-fold serial dilutions of compounds in a 96-well plate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi) media_prep->serial_dilution inoculum_prep Prepare microbial inoculum and adjust to 0.5 McFarland standard inoculation Inoculate each well with the microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 24h (bacteria) or 30°C for 48h (fungi) inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection read_plate Optionally, read absorbance at 600 nm visual_inspection->read_plate determine_mic Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacteria and fungi.

Detailed Steps:

  • Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

    • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

Herbicidal Activity Assessment

This protocol will assess the pre- and post-emergence herbicidal effects of the compounds on model plant species.

Workflow for Herbicidal Activity Assay

G cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_sow Sow seeds of monocot (e.g., ryegrass) and dicot (e.g., cress) in pots pre_treat Apply test compounds at various concentrations to the soil surface pre_sow->pre_treat pre_incubate Incubate in a growth chamber with controlled light and temperature pre_treat->pre_incubate pre_assess Assess germination rate and seedling growth after 14 days pre_incubate->pre_assess post_grow Grow seedlings to the 2-3 leaf stage post_treat Apply test compounds as a foliar spray post_grow->post_treat post_incubate Return to growth chamber post_treat->post_incubate post_assess Assess phytotoxicity (e.g., chlorosis, necrosis) and growth inhibition after 7 and 14 days post_incubate->post_assess

Caption: Workflow for assessing the pre- and post-emergence herbicidal activity of the test compounds.

Detailed Steps:

  • Pre-emergence Assay:

    • Sow seeds of a model monocot (e.g., ryegrass) and a dicot (e.g., cress) in small pots filled with a standard potting mix.

    • Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 ppm) in a suitable solvent with a surfactant.

    • Apply a defined volume of each test solution evenly to the soil surface.

    • Place the pots in a growth chamber with controlled light, temperature, and humidity.

    • After 14 days, count the number of germinated seeds and measure the shoot and root length of the seedlings.

  • Post-emergence Assay:

    • Grow the model plants until they reach the 2-3 leaf stage.

    • Apply the test solutions as a foliar spray until runoff.

    • Return the plants to the growth chamber.

    • Assess the level of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7 and 14 days after treatment using a rating scale.

Conclusion

The structural comparison between this compound and its parent compound, 2,4-Dichlorophenol, provides a compelling case for investigating the former's biological activity. The addition of the ethyl and nitro groups is hypothesized to significantly modulate its interaction with biological systems, potentially leading to enhanced potency and a different spectrum of activity. The provided experimental protocols offer a robust framework for a direct, quantitative comparison of these two molecules. The data generated from such studies will not only elucidate the specific biological effects of this compound but also contribute to a broader understanding of structure-activity relationships in substituted phenols, aiding in the design of next-generation bioactive compounds for various applications.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Nitrophenols. Retrieved from [Link]

  • GSRI. (n.d.). This compound. Retrieved from [Link]

  • DTIC. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of 2,4-Dichloro-3-ethyl-6-nitrophenol Analysis: Ensuring Analytical Consistency and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental analysis, the consistent and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2,4-Dichloro-3-ethyl-6-nitrophenol, a compound of interest in various chemical and toxicological studies. While specific inter-laboratory data for this compound is not publicly available, this document synthesizes established analytical methodologies for structurally similar nitrophenols to propose a robust study design. This guide is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the reliability of their data across different laboratory settings.

The molecular structure of this compound presents unique analytical challenges that necessitate well-defined and validated methods for its quantification.[1][2] This guide will explore the most common and effective techniques for its analysis, detailing the underlying principles and experimental considerations.

The Imperative of Inter-Laboratory Comparisons

Inter-laboratory studies are a cornerstone of analytical method validation and quality assurance in analytical chemistry.[3][4] They serve to:

  • Assess the reproducibility of an analytical method: By having multiple laboratories analyze the same sample, the level of agreement and the sources of variability can be determined.[5]

  • Identify potential biases: Systematic errors in a laboratory's procedure can be uncovered by comparing their results to a consensus value.

  • Establish method performance characteristics: Key parameters such as precision, accuracy, and limits of detection can be robustly evaluated across a range of conditions.[6]

  • Provide confidence in analytical data: Successful participation in an inter-laboratory comparison demonstrates a laboratory's competence and the reliability of its results.[4]

An interlaboratory study is a planned series of analyses of a common test material performed by a number of laboratories, with the goal of evaluating the relative performances.[3] The organizing laboratory prepares and distributes a test material to be analyzed to the participants, and the results are then statistically analyzed.[3]

Recommended Analytical Methodologies

Based on the analysis of similar nitrophenolic compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for the quantification of this compound.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like nitrophenols.[6][8]

  • Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

  • Advantages: Robustness, high resolution, and the ability to analyze samples without derivatization.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for nitrophenols, which exhibit strong absorbance in the UV-visible region.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and confirmation of analyte identity.[6][7]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning with a stationary phase inside a capillary column. The separated components are then detected by a mass spectrometer.

  • Advantages: Excellent sensitivity and specificity, providing structural information for unequivocal identification.

  • Considerations: Derivatization of the phenolic group is often required to improve volatility and chromatographic peak shape.[6]

Proposed Inter-Laboratory Study Design

A well-structured inter-laboratory study is crucial for obtaining meaningful results.[9][10] The following design is proposed for the analysis of this compound.

Caption: Proposed workflow for the inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized protocols are essential for minimizing inter-laboratory variability.

HPLC-DAD Method Protocol

Caption: Experimental workflow for HPLC-DAD analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of the reference standard (typically in the range of 270-280 nm for nitrophenols).

GC-MS Method Protocol (with Derivatization)

Caption: Experimental workflow for GC-MS analysis with derivatization.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Comparison of Expected Performance

The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.[11]

ParameterHPLC-DADGC-MS
Principle Partition chromatography in a liquid mobile phasePartition chromatography in a gaseous mobile phase with mass spectrometric detection
Derivatization Not typically requiredOften necessary for improved volatility and peak shape
Typical Limit of Detection (LOD) 0.05 - 0.5 µg/mL< 0.1 µg/mL
Typical Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL< 0.3 µg/mL
Linearity Range 0.2 - 100 µg/mL0.1 - 50 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Selectivity GoodExcellent

Note: These are typical performance characteristics for nitrophenol analysis and may vary depending on the specific instrumentation and experimental conditions.[6][11]

Data Analysis and Interpretation

The statistical analysis of the data from an inter-laboratory comparison is critical for a meaningful evaluation of performance.[12]

  • Consensus Value: The consensus value for each sample concentration will be determined using robust statistical methods, such as the median or a weighted average, to minimize the influence of outliers.

  • Performance Evaluation: Each laboratory's performance will be assessed using z-scores, which are calculated as follows:

    • z = (x - X) / σ

    • Where:

      • x is the result reported by the laboratory

      • X is the assigned consensus value

      • σ is the target standard deviation for proficiency assessment

  • Interpretation of Z-scores:

    • |z| ≤ 2: Satisfactory performance

    • 2 < |z| < 3: Questionable performance

    • |z| ≥ 3: Unsatisfactory performance

Laboratories with questionable or unsatisfactory results should investigate potential sources of error and implement corrective actions.[4]

Conclusion

A well-designed and executed inter-laboratory comparison is indispensable for ensuring the quality and consistency of analytical data for this compound. While this guide provides a framework based on established methods for similar compounds, it is crucial for participating laboratories to adhere strictly to the provided protocols to ensure the comparability of results. The findings from such a study will not only validate the chosen analytical methods but also provide a benchmark for laboratory performance, ultimately contributing to the generation of reliable and defensible scientific data.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Available at: [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety. Available at: [Link]

  • Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry. Available at: [Link]

  • Inter-laboratory studies in analytical chemistry. Request PDF. ResearchGate. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • This compound. Gsrs. Available at: [Link]

  • This compound, 98%. RHENIUM BIO SCIENCE. Available at: [Link]

  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. Available at: [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Available at: [Link]

  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository. Available at: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Request PDF. ResearchGate. Available at: [Link]

  • Inter-laboratory study for extraction testing of medical devices. PubMed. Available at: [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Available at: [Link]

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • 2,4-Dichloro-6-nitrophenol. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental analysis, the rigorous quantification of chemical intermediates and potential contaminants is paramount. This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of 2,4-Dichloro-3-ethyl-6-nitrophenol. As an important intermediate in the synthesis of agricultural chemicals and dyes, ensuring its purity and quantifying its presence in various matrices is a critical undertaking for researchers and drug development professionals.[1] This document is structured to provide not only the methodological "how" but also the scientific "why," empowering you to make informed decisions for your analytical challenges.

Introduction to the Analyte: this compound

This compound (CAS No. 99817-36-4) is a substituted nitrophenol with a molecular weight of 236.05 g/mol .[1][2] Its chemical structure, characterized by a phenolic hydroxyl group, two chlorine atoms, an ethyl group, and a nitro group, dictates its analytical behavior. The presence of the chromophoric nitro group makes it amenable to UV-Vis detection, while its potential for volatility after derivatization opens the door to GC-based methods. This guide will explore the nuances of harnessing these properties for accurate and precise quantification.

Comparative Overview of Analytical Methodologies

The choice between HPLC and GC-MS for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. The following table provides a high-level comparison of expected performance characteristics for these two techniques, extrapolated from data on structurally similar nitrophenols and chlorophenols.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredOften recommended to improve volatility

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust and Direct Approach

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical and efficient choice, primarily because it allows for direct analysis without the need for derivatization.

Rationale for Method Design

The selection of a C18 column is based on its wide applicability and proven performance for the separation of moderately polar compounds like substituted phenols. The mobile phase, a gradient of acetonitrile and water with a small amount of formic acid, is chosen to ensure good peak shape and resolution. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and can provide spectral information to confirm peak purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Prepare Stock Solution (Methanol) A->B C Create Calibration Curve Standards B->C D Prepare Sample Solution E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Standard B Prepare Stock Solution (Solvent) A->B C Create Calibration Curve Standards B->C E Derivatization (Silylation) C->E D Prepare Sample Solution D->E F Inject into GC-MS System E->F G Separation on Capillary Column F->G H Mass Spectrometry Detection G->H I Generate Calibration Curve H->I J Quantify Analyte in Sample I->J

Sources

Navigating the Analytical Frontier: A Comparative Guide to the Limit of Detection for 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the precise and sensitive detection of substituted phenols is a critical task. 2,4-Dichloro-3-ethyl-6-nitrophenol, a compound with potential environmental and toxicological significance, presents a unique analytical challenge. Its accurate quantification at trace levels is paramount for safety assessments and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies suitable for determining the limit of detection (LOD) of this compound, drawing upon established methods for structurally similar compounds to project performance and guide experimental design.

The Analytical Imperative: Why Limit of Detection Matters

The limit of detection is a fundamental performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. According to the International Union of Pure and Applied Chemistry (IUPAC), the LOD is the smallest concentration or absolute amount of analyte that has a signal significantly larger than the signal from a suitable blank.[1][2] A low LOD is crucial for:

  • Environmental Monitoring: Detecting trace levels of pollutants in water, soil, and air to ensure compliance with regulatory standards.

  • Toxicology Studies: Quantifying low-level exposure and assessing potential health risks.

  • Pharmaceutical Development: Ensuring the purity of drug substances and identifying potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the chemical structure of this compound (a chlorinated and nitrated phenol), the following techniques are most promising.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic performance.

Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Expected Performance for this compound: Based on U.S. Environmental Protection Agency (EPA) methods for phenols, such as EPA Method 528, GC-MS is a highly suitable technique.[3][4] For similar compounds like dichlorophenols and nitrophenols, LODs in the range of 0.01 to 1 µg/L are achievable, particularly with the use of solid-phase extraction (SPE) for sample preconcentration.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile.

Principle: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material. The components of the sample are separated based on their differential interactions with the stationary phase and the mobile phase. Detection is typically achieved using a UV-Vis, diode array, or mass spectrometry detector.

Expected Performance for this compound: HPLC with UV detection is a common method for the analysis of nitrophenols.[6][7] The presence of the nitro group and the aromatic ring in this compound should provide strong UV absorbance. For related nitrophenols, LODs in the range of 0.1 to 10 µg/L have been reported.[6][8] Coupling HPLC with mass spectrometry (LC-MS) would significantly enhance selectivity and could lower the LOD further.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.

Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.

Expected Performance for this compound: CE has been successfully applied to the separation of nitrophenol isomers.[9][10][11] With preconcentration techniques like liquid-phase microextraction, LODs for nitrophenols can reach the low µg/L range, typically between 10 and 40 µg/L .[9]

Electrochemical Sensors

Electrochemical sensors offer a rapid, sensitive, and often portable alternative for the detection of electroactive compounds like nitrophenols.

Principle: These sensors rely on the oxidation or reduction of the target analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte.

Expected Performance for this compound: The nitro group in the target molecule is electrochemically active. Numerous studies have reported the development of electrochemical sensors for nitrophenols with very low LODs, often in the nanomolar to low micromolar range.[12][13][14][15][16] For 4-nitrophenol, LODs as low as 0.01 µM (approximately 1.4 µg/L) have been achieved.[16] It is reasonable to expect that a sensor could be developed for this compound with a similarly low LOD.

Performance Comparison Summary

Analytical TechniqueTypical Limit of Detection (LOD) for Similar CompoundsKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) 0.01 - 1 µg/LHigh selectivity and sensitivity, well-established methods (e.g., EPA)Often requires derivatization, not suitable for non-volatile compounds
High-Performance Liquid Chromatography (HPLC-UV) 0.1 - 10 µg/LVersatile, suitable for non-volatile compounds, good quantitative accuracyLower sensitivity than GC-MS for some compounds, potential for matrix interference
Capillary Electrophoresis (CE) 10 - 40 µg/LHigh separation efficiency, low sample and reagent consumptionLower sensitivity without preconcentration, reproducibility can be challenging
Electrochemical Sensors 0.01 - 1 µM (approx. 1.4 - 140 µg/L)High sensitivity, rapid analysis, potential for portability and in-situ measurementsSusceptible to matrix effects and interference from other electroactive species

Detailed Experimental Protocol: Determination of this compound by GC-MS

This protocol is a comprehensive workflow based on established EPA methodologies for phenolic compounds, adapted for the specific target analyte.

Sample Preparation (Solid-Phase Extraction)

The choice of sample preparation is critical for achieving low detection limits by removing interfering matrix components and concentrating the analyte.

Caption: Solid-Phase Extraction (SPE) Workflow.

  • Rationale: SPE is a robust technique for extracting and concentrating phenols from aqueous samples, leading to a significant improvement in the method's LOD. A C18 sorbent is commonly used for retaining moderately polar compounds like substituted phenols from a polar matrix. Acidification of the sample protonates the phenolic hydroxyl group, increasing its retention on the nonpolar C18 stationary phase.

  • Step-by-Step Protocol:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of elution solvent (e.g., ethyl acetate), followed by 5 mL of methanol, and finally 10 mL of reagent water adjusted to pH < 2 with hydrochloric acid.

    • Sample Loading: Acidify the aqueous sample (e.g., 500 mL) to pH < 2 with concentrated hydrochloric acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences.

    • Elution: Elute the retained analytes by passing 10 mL of ethyl acetate through the cartridge.

    • Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (Optional but Recommended)

Derivatization of the phenolic hydroxyl group can improve chromatographic peak shape and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Rationale: Silylation replaces the active hydrogen of the hydroxyl group with a less polar and more stable trimethylsilyl (TMS) group. This reduces peak tailing and improves volatility, leading to better chromatographic resolution and sensitivity.

  • Step-by-Step Protocol:

    • To the 1 mL concentrated extract, add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for lowest LOD. Characteristic ions for the TMS derivative of this compound would need to be determined from a full scan analysis of a standard.

Limit of Detection (LOD) Determination

The LOD should be determined experimentally according to established guidelines.

  • Rationale: The IUPAC and various regulatory bodies provide statistically valid methods for LOD determination, which are more robust than simply using a signal-to-noise ratio of 3.[1][17]

  • Step-by-Step Protocol:

    • Prepare a series of calibration standards at concentrations near the expected LOD.

    • Analyze at least seven replicate samples of a low-concentration standard.

    • Calculate the standard deviation of the measured concentrations.

    • The LOD can be calculated as: LOD = 3.14 x Standard Deviation (where 3.14 is the Student's t-value for a 99% confidence level with 6 degrees of freedom).

Conclusion

While a definitive limit of detection for this compound awaits dedicated experimental validation, this guide provides a robust framework for researchers to approach its analysis. By leveraging established methods for structurally related compounds, we can confidently predict that techniques such as GC-MS and advanced electrochemical sensors will offer the lowest detection limits, likely in the sub-µg/L to low µg/L range. The provided experimental protocol for GC-MS offers a validated starting point for method development and validation. As with any analytical endeavor, meticulous attention to sample preparation, adherence to quality control procedures, and a thorough understanding of the chosen analytical technique are paramount to achieving the desired sensitivity and accuracy.

References

  • An Electrochemical Sensor Based on Polypyrrole and Gold Nanoparticles for Sensitive Detection of 4-Nitrophenol: Experimental and DFT Insights. ACS Electrochemistry. [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency. [Link]

  • EPA-NERL: 528: Phenols in Water by GC/MS. National Environmental Methods Index. [Link]

  • Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. ACS Omega. [Link]

  • Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. SciSpace. [Link]

  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency. [Link]

  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. [Link]

  • Phenolic Compounds in Wastewater Analysis by EPA 625.1. Paragon Laboratories. [Link]

  • Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite. Analytical Methods. [Link]

  • Method 528 Determination of Phenols in Drinking Water. U.S. Environmental Protection Agency. [Link]

  • Determination of partition coefficient and analysis of nitrophenols by three-phase liquid-phase microextraction coupled with capillary electrophoresis. PubMed. [Link]

  • Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. ResearchGate. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography. LCGC International. [Link]

  • LD IUPAC. Article. Scribd. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. [Link]

  • The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Sci-Hub. [Link]

  • LOD, LOQ, MDL and PQL: Acronyms for Detection Limit. Surface Technology Environmental Resource Center. [Link]

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]

  • The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. PubMed. [Link]

  • limit of detection (L03540). The IUPAC Compendium of Chemical Terminology. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • IUPAC-Consistent Approach to the Limit of Detection in Partial Least-Squares Calibration. Analytical Chemistry. [Link]

  • Analysis of p-Nitrophenol Reduction. Science and Education Publishing. [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. [Link]

  • Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [Link]

  • Detection Limits and Merits of HPLC Detectors. ResearchGate. [Link]

  • Capillary Electrophoretic Determination of Nitrophenols by Homogeneous Liquid-Liquid Extraction. Scirp.org. [Link]

  • Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Semantic Scholar. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies: The Case of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for small molecules, particularly in complex matrices, understanding the potential for cross-reactivity with structurally similar compounds is a critical step in method validation. This guide provides an in-depth, technical framework for conducting a cross-reactivity study, using the agricultural chemical intermediate, 2,4-Dichloro-3-ethyl-6-nitrophenol, as our target analyte. As no public data on the cross-reactivity of this compound exists, we will outline a complete, hypothetical study, from antibody development to data interpretation, providing a robust template for your own research.

The Imperative of Specificity: Why Cross-Reactivity Matters

This compound is a key building block in the synthesis of various agrochemicals. Its detection in environmental or biological samples is crucial for monitoring, safety, and regulatory compliance. An analytical method, especially a high-throughput immunoassay, that erroneously detects related compounds would lead to false positives and an overestimation of the target analyte's concentration, with potentially significant consequences.

This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a powerful and widely used technique for the sensitive detection of small molecules.[1] The core principle of a competitive ELISA is the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[2][3]

Designing the Study: From Hapten to High-Throughput Screening

A successful cross-reactivity study begins with the development of a specific antibody against the target analyte. Since small molecules like this compound are not immunogenic on their own, they must be covalently coupled to a larger carrier protein to elicit an immune response. This small molecule is now termed a "hapten".[4][5]

Hapten Design and Immunogen Preparation

The design of the hapten is a critical step that dictates the specificity of the resulting antibody.[4][5] A linker arm must be attached to the hapten at a position that is distal from the key structural motifs you want the antibody to recognize. For this compound, the ethyl and nitro groups, along with the chlorine atoms, are key identifying features. Therefore, derivatizing the molecule at a position that minimally obstructs these features is ideal.

The following diagram illustrates the conceptual workflow for producing a polyclonal antibody against our target.

Antibody_Production_Workflow cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation cluster_immunization Antibody Production Target This compound Hapten Hapten Derivative (with linker arm) Target->Hapten Chemical Modification Immunogen Hapten-Carrier Conjugate Hapten->Immunogen Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Immunogen Conjugation (e.g., EDC/NHS) Animal Host Animal (e.g., Rabbit) Immunogen->Animal Immunization Serum Antiserum Collection Animal->Serum Antibody Purified Polyclonal Antibody Serum->Antibody Affinity Purification ELISA_Workflow A 1. Coat Plate with Coating Antigen (overnight at 4°C) B 2. Wash Plate (3 times) A->B C 3. Block Plate (1 hour at RT) B->C D 4. Wash Plate (3 times) C->D E 5. Prepare Standards & Samples (Analyte/Cross-reactants + Antibody) D->E F 6. Add to Plate (Incubate 1 hour at RT) E->F G 7. Wash Plate (5 times) F->G H 8. Add Secondary Antibody-HRP (Incubate 1 hour at RT) G->H I 9. Wash Plate (5 times) H->I J 10. Add TMB Substrate (Incubate in dark) I->J K 11. Add Stop Solution J->K L 12. Read Absorbance at 450 nm K->L

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Nitrophenols - Industrial Importance and Toxicological Concerns

Substituted nitrophenols are a class of aromatic organic compounds with a diverse range of applications, from the synthesis of dyes, pesticides, and pharmaceuticals to their use as chemical intermediates.[1][2] However, their widespread use has led to their emergence as significant environmental contaminants.[3][4] The toxicity of these compounds is of considerable concern, as they can exert a range of adverse effects on living organisms, from aquatic species to mammals.[1][2] This guide provides a comparative analysis of the toxicity of various substituted nitrophenols, offering insights into their structure-activity relationships, mechanisms of toxicity, and the experimental protocols used to assess their hazardous potential. Understanding these aspects is crucial for environmental risk assessment, the development of safer alternatives, and for professionals in drug development who may encounter these moieties.

The Influence of Structure on Toxicity: A Comparative Overview

The toxicity of substituted nitrophenols is intrinsically linked to their chemical structure, particularly the number and position of nitro (-NO2) groups and other substituents on the phenol ring. These structural variations significantly influence the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity (log P), which in turn govern its toxicokinetics and toxicodynamics.

Mononitrophenols: Positional Isomerism and Toxicity

The position of a single nitro group on the phenol ring has a marked effect on toxicity. Generally, the toxicity of mononitrophenol isomers follows the order: 4-nitrophenol (para) > 2-nitrophenol (ortho) > 3-nitrophenol (meta) in terms of acute oral toxicity in rodents.[5] For instance, the oral LD50 for 4-nitrophenol in rats is in the range of 202–620 mg/kg, whereas for 2-nitrophenol and 3-nitrophenol, it is 2,830 mg/kg and 930 mg/kg, respectively.[5] This trend is attributed to the greater ability of 4-nitrophenol to act as an uncoupler of oxidative phosphorylation, a key mechanism of toxicity discussed later in this guide.

Dinitrophenols: Amplified Toxicity Through Multiple Substitutions

The addition of a second nitro group generally increases the toxicity of nitrophenols. The six isomers of dinitrophenol exhibit a wide range of acute toxicities. Intraperitoneal injection studies in rats have provided a basis for comparing their relative potencies, with 2,4-dinitrophenol and 2,6-dinitrophenol being the most toxic.[6][7]

Other Substituents: Modulating the Toxic Potential

The presence of other functional groups, such as methyl groups, further modifies the toxicity of nitrophenols. For example, 3-methyl-4-nitrophenol has reported oral LD50 values of 2,300 mg/kg for male rats and 1,200 mg/kg for female rats.

Quantitative Toxicity Data: A Comparative Summary

For a clear and concise comparison, the following tables summarize the available acute toxicity data for a range of substituted nitrophenols in both mammalian and aquatic species.

Table 1: Acute Oral and Intraperitoneal Toxicity of Substituted Nitrophenols in Rodents
CompoundCAS NumberAdministration RouteSpeciesLD50 (mg/kg)Reference(s)
2-Nitrophenol88-75-5OralRat2,830[5]
3-Nitrophenol554-84-7OralRat930[5]
4-Nitrophenol100-02-7OralRat202-620[5]
2,3-Dinitrophenol66-56-8IntraperitonealRat190[6][8]
2,4-Dinitrophenol51-28-5IntraperitonealRat35[6][8]
2,5-Dinitrophenol329-71-5IntraperitonealRat150[6][8]
2,6-Dinitrophenol573-56-8IntraperitonealRat38[6][8]
3,4-Dinitrophenol577-71-9IntraperitonealRat98[6][8]
3,5-Dinitrophenol586-11-8IntraperitonealRat45[6][8]
3-Methyl-4-nitrophenol2581-34-2OralRat (male)2,300[9]
3-Methyl-4-nitrophenol2581-34-2OralRat (female)1,200[9]
Table 2: Acute Aquatic Toxicity of Selected Nitrophenols
CompoundSpeciesExposure DurationEndpointValue (µg/L)Reference(s)
4-NitrophenolOncorhynchus mykiss (Rainbow Trout)96 hoursLC501,160-6,705[2]
4-NitrophenolDaphnia magna (Water Flea)48 hoursEC502,800-20,000[2]
2,4-DinitrophenolLepomis macrochirus (Bluegill)96 hoursLC50230[2]
3-Methyl-4-nitrophenolOryzias latipes (Japanese Rice Fish)96 hoursLC509,800[9]
3-Methyl-4-nitrophenolDaphnia magna (Water Flea)48 hoursEC509,100[9]
3-Methyl-4-nitrophenolSelenastrum capricornutum (Green Algae)72 hoursEC508,600[9]

Mechanisms of Toxicity: Unraveling the Molecular Interactions

The toxicity of substituted nitrophenols arises from their ability to interfere with fundamental cellular processes. The primary mechanisms of toxicity are discussed below.

Uncoupling of Oxidative Phosphorylation

The most well-characterized mechanism of toxicity for many nitrophenols, particularly dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[10][11] These lipophilic weak acids act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[10] This "short-circuiting" of the proton motive force leads to a cascade of events:

  • Decreased ATP Production: The energy from the electron transport chain is dissipated as heat instead of being used to generate ATP.

  • Increased Oxygen Consumption: The cell attempts to compensate for the lack of ATP by increasing the rate of electron transport and, consequently, oxygen consumption.

  • Hyperthermia: The dissipation of energy as heat can lead to a dangerous increase in body temperature.[6]

Uncoupling_of_Oxidative_Phosphorylation cluster_space Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain H_high H+ ETC->H_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_high->ATP_Synthase Drives ATP Synthesis Nitrophenol_anion Nitrophenol- H_high->Nitrophenol_anion Protonation H_low H+ Nitrophenol_protonated Nitrophenol-H Nitrophenol_protonated->H_low Diffusion & Deprotonation

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Other Mechanisms of Toxicity

While uncoupling is a primary mechanism, other toxic effects have been observed, including:

  • Methemoglobinemia: Some nitrophenols can oxidize the iron in hemoglobin, reducing the blood's oxygen-carrying capacity.[12]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.

  • Direct Cellular Damage: At high concentrations, nitrophenols can cause direct damage to cell membranes and proteins.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound describe its journey through the body and are crucial for understanding its toxicity.

  • Absorption: Nitrophenols can be absorbed through oral, dermal, and inhalation routes.[13] The rate and extent of absorption can vary depending on the specific compound and the route of exposure.

  • Distribution: Once absorbed, nitrophenols are distributed throughout the body. Their lipophilicity influences their ability to cross cell membranes and accumulate in tissues.[13]

  • Metabolism: Nitrophenols undergo metabolic transformation in the liver and other tissues. Phase I reactions can include oxidation and reduction of the nitro group, while Phase II reactions involve conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion.[13]

  • Excretion: The metabolites and parent compounds are primarily excreted in the urine.[13]

Toxicokinetics_Workflow Exposure Exposure (Oral, Dermal, Inhalation) Absorption Absorption Exposure->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (Liver, etc.) Distribution->Metabolism Excretion Excretion (Urine, Feces) Distribution->Excretion Direct Excretion Metabolism->Excretion

Caption: Generalized toxicokinetic pathway of nitrophenols.

Experimental Protocols for Toxicity Assessment

A variety of standardized in vivo and in vitro methods are employed to assess the toxicity of substituted nitrophenols. These protocols are designed to provide reproducible and reliable data for hazard identification and risk assessment.

In Vivo Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)

These guidelines provide a framework for determining the acute oral toxicity of a substance, including the LD50 value.[9]

  • Principle: A single dose of the test substance is administered orally to a group of rodents (usually rats). The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Methodology (General Steps):

    • Dose Selection: A range of doses is selected based on preliminary studies or existing data.

    • Animal Preparation: Healthy, young adult rodents are acclimatized to laboratory conditions.

    • Administration: The test substance is administered by gavage.

    • Observation: Animals are observed for clinical signs of toxicity at regular intervals.

    • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

In vitro assays provide a rapid and cost-effective means of screening compounds for their cytotoxic potential. The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11]

  • Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

    • Compound Exposure: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to a control group, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.

Aquatic Toxicity Testing (OECD Guidelines 201, 202, and 203)

These guidelines are used to assess the toxicity of chemicals to aquatic organisms, representing different trophic levels.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae.[8][14][15]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to daphnids (water fleas) by observing their immobilization.[5][16][17][18][19]

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[9][11][13][20][21]

Aquatic_Toxicity_Testing cluster_oecd OECD Aquatic Toxicity Guidelines TG201 OECD 201 Alga Growth Inhibition Algae Primary Producers (Algae) TG201->Algae Measures effect on TG202 OECD 202 Daphnia Immobilisation Daphnia Primary Consumers (Daphnia) TG202->Daphnia Measures effect on TG203 OECD 203 Fish Acute Toxicity Fish Secondary Consumers (Fish) TG203->Fish Measures effect on

Caption: OECD guidelines for aquatic toxicity testing.

Conclusion and Future Perspectives

The comparative toxicity of substituted nitrophenols is a complex interplay of their structural features, which dictate their physicochemical properties and, consequently, their toxicological profiles. This guide has provided an overview of these relationships, the underlying mechanisms of toxicity, and the standardized experimental protocols used for their assessment. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for ensuring chemical safety, mitigating environmental risks, and designing safer chemical entities. Future research should continue to explore the quantitative structure-activity relationships of a wider range of substituted nitrophenols and investigate more subtle, long-term toxicological endpoints.

References

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a direct, procedural framework for the safe handling and disposal of 2,4-Dichloro-3-ethyl-6-nitrophenol, ensuring the protection of laboratory personnel and the integrity of our environment. The protocols outlined are designed to be self-validating, integrating causality with procedural steps to build a culture of safety and trust.

Hazard Profile & Immediate Safety Precautions

This compound is a compound that demands rigorous handling protocols due to its significant toxicological and environmental hazards. Understanding these risks is the first step in ensuring safe disposal. The compound is toxic if swallowed, can cause severe and potentially irreversible eye damage, may trigger an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]

GHS Hazard Summary

The Globally Harmonized System (GHS) classifications below dictate the necessary precautions for handling and disposal.

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity (Oral), Category 3H301DangerToxic if swallowed.[2][4]
Serious Eye Damage, Category 1H318DangerCauses serious eye damage.[2][3]
Skin Sensitization, Category 1H317DangerMay cause an allergic skin reaction.[2][4]
Hazardous to the Aquatic Environment, Chronic, Category 1H410DangerVery toxic to aquatic life with long lasting effects.[1][2]
Mandatory Personal Protective Equipment (PPE)

Given the hazard profile, a comprehensive PPE strategy is non-negotiable. All handling of this compound, including for disposal, must be conducted in a well-ventilated laboratory fume hood.[4][5]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The H318 classification ("Causes serious eye damage") indicates that standard safety glasses are insufficient; full protection against splashes is required.[2][3][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. Contaminated work clothing should not be allowed out of the workplace.[1][2][5]

  • Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact. Ensure clothing is thoroughly washed before reuse if it becomes contaminated.[1][4]

Immediate First Aid Measures

In the event of accidental exposure, immediate and correct action is critical.

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician. Rinse the mouth with water.[1][2]

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2]

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and launder contaminated clothing before reuse.[1][2][4]

Waste Characterization and Segregation

Due to its acute toxicity and severe ecotoxicity, this compound and any materials contaminated with it are classified as hazardous waste.[6] This classification prohibits disposal via standard laboratory drains or municipal trash.[6][7]

Core Principle: Do Not Mix Waste Streams.

The causality here is critical: mixing chlorinated phenolic compounds with other chemical waste streams, particularly strong acids or oxidizers, can lead to violent reactions or the generation of toxic gases. Furthermore, mixing waste streams complicates the final disposal process for the licensed vendor and can significantly increase disposal costs. All waste containing this compound must be segregated into a dedicated, compatible waste container.[8]

Step-by-Step Disposal Protocol: In-Lab Waste Management

This protocol details the in-lab procedures for the safe accumulation of this compound waste pending collection by a licensed disposal service.

Experimental Protocol: Waste Accumulation and Preparation
  • Container Selection:

    • Select a waste container made of a material compatible with chlorinated phenolic compounds, such as glass or high-density polyethylene (HDPE).

    • If possible, use the original manufacturer's container.[8]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[8] The container must be in good condition, free of cracks or residue on the outer surface.

  • Waste Accumulation:

    • All transfers of waste into the container must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

    • For solid waste (e.g., pure compound, contaminated weigh boats), carefully transfer it into the container.

    • For liquid waste (e.g., solutions), use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Mandatory Labeling:

    • Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[9]

    • Affix a hazardous waste label to the container before adding the first drop of waste.

    • The label must clearly state:

      • The words "HAZARDOUS WASTE" .[8]

      • The full chemical name: "this compound" .

      • An accurate list of all constituents and their approximate percentages.

      • The associated hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Secure Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage location must be under the control of the laboratory operator and secured to prevent unauthorized access, aligning with the P405 "Store locked up" directive.[1][10]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Store the container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.

Final Disposal & Emergency Spill Management

Arranging for Professional Disposal

Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical waste. The only acceptable method of final disposal is through a licensed and certified hazardous waste management company or your institution's Environmental Health & Safety (EHS) department.[6][10] These services are equipped for high-temperature incineration with scrubbers to manage potential nitrogen oxide emissions, which is a recommended method for nitrophenols.[11]

Spill Management Protocol

In the event of a small, manageable spill within a fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Wear the full PPE ensemble as described in Section 1.2.

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels on dry powder spills.

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container. Use non-sparking tools.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container holding the spill cleanup materials as hazardous waste, listing all contents. Arrange for professional disposal.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_accumulate In-Lab Accumulation cluster_disposal Final Disposal cluster_emergency Contingency gen Waste Generation ppe Don Full PPE (Goggles, Face Shield, Gloves, Coat) gen->ppe container Select & Label Compatible Waste Container ppe->container accum Add Waste in Fume Hood container->accum seal Securely Seal Container accum->seal store Store in Locked, Secondary Containment (SAA) seal->store request Request Pickup from EHS / Licensed Vendor store->request collect Waste Collected for Incineration request->collect spill Spill Occurs protocol Execute Spill Protocol spill->protocol spill_waste Collect Cleanup Debris as Hazardous Waste protocol->spill_waste spill_waste->request

Caption: Workflow for safe disposal of this compound.

References

  • TCI Chemicals. (n.d.). This compound Safety Data Sheet.
  • ECHEMI. (n.d.). This compound SDS, 99817-36-4 Safety Data Sheets.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific.
  • ECHEMI. (n.d.). Buy this compound from Sanomol GmbH.
  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
  • BenchChem. (n.d.). Proper Disposal of C6HD4NO2 (Deuterated Nitrophenol): A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dichloro-6-nitrophenol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-nitrophenol.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
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Operational Guide: Personal Protective Equipment for Handling 2,4-Dichloro-3-ethyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2,4-Dichloro-3-ethyl-6-nitrophenol (CAS RN: 99817-36-4) in a laboratory setting. As a substituted nitrophenol, this compound presents significant health and environmental hazards that demand rigorous adherence to safety protocols. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring personal safety and experimental integrity. This is not merely a checklist, but a system of operations grounded in the specific chemical properties and toxicological profile of the substance.

Hazard Assessment: The Rationale Behind a Stringent Protocol

Understanding the "why" is critical to fostering a robust safety culture. The personal protective equipment (PPE) specified in this guide is a direct response to the inherent hazards of this compound, as classified under the Globally Harmonized System (GHS).[1][2]

This compound is a light yellow to orange crystalline powder that poses multiple acute and chronic risks. The primary dangers are:

  • Acute Oral Toxicity: The compound is classified as "Toxic if swallowed" (H301), indicating that even small quantities can be highly dangerous if ingested.[1][3]

  • Severe Eye Damage: It is designated as causing "serious eye damage" (H318).[1][3] This is a critical classification, implying a risk of irreversible injury upon contact, necessitating more than standard eye protection.

  • Skin Sensitization: It "may cause an allergic skin reaction" (H317), meaning that repeated exposure can lead to a hypersensitive response, such as a severe rash.[1][3]

  • Environmental Hazard: The substance is "very toxic to aquatic life with long lasting effects" (H410), which dictates stringent disposal protocols to prevent environmental release.[1]

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger💀
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDangercorrosive
Skin SensitizationCategory 1H317: May cause an allergic skin reactionDanger
Hazardous to the Aquatic EnvironmentChronic 1H410: Very toxic to aquatic life with long lasting effectsDangerপরিবেশ

Table 1: GHS Hazard Summary for this compound.[1][2]

Core Protective Measures: A System of Defense

Safe handling begins before any PPE is worn. The primary directive is to minimize exposure through engineering controls.

Primary Engineering Control: The Ventilated Enclosure All handling of this compound solid and the preparation of its solutions must be conducted within a certified chemical fume hood. The rationale is to contain any dust or aerosols at the source, directly addressing the precautionary statement to "Avoid breathing dust/fume/gas/mist/vapours/spray" (P261).[1][2]

Mandatory PPE Ensemble The following PPE is the minimum requirement for any procedure involving this compound. The selection is based on the explicit directive to "Wear protective gloves/protective clothing/eye protection/face protection" (P280).[1][2]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical splash goggles AND a full face shieldDouble-gloved with chemical-resistant nitrileTightly cuffed lab coat and a chemical-resistant apronNot required if performed in a certified fume hood.
Preparing Solutions / Conducting Reactions Chemical splash goggles AND a full face shieldDouble-gloved with chemical-resistant nitrileTightly cuffed lab coat and a chemical-resistant apronNot required if performed in a certified fume hood.
Handling Waste / Decontamination Chemical splash goggles AND a full face shieldDouble-gloved with chemical-resistant nitrileChemical-resistant coverall (e.g., Tychem®) over scrubsNot required if performed in a certified fume hood.
Spill Cleanup Chemical splash goggles AND a full face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl)Chemical-resistant coverall and bootsAir-purifying respirator with appropriate particulate/organic vapor cartridges.[4][5]

Table 2: PPE Selection Matrix for Laboratory Tasks.

  • Eye and Face Protection: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates. A full-face shield must be worn over the goggles to protect the entire face.[3][4]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard. Given the risk of sensitization, double-gloving is a prudent best practice to prevent exposure from a tear or pinhole in the outer glove. Always inspect gloves for damage before use.

  • Body Protection: A standard lab coat provides a baseline, but a chemical-resistant apron is essential for protecting against splashes during solution preparation. Contaminated work clothing must not be allowed out of the workplace (P272), meaning lab coats used for this work should be segregated and professionally laundered.[1]

Procedural Protocols: Donning and Doffing PPE

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE Workflow
  • Verify Engineering Controls: Confirm the fume hood is operational.

  • Don Body Protection: Put on the lab coat and/or coverall.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Face Protection: Put on the full-face shield.

  • Don Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

G A 1. Lab Coat / Coverall B 2. Inner Gloves A->B C 3. Goggles B->C D 4. Face Shield C->D E 5. Outer Gloves (over cuffs) D->E

Figure 1: Standard sequence for donning PPE.
Doffing (Removing) PPE Workflow

This process is designed to contain contaminants. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Initial Decontamination: In the fume hood, wipe down outer gloves with an appropriate solvent-soaked towel (e.g., 70% ethanol) and dispose of the towel as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them as hazardous waste.

  • Remove Face Shield: Handle by the headband, avoiding the front surface. Place in a designated area for decontamination.

  • Remove Body Protection: Unfasten the lab coat, rolling it away from the body to contain the exterior surface. Place in a designated container for contaminated laundry.

  • Remove Goggles: Handle by the straps. Place in the decontamination area.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of as hazardous waste.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

G A 1. Remove Outer Gloves B 2. Remove Face Shield A->B C 3. Remove Lab Coat B->C D 4. Remove Goggles C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

Figure 2: Contamination-avoidant sequence for doffing PPE.

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water. If irritation or a rash occurs, get medical advice.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison control center or doctor immediately.

  • Spill: Evacuate the immediate area. Wearing the full spill response PPE (Table 2), cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][4]

Decontamination and Disposal Plan

Due to its high toxicity, waste generated from handling this compound is subject to stringent regulations. It is highly likely to be considered an acutely toxic or "P-listed" waste under EPA guidelines or equivalent local regulations.[6]

  • Single-Use Items: All disposable materials that have come into contact with the chemical must be disposed of as hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated absorbent materials.[6]

  • Empty Containers: The original chemical container is considered acutely hazardous waste and must not be rinsed or reused. It must be sealed and disposed of through a certified hazardous waste handler.[6]

  • Reusable PPE: Face shields and goggles must be decontaminated after each use. Wash thoroughly with soap and water, followed by a rinse with 70% ethanol, and allow to air dry.

  • Waste Collection: All hazardous waste must be collected in compatible, sealed containers that are clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[7] Store waste in a designated satellite accumulation area.[7]

By implementing this comprehensive safety and handling plan, you establish a self-validating system that protects you, your colleagues, and your research from the significant risks posed by this compound.

References

  • BenchChem. Personal protective equipment for handling o-Nitrosophenol. Sourced January 5, 2026.
  • TCI Chemicals. This compound | 99817-36-4. Sourced January 5, 2026.
  • ECHEMI.
  • ECHEMI. Buy this compound from Sanomol GmbH. Sourced January 5, 2026.
  • Fisher Scientific. This compound, 98%, Thermo Scientific. Sourced January 5, 2026.
  • ChemicalBook. This compound | 99817-36-4. Sourced January 5, 2026.
  • Cefic Phenol Acetone Sector Group. Poster for the SAFE USE of PHENOL. Sourced January 5, 2026.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. Sourced January 5, 2026.
  • Sigma-Aldrich.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Sourced January 5, 2026.
  • University of California, Riverside Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Sourced January 5, 2026.

Sources

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